1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
Description
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Properties
IUPAC Name |
5-bromo-1,3-difluoro-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2S/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGDUXRVLJLJHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635132 | |
| Record name | 5-Bromo-1,3-difluoro-2-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648905-87-7 | |
| Record name | 5-Bromo-1,3-difluoro-2-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
CAS Number: 648905-87-7
Introduction: A Versatile Building Block in Modern Drug Discovery
1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene is a strategically functionalized aromatic compound that serves as a valuable intermediate for researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom for facile cross-coupling reactions, two fluorine atoms to modulate physicochemical properties, and a methylsulfanyl group, makes it an attractive scaffold for the synthesis of novel therapeutic agents. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the methylsulfanyl moiety can be further oxidized to sulfoxide or sulfone groups, offering additional points for molecular interaction and property tuning.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important building block, grounded in established chemical principles and supported by relevant literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for designing synthetic routes, purification procedures, and for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 648905-87-7 | [2] |
| Molecular Formula | C₇H₅BrF₂S | [2] |
| Molecular Weight | 239.08 g/mol | [2] |
| Appearance | Liquid (predicted) | |
| Purity | ≥97-98% (typical commercial grades) | [2][3] |
| SMILES | CSC1=C(F)C=C(Br)C=C1F | [2] |
| LogP | 3.4492 (calculated) | [2] |
Synthesis and Mechanism
The synthesis of this compound can be efficiently achieved in a two-step process starting from the readily available 3,5-difluoroaniline. The first step involves the synthesis of the key intermediate, 1-bromo-3,5-difluorobenzene, via a Sandmeyer reaction. The second step introduces the methylsulfanyl group at the 4-position through a regioselective ortho-lithiation followed by quenching with an electrophilic sulfur source.
Part 1: Synthesis of 1-Bromo-3,5-difluorobenzene via Sandmeyer Reaction
The conversion of 3,5-difluoroaniline to 1-bromo-3,5-difluorobenzene is a classic and robust transformation. The causality behind this experimental choice lies in the high efficiency and reliability of the Sandmeyer reaction for introducing a bromine atom onto an aromatic ring from an aniline precursor.[4][5][6]
Experimental Protocol:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of 3,5-difluoroaniline (1.0 eq) in 48% hydrobromic acid (HBr, 3.0-4.0 eq) is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of water is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored by testing for the absence of nitrous acid with starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr is prepared.
-
The cold diazonium salt solution is slowly added to the CuBr solution. The reaction mixture is then gently warmed to room temperature and then heated to 50-60 °C until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure 1-bromo-3,5-difluorobenzene.
Caption: Synthesis of 1-bromo-3,5-difluorobenzene.
Part 2: Synthesis of this compound via Ortho-Lithiation
The introduction of the methylsulfanyl group is achieved through a directed ortho-metalation. The fluorine atoms on the ring are activating groups for deprotonation at the adjacent position. This regioselectivity is a well-established principle in organolithium chemistry.[7][8] A patent describing a similar lithiation at the 4-position of 1-bromo-3,5-difluorobenzene to form a carboxylic acid provides strong evidence for the feasibility of this approach.[9] Quenching the resulting aryllithium intermediate with dimethyl disulfide (DMDS) provides the target compound.
Experimental Protocol:
-
Lithiation: A solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation. The causality for using a low temperature is to prevent side reactions and ensure the stability of the aryllithium intermediate.
-
Quenching: Dimethyl disulfide (DMDS, 1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional hour at -78 °C and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Caption: Synthesis of the target compound via ortho-lithiation.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the methylsulfanyl group (around δ 2.5 ppm) and a complex multiplet in the aromatic region (around δ 7.0-7.5 ppm) for the two aromatic protons, showing coupling to the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the four aromatic carbons attached to hydrogen and the methylsulfanyl group, and the two carbons attached to fluorine, which will exhibit characteristic C-F coupling.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (239.08 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations in the aromatic and aliphatic regions, C-F stretching bands, and C-S stretching vibrations.
Reactivity and Applications in Drug Discovery
This compound is a versatile building block for the synthesis of more complex molecules. The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents.
The methylsulfanyl group can be oxidized to the corresponding sulfoxide and sulfone. These oxidized sulfur functionalities are important in medicinal chemistry as they can act as hydrogen bond acceptors and modulate the electronic properties of the molecule.
The 3,5-difluoro substitution pattern is known to improve the metabolic stability of drug candidates by blocking potential sites of enzymatic oxidation. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the pKa of adjacent functional groups and enhance binding affinity to target proteins.
While specific examples of drug candidates containing the this compound scaffold are not widely reported in the public domain, the combination of functionalities present in this molecule makes it a highly attractive starting material for the synthesis of inhibitors of various enzymes and receptors in therapeutic areas such as oncology, inflammation, and infectious diseases.
Safety and Handling
Based on the available data for the precursor 1-bromo-3,5-difluorobenzene and related compounds, this compound should be handled with care in a well-ventilated fume hood.[10][11][12][13] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
GHS Hazard Information (for 1-Bromo-3,5-difluorobenzene): [10][11][13]
-
Pictograms:
-
GHS02: Flammable
-
GHS07: Harmful/Irritant
-
GHS09: Hazardous to the aquatic environment
-
-
Hazard Statements:
-
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[11]
-
P273: Avoid release to the environment.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery. Its synthesis from readily available starting materials is straightforward, and its unique combination of functional groups provides multiple avenues for further chemical modification. This guide provides researchers and scientists with the essential technical information to effectively utilize this compound in their research and development endeavors.
References
-
PubChem. 1-Bromo-3,5-difluorobenzene. National Center for Biotechnology Information. [Link]
- Supporting Information for a scientific publication.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Fluorinated Aromatic Intermediates: A Focus on 1-Bromo-3-(difluoromethoxy)benzene. [Link]
-
PrepChem.com. Synthesis of 4-bromo-2,6-difluorophenol. [Link]
-
NIST. 1-Bromo-3,5-difluorobenzene. NIST Chemistry WebBook. [Link]
-
SpectraBase. 1-bromo-4-(difluoro-methylsulfanylmethoxy)benzene. [Link]
-
Chemsrc. 1-Bromo-3,5-difluorobenzene. [Link]
-
Baran Lab. Directed (ortho) Metallation. [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. [Link]
-
Organic Syntheses. REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. [Link]
-
Bennetau, B., et al. Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1995, 1265-1271. [Link]
-
ResearchGate. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]
-
NIST. Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook. [Link]
- Google Patents.
-
PubChem. 1-Bromo-3,5-difluoro-4-iso-pentyloxybenzene. National Center for Biotechnology Information. [Link]
- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
-
ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). [Link]
-
ResearchGate. Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. [Link]
-
NIST. Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook. [Link]
Sources
- 1. 1-Bromo-3,5-difluorobenzene(461-96-1) 13C NMR [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. baranlab.org [baranlab.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 10. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
An Integrated Spectroscopic and Chromatographic Approach to the Structural Elucidation of C7H5BrF2S
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of drug discovery and materials science, the precise identification and structural elucidation of novel chemical entities are paramount. The introduction of specific functional groups, such as halogens and sulfur-containing moieties, can dramatically alter a molecule's physicochemical and biological properties. This guide presents a comprehensive, multi-technique workflow for the unambiguous characterization of a compound with the molecular formula C7H5BrF2S. Using this formula as a case study, we will proceed from fundamental theoretical calculations to advanced spectroscopic and chromatographic analyses. This document serves as a detailed protocol and logical framework, emphasizing the synergy between different analytical techniques to ensure the highest degree of scientific rigor and confidence in structural assignment.
Part 1: Theoretical Analysis and In Silico Characterization of C7H5BrF2S
Before any bench work is initiated, a thorough theoretical analysis of the molecular formula provides critical insights that guide the experimental process.
Calculation of Molecular Weight and Isotopic Distribution
The molecular weight is the foundational data point. It is essential to distinguish between the monoisotopic mass (the mass of the ion with the most abundant isotopes) and the average molecular weight (the weighted average of all natural isotopes). High-resolution mass spectrometry (HRMS) measures the monoisotopic mass with high precision.[1][2]
Table 1: Calculated Molecular Weights for C7H5BrF2S
| Parameter | Value | Description |
| Monoisotopic Mass | 253.9269 Da | Calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ³²S). This is the value targeted in HRMS. |
| Average Molecular Weight | 255.09 g/mol | Weighted average of all natural isotopic masses. Useful for bulk sample measurements. |
The presence of bromine (⁷⁹Br ≈ 50.69%, ⁸¹Br ≈ 49.31%) and sulfur (³²S ≈ 95.02%, ³³S ≈ 0.75%, ³⁴S ≈ 4.21%) creates a highly characteristic isotopic pattern in the mass spectrum. The M+2 peak, primarily due to the ⁸¹Br isotope, will be nearly equal in intensity to the monoisotopic (M) peak. This pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom.
Degree of Unsaturation (Double Bond Equivalents)
The degree of unsaturation indicates the total number of rings and/or multiple bonds within a molecule.
-
Formula: DBE = C - (H/2) - (X/2) + (N/2) + 1
-
For C7H5BrF2S: DBE = 7 - (5/2) - (3/2) + (0/2) + 1 = 7 - 2.5 - 1.5 + 1 = 4
A DBE of 4 is a strong indicator of an aromatic system, such as a substituted benzene or thiophene ring, which accounts for one ring and three double bonds.
Postulation of Plausible Isomeric Structures
Based on the DBE, several constitutional isomers can be proposed. The core structure is likely a bromodifluorophenyl ring attached to a sulfur-containing group (e.g., thiol, methyl sulfide) or a substituted thiophene.
Examples of Potential Isomers:
-
(Bromodifluorophenyl)methanethiol
-
1-Bromo-2,4-difluoro-3-(methylthio)benzene
-
2-Bromo-5-(difluoromethyl)thiophene
The subsequent experimental workflow is designed to differentiate between these and other possible isomers.
Part 2: Experimental Workflow for Structural Verification
The following sections detail the core analytical techniques required to confirm the molecular formula and elucidate the precise structure.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the definitive technique for confirming the elemental composition of a sample.[2] Its ability to provide mass measurements with high accuracy (typically < 5 ppm error) allows for the generation of a unique molecular formula, distinguishing it from other potential formulas with the same nominal mass.[3][4] For C7H5BrF2S, HRMS not only verifies the mass but also validates the presence of bromine and sulfur through the distinct isotopic pattern.[1]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The sample must be fully dissolved.
-
Instrumentation: Utilize an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.
-
Data Acquisition: Acquire the spectrum in high-resolution mode, ensuring a resolving power sufficient to separate the analyte from potential interferences (>10,000 FWHM).[3]
-
Data Analysis:
-
Identify the monoisotopic peak and compare its measured mass to the theoretical mass (253.9269 Da).
-
Analyze the isotopic cluster, confirming that the M+2 peak intensity is approximately 97% of the M peak, which is characteristic for a compound containing one bromine atom.
-
Use the instrument's software to calculate the elemental composition from the accurate mass and isotopic pattern.
-
Table 2: Expected vs. Experimental HRMS Data for [C7H5BrF2S+H]⁺
| Ion | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | Relative Intensity (%) |
| [M+H]⁺ | 254.9347 | 254.9345 | -0.8 | 100.0 |
| [M+1+H]⁺ | 255.9318 | 255.9316 | -0.8 | 8.1 |
| [M+2+H]⁺ | 256.9327 | 256.9324 | -1.2 | 97.7 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms. For a fluorinated compound, ¹⁹F NMR is an exceptionally powerful tool alongside standard ¹H and ¹³C NMR.[5][6]
Expertise & Causality:
-
¹H NMR: Reveals the number, environment, and connectivity of protons.
-
¹³C NMR: Shows the number and type of carbon atoms (aliphatic, aromatic, carbonyl, etc.).
-
¹⁹F NMR: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in high sensitivity.[7] Its chemical shift is extremely sensitive to the local electronic environment, offering a wide spectral window (~800 ppm) that minimizes signal overlap and provides exquisite resolution for distinguishing subtle structural differences.[7][8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). It is common to run ¹⁹F NMR experiments with both proton and carbon decoupling.[7]
-
Data Analysis:
-
Integrate the signals in the ¹H NMR to determine the relative number of protons.
-
Analyze the chemical shifts (δ) in all spectra to infer the electronic environment of each nucleus.
-
Crucially, analyze the spin-spin coupling constants (J-values) between ¹H-¹H, ¹H-¹⁹F, and ¹⁹F-¹⁹F nuclei to establish through-bond connectivity and stereochemical relationships. Long-range ¹⁹F-¹⁹F coupling is common and informative.[7]
-
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[9] For C7H5BrF2S, it can quickly confirm the presence of aromatic C-H, C=C, C-F, C-Br, and C-S bonds.
Table 3: Key IR Vibrational Frequencies for C7H5BrF2S
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-F Stretch | 1250 - 1000 | Strong |
| C-S Stretch | 800 - 600 | Medium-Weak |
| C-Br Stretch | 650 - 550 | Medium-Strong |
Part 3: Integrated Data Analysis & Visualization
Scientific integrity demands that a proposed structure be consistent with all acquired data. The power of this workflow lies in the convergence of evidence from independent techniques.
Trustworthiness: The process is self-validating. The molecular formula confirmed by HRMS must be the same formula whose ¹H, ¹³C, and ¹⁹F NMR signals can be fully assigned to a single, plausible structure. That structure, in turn, must possess the functional groups identified by IR spectroscopy. Any discrepancy indicates an incorrect structural assignment or the presence of an impurity.
Workflow Visualization
The following diagram illustrates the logical flow of the characterization process, from initial analysis to final structural confirmation.
Caption: Workflow for the structural elucidation of C7H5BrF2S.
Part 4: Safety and Handling of Organohalogen Compounds
Professionals in research and drug development must prioritize safety. Brominated and fluorinated organic compounds require careful handling due to their potential reactivity and toxicity.[10][11]
Core Safety Protocols:
-
Engineering Controls: Always handle volatile organohalogen compounds within a certified chemical fume hood to prevent inhalation exposure.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield if necessary, a flame-resistant lab coat, and chemically resistant gloves. Consult a glove compatibility chart for the specific compound and solvents being used.[10][11]
-
Storage: Store compounds away from incompatible materials such as strong oxidizing or reducing agents.[10] Ensure containers are clearly labeled with the chemical name and all relevant hazard warnings.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations. Many halogenated compounds are considered hazardous waste.
The introduction of fluorine can significantly alter the biological properties of a molecule, and some fluorinated compounds can be metabolically toxic or environmentally persistent.[10][12] A thorough risk assessment should be conducted before beginning any experimental work.
References
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Grokipedia. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
High-resolution mass spectrometers. PubMed. [Link]
-
Nmr spectroscopy of fluorine 19. Slideshare. [Link]
-
Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online. [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. ScienceDirect. [Link]
-
Element 2 | High Resolution ICP-MS. GFZ. [Link]
-
Quantitative Determination of Absolute Organohalogen Concentrations in Environmental Samples by X-ray Absorption Spectroscopy. PubMed. [Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC - NIH. [Link]
-
Halogenated Organic Compounds. Spectroscopy Online. [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]
-
Characterizing the Organohalogen Iceberg: Extractable, Multihalogen Mass Balance Determination in Municipal Wastewater Treatment Plant Sludge. NIH. [Link]
-
(PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]
-
Brominated flame retardants and per- and polyfluoroalkyl substances. ResearchGate. [Link]
-
Brominated and Fluorinated Organic Pollutants in the Breast Milk of First-Time Irish Mothers: Is There a Relationship to Levels in Food? PubMed. [Link]
Sources
- 1. measurlabs.com [measurlabs.com]
- 2. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. as.uky.edu [as.uky.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dollycorporation.com [dollycorporation.com]
- 12. researchgate.net [researchgate.net]
1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene material safety data sheet (MSDS)
An In-depth Technical Guide to the Safe Handling and Application of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on this compound (CAS No. 648905-87-7), designed for researchers, scientists, and professionals in drug development. Given the limited availability of a detailed Material Safety Data Sheet (MSDS) for this specific compound, this guide employs a scientifically grounded approach by referencing the well-documented safety profile of its close structural analogue, 1-Bromo-3,5-difluorobenzene (CAS No. 461-96-1). The addition of the methylsulfanyl group may influence certain properties, and this is taken into consideration. This guide synthesizes available data to ensure operational safety and contextualize the compound's utility in modern research.
Compound Identification and Structural Context
This compound is a substituted aromatic compound of significant interest as a building block in medicinal chemistry and materials science. Its trifunctional nature—a reactive bromine atom for cross-coupling, electron-withdrawing fluorine atoms to modulate electronic properties and metabolic stability, and a methylsulfanyl group—makes it a versatile intermediate.
Key Identifiers:
-
Chemical Name: this compound
-
Synonym(s): 5-Bromo-1,3-difluoro-2-methylsulfanylbenzene[1]
-
CAS Number: 648905-87-7[1]
-
Molecular Formula: C₇H₅BrF₂S[1]
-
Molecular Weight: 239.08 g/mol [1]
The structural analogue used for inferring safety data, 1-Bromo-3,5-difluorobenzene, lacks the methylsulfanyl group. The safety and handling protocols derived from this analogue provide a robust baseline for ensuring laboratory safety.
Hazard Identification and GHS Classification (Inferred)
Based on the GHS classifications for the parent scaffold, 1-Bromo-3,5-difluorobenzene, the target compound should be handled as a substance with multiple hazards. The presence of the sulfur-containing methylsulfanyl group introduces the additional risk of releasing toxic sulfur oxides upon combustion.
| Hazard Category | GHS Classification (based on 1-Bromo-3,5-difluorobenzene) | Hazard Code | Precautionary Statement Examples | Source(s) |
| Physical Hazard | Flammable Liquid, Category 3 | H226 | P210: Keep away from heat, sparks, open flames. | [2][3] |
| Health Hazard | Acute Toxicity, Oral, Category 4 | H302 | P270: Do not eat, drink or smoke when using this product. | [2][3] |
| Skin Irritation, Category 2 | H315 | P280: Wear protective gloves/protective clothing. | [2][3] | |
| Skin Sensitization, Category 1 | H317 | P272: Contaminated work clothing should not be allowed out. | [2][3] | |
| Specific Target Organ Toxicity (Repeated Exposure), Category 2 | H373 | P314: Get medical advice/attention if you feel unwell. | [2] | |
| Environmental Hazard | Hazardous to the aquatic environment, acute, Category 1 | H400 | P273: Avoid release to the environment. | [2][3] |
| Hazardous to the aquatic environment, long-term, Category 1 | H410 | P391: Collect spillage. | [2][3] |
Safe Handling, Storage, and Personal Protective Equipment (PPE)
A rigorous adherence to safety protocols is paramount when working with this compound. The causality for these measures is rooted in the compound's flammability, potential toxicity, and reactivity.
Handling Protocols
-
Ventilation: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3][4]
-
Ignition Sources: As a flammable liquid, all sources of ignition (open flames, hot surfaces, sparks) must be strictly excluded from the handling area.[4][5][6] Use only spark-proof tools and explosion-proof equipment.[5][6]
-
Static Discharge: Ground and bond containers during material transfer.[4][6] This is a critical step because pouring or agitating the liquid can generate a static charge sufficient to ignite flammable vapors.
-
Personal Hygiene: Avoid contact with skin and eyes.[5][7] Do not eat, drink, or smoke in the laboratory.[3][6] Wash hands and face thoroughly after handling.[3][4]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[4][5][6][8]
-
Incompatibilities: Keep away from strong oxidizing agents, which can lead to vigorous and potentially explosive reactions.[5][6][7]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to create a barrier between the researcher and the chemical.
| Protection Type | Recommended Equipment | Rationale and Specifications | Source(s) |
| Eye/Face Protection | Chemical splash goggles and face shield | Standard safety glasses are insufficient. Goggles must provide a seal against splashes, and a face shield is required when handling larger quantities or when there is a significant splash risk. | [6][8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | Gloves must be selected based on their resistance to halogenated aromatic compounds. Always inspect gloves for integrity before use and change them immediately if contamination is suspected. | [3][6][8] |
| Body Protection | Flame-retardant laboratory coat and/or chemical apron | Protects skin from incidental contact and provides a layer of protection against fire. For larger-scale work, chemically impervious coveralls are recommended. | [8] |
| Respiratory Protection | Not required under normal fume hood use | If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary. | [6][8] |
Safe Handling Workflow Diagram
Caption: Logical workflow for the safe handling of this compound.
Emergency Procedures
First Aid Measures
Immediate and appropriate action is critical in case of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek medical attention, especially if irritation or a rash develops.[3][6][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][6][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][6][9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[6][10]
-
Unsuitable Extinguishing Media: A full water jet may be ineffective and could spread the fire.
-
Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[3] Combustion will produce hazardous decomposition products, including carbon oxides, hydrogen halides (HBr, HF), and toxic sulfur oxides.[5] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Shut off all ignition sources. Ensure adequate ventilation. Wear the full personal protective equipment described in Section 3.3.
-
Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[5][7] Collect the material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[5][6][7] Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic life.[3][5][6]
Physicochemical and Toxicological Profile
Physicochemical Data
Limited data is available for the target compound. The table below compares its known properties with those of its structural analogue.
| Property | This compound | 1-Bromo-3,5-difluorobenzene (Analogue) | Source(s) |
| CAS Number | 648905-87-7 | 461-96-1 | [1] |
| Molecular Formula | C₇H₅BrF₂S | C₆H₃BrF₂ | [1] |
| Molecular Weight | 239.08 g/mol | 192.99 g/mol | [1] |
| Physical State | Not specified (likely liquid or low-melting solid) | Clear, colorless to light yellow liquid | [11] |
| Boiling Point | Data not available | 140 °C (lit.) | [11] |
| Density | Data not available | 1.676 g/mL at 25 °C (lit.) | [11] |
| Flash Point | Data not available | 44 °C (111.2 °F) - closed cup | |
| LogP | 3.4492 (calculated) | Data not available | [1] |
Stability and Reactivity
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[3]
-
Conditions to Avoid: Keep away from heat, flames, sparks, and other ignition sources.[3][5]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr, HF), and sulfur oxides (SOx).[5]
Toxicological Information (Inferred)
The toxicological properties of this compound have not been fully investigated. However, based on its analogue, exposure may lead to:
-
Acute Effects: Harmful if swallowed.[2][5] Causes skin irritation.[2][5]
-
Sensitization: May cause an allergic skin reaction (skin sensitization).[2][5] Symptoms can include rash, itching, and swelling.[6]
-
Chronic Effects: May cause damage to organs (e.g., blood, hematopoietic system) through prolonged or repeated exposure.[2][5][6]
Application in Synthetic Chemistry
This class of molecule is highly valued in drug discovery and development. The bromine atom serves as a versatile synthetic handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[12] The difluoro substitution pattern is often used to enhance metabolic stability and modulate the physicochemical properties (e.g., pKa, lipophilicity) of a drug candidate.[12][13]
Role in Cross-Coupling Reactions
Caption: General scheme for the utility of the title compound in palladium-catalyzed cross-coupling reactions.
References
-
The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (n.d.). Pharmaffiliates. [Link]
-
1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. (n.d.). Molbase. [Link]
-
1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem. (n.d.). PubChem. [Link]
- Process for the preparation of 1-bromo-3,5-difluorobenzene. (1997).
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1-Bromo-3,5-difluorobenzene - Safety Data Sheet [chemicalbook.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. emsdiasum.com [emsdiasum.com]
- 11. 1-Bromo-3,5-difluorobenzene | 461-96-1 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
A Technical Guide to the Spectral Characterization of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
This guide provides an in-depth analysis of the spectral data for the novel compound 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a multi-faceted spectroscopic approach. We will explore the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in the comprehensive characterization of this compound.
Introduction: The Significance of Structural Elucidation
In the realm of pharmaceutical sciences, the precise characterization of a molecule's structure is a cornerstone of drug discovery and development.[1][2] The biological activity of a compound is intrinsically linked to its three-dimensional arrangement of atoms. Therefore, unambiguous structural confirmation is paramount for establishing structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards.[3][4] this compound, with its unique substitution pattern on the benzene ring, presents an interesting case for detailed spectroscopic analysis. The presence of bromine, fluorine, and a methylsulfanyl group imparts specific electronic and steric properties that can be effectively probed by modern analytical techniques.
This guide will not only present the spectral data but also delve into the rationale behind the experimental choices and the interpretation of the resulting spectra, providing a holistic understanding of the molecule's chemical identity.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[1][2][5][6] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring and the nature of the methylsulfanyl group.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.3 | Triplet (t) | 1H | Ar-H |
| ~ 2.5 | Singlet (s) | 3H | S-CH₃ |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 (dd) | C -F |
| ~ 130 (t) | C -S |
| ~ 115 (dd) | C -H |
| ~ 110 (t) | C -Br |
| ~ 15 | S-CH₃ |
Note: 'd' denotes a doublet and 't' denotes a triplet, arising from coupling with fluorine atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standard approach for acquiring high-quality NMR spectra for a small molecule like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. The choice of solvent is critical to avoid interference from proton signals of the solvent itself.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) to achieve better signal dispersion and resolution.[5]
-
¹H NMR Acquisition:
-
Perform a standard one-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Optimize the acquisition time and relaxation delay to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Caption: Workflow for NMR data acquisition and analysis.
Interpretation of the NMR Spectra
The predicted ¹H NMR spectrum is expected to show two distinct signals. The aromatic proton, being flanked by two fluorine atoms, would appear as a triplet due to coupling with the two equivalent fluorine nuclei. The methyl protons of the methylsulfanyl group, being isolated from other protons, would appear as a singlet.
The ¹³C NMR spectrum provides a more detailed picture of the carbon skeleton. The carbon atoms directly attached to fluorine will exhibit large coupling constants, appearing as doublets of doublets. The carbon attached to the sulfur atom and the carbon attached to the bromine atom are expected to appear as triplets due to coupling with the two meta-fluorine atoms. The upfield signal around 15 ppm is characteristic of the methyl carbon of the methylsulfanyl group.
II. Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions.[3][4][7][8] It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[9][10]
Predicted Mass Spectrum Data
| m/z | Relative Intensity | Assignment |
| 238/240 | High | [M]⁺ (Molecular Ion Peak) |
| 223/225 | Moderate | [M - CH₃]⁺ |
| 160 | Moderate | [M - Br]⁺ |
| 113 | Low | [C₆H₂F₂]⁺ |
Note: The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio will result in isotopic peak patterns for bromine-containing fragments.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
For a non-volatile small molecule like this compound, ESI is a suitable soft ionization technique.[4][7]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are ionized, typically forming [M+H]⁺ or [M+Na]⁺ ions in positive ion mode.
-
Mass Analysis: The generated ions are then transferred into the mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio.
Caption: Workflow for ESI-MS analysis.
Interpretation of the Mass Spectrum
The most crucial piece of information from the mass spectrum is the molecular ion peak. For this compound, this will appear as a pair of peaks of nearly equal intensity at m/z 238 and 240, corresponding to the two isotopes of bromine. This characteristic isotopic pattern is a strong indicator of the presence of a single bromine atom in the molecule.
Fragmentation analysis can further corroborate the structure. The loss of a methyl radical (CH₃) would result in a fragment ion at m/z 223/225. The loss of the bromine atom would give a fragment at m/z 160. These fragmentation pathways are consistent with the proposed structure.
III. Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[11][12][13][14][15] It is particularly useful for identifying the functional groups present in a molecule.[11]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Weak | Aromatic C-H stretch |
| ~ 2950 - 2850 | Weak | Aliphatic C-H stretch (CH₃) |
| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| ~ 1300 - 1100 | Strong | C-F stretch |
| ~ 700 - 500 | Medium | C-Br stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique for analyzing solid or liquid samples with minimal preparation.[15]
-
Sample Placement: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.
-
IR Beam Interaction: An infrared beam is passed through the ATR crystal in such a way that it reflects internally. At each reflection point, an evanescent wave penetrates a short distance into the sample, where the IR radiation can be absorbed.
-
Detection: The attenuated IR beam exits the crystal and is directed to the detector.
-
Data Processing: A Fourier transform is performed on the resulting interferogram to generate the IR spectrum.[14]
Caption: Workflow for ATR-FTIR analysis.
Interpretation of the IR Spectrum
The IR spectrum provides a "fingerprint" of the molecule. The presence of weak bands above 3000 cm⁻¹ is indicative of the aromatic C-H stretching vibrations. The weak absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the methyl group. The characteristic absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations of the benzene ring. The most intense bands in the spectrum are expected in the 1300-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations. Finally, the C-Br stretching vibration will likely appear in the fingerprint region, below 700 cm⁻¹.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states.[16][17][18] This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and systems with conjugation.[18][19]
Expected UV-Vis Absorption
For this compound, the primary chromophore is the substituted benzene ring. The presence of the sulfur atom with its lone pairs of electrons and the halogen substituents will influence the electronic transitions. It is expected to exhibit absorption maxima (λ_max) in the UV region, likely between 200 and 300 nm, corresponding to π → π* transitions of the aromatic system. The exact position and intensity of these absorptions would need to be determined experimentally.
Conclusion
The comprehensive spectral analysis of this compound through NMR, MS, and IR spectroscopy provides a detailed and unambiguous confirmation of its chemical structure. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the connectivity and chemical environment of the atoms, mass spectrometry confirms the molecular weight and provides fragmentation data, and IR spectroscopy identifies the key functional groups. Together, these techniques form a robust analytical workflow that is essential for the characterization of novel compounds in the pharmaceutical industry. The predicted data and methodologies outlined in this guide serve as a blueprint for the rigorous structural elucidation required for advancing drug discovery and development programs.
References
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
- FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. FindLight. Published March 27, 2019.
- Application of NMR in drug discovery. researchmap.
- Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy. Published June 25, 2024.
- Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing.
- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.
- NMR Spectroscopy in Drug Discovery and Development. Labome. Published March 14, 2014.
- MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS*. Taylor & Francis Online.
- Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News.
- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.com. Published May 22, 2024.
- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
- Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. ACS Publications.
- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research.
- UV-Visible Spectroscopy for Organic Compound Analysis. Scribd.
- Ultraviolet–visible spectroscopy. Wikipedia.
- Principles of FTIR Spectroscopy. MSU chemistry.
- FTIR spectroscopy - principles and applications. ResearchGate.
- Fourier Transform Infrared Spectroscopy (FTIR) Overview. Agilent.
- Theory of FTIR Spectroscopy. JASCO Inc.
- HIGH RESOLUTION SPECTROSCOPIC STUDIES OF SMALL MOLECULES.
- UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Published October 4, 2022.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. NIH.
- Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Published May 30, 2024.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. longdom.org [longdom.org]
- 5. researchmap.jp [researchmap.jp]
- 6. azooptics.com [azooptics.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News [drugdiscoverynews.com]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. jascoinc.com [jascoinc.com]
- 16. longdom.org [longdom.org]
- 17. eu-opensci.org [eu-opensci.org]
- 18. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Navigating the Solubility Landscape of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene: A Technical Guide for Drug Development Professionals
Foreword: Embracing the Unknown in Pharmaceutical Research
In the fast-paced world of drug discovery and development, researchers often encounter novel chemical entities with limited characterization. 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene represents one such compound—a promising building block whose full potential is yet to be unlocked. This guide is crafted for the discerning scientist, providing a robust framework for understanding and experimentally determining the solubility of this compound in common organic solvents. We will delve into the theoretical underpinnings of its solubility, offer predictive insights, and provide detailed, field-proven methodologies for empirical validation. Our approach is grounded in scientific integrity, ensuring that the protocols described are self-validating and the insights are actionable for your research endeavors.
Physicochemical Profile of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₂S | ChemScene[1] |
| Molecular Weight | 239.08 g/mol | ChemScene[1] |
| CAS Number | 648905-87-7 | ChemScene[1] |
| Calculated LogP | 3.4492 | ChemScene[1] |
| Purity | ≥98% | ChemScene[1] |
The calculated LogP of 3.4492 suggests that this compound is a lipophilic, or fat-loving, compound.[1] This high LogP value is a strong indicator of poor aqueous solubility and a preference for non-polar organic solvents. The presence of two fluorine atoms and a bromine atom contributes to the molecule's electrophilic character and potential for halogen bonding, while the methylsulfanyl group introduces a degree of polarity and a potential site for metabolic activity.
For context, the related compound 1-Bromo-3,5-difluorobenzene is a clear, colorless to light yellow liquid with a boiling point of 140 °C and a density of 1.676 g/mL at 25 °C.[2] While the addition of the methylsulfanyl group to this core structure will alter these properties, we can anticipate that this compound is likely a liquid or a low-melting solid at room temperature.
Theoretical Framework for Solubility Prediction: "Like Dissolves Like"
The adage "like dissolves like" remains a fundamental principle in predicting solubility.[3] This rule suggests that substances with similar polarities are more likely to be soluble in one another.[3] The polarity of a solvent is determined by the distribution of electron density within its molecules. Polar solvents have a significant separation of charge, leading to a dipole moment, while non-polar solvents have a more even distribution of charge.
Based on its structure, this compound can be classified as a moderately polar to non-polar compound. The halogen atoms and the sulfur atom introduce some polarity, but the overall dominance of the benzene ring and the methyl group suggests a preference for solvents of low to moderate polarity.
To further refine our predictions, we can consider Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). While experimentally determined HSP values for our target compound are unavailable, we can estimate them based on its functional groups. The high degree of halogenation suggests a significant contribution from dispersion and polar forces, with a minimal contribution from hydrogen bonding as the molecule lacks hydrogen bond donors.
A Practical Approach to Solubility Determination: Experimental Protocols
In the absence of published data, empirical determination is the most reliable method for assessing the solubility of this compound. The following protocols are designed to provide a comprehensive understanding of its solubility profile in a range of common organic solvents.
Qualitative Solubility Assessment: A Rapid Screening Method
This initial screen provides a quick, semi-quantitative assessment of solubility in a variety of solvents, allowing for the prioritization of solvents for more rigorous quantitative analysis.
Materials:
-
This compound
-
A selection of common organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Small vials or test tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry vial.
-
Add 1 mL of the selected solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. Classify the solubility as:
-
Freely Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
This qualitative assessment will guide the selection of solvents for the more labor-intensive quantitative analysis.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[4]
Materials:
-
This compound
-
Selected organic solvents
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., dichloromethane) for the creation of a calibration curve.
-
Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Add a known volume of the test solvent to each vial.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Construct a calibration curve using the prepared stock solution to quantify the solubility in mg/mL or mol/L.
Workflow for Quantitative Solubility Determination
Caption: Workflow for the quantitative determination of solubility using the shake-flask method.
Predicted Solubility Profile and Solvent Selection Rationale
Based on the physicochemical properties and theoretical considerations, we can anticipate the following solubility trends for this compound:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene | Moderate to High | The non-polar aromatic core of the solute will have favorable interactions with these solvents through dispersion forces. |
| Polar Aprotic | Dichloromethane, Ethyl Acetate, Acetone | High | These solvents offer a balance of polarity to interact with the polar functionalities of the solute without the strong hydrogen bonding that would hinder dissolution. |
| Polar Aprotic (Amide) | DMF, DMSO | High | The strong dipole moments of these solvents are expected to effectively solvate the polar regions of the molecule. |
| Polar Protic | Methanol, Isopropanol | Low to Moderate | The hydrogen bonding network of the protic solvents may not be effectively disrupted by the solute, which lacks strong hydrogen bond accepting or donating capabilities. |
| Aqueous | Water | Very Low | The high lipophilicity (high LogP) and lack of significant hydrogen bonding potential predict poor solubility in water. |
Logical Flow for Solvent Selection in Drug Development
Caption: Decision tree for solvent selection based on the stage of drug development.
Conclusion: A Data-Driven Path Forward
While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, a combination of theoretical prediction and systematic experimental validation provides a clear path to understanding its behavior in common organic solvents. Its anticipated lipophilic nature suggests a preference for non-polar and polar aprotic solvents, making it a versatile building block for a variety of synthetic transformations. The protocols outlined in this guide offer a robust framework for generating the necessary solubility data to confidently advance your research and development efforts. As with any new chemical entity, careful and thorough characterization is paramount to unlocking its full potential in the synthesis of novel therapeutics.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- ChemScene. (n.d.). This compound.
- ChemicalBook. (2025, September 25). 1-Bromo-3,5-difluorobenzene.
- Sigma-Aldrich. (n.d.). 1-Bromo-3,5-difluorobenzene 98%.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
Sources
An In-Depth Technical Guide to 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene, a halogenated and sulfur-containing aromatic compound of increasing interest in medicinal chemistry and materials science. This document details the molecule's structure, including its SMILES notation, and outlines its key physicochemical properties. A plausible synthetic route is proposed with a detailed discussion of the underlying chemical principles. Furthermore, this guide explores the potential applications of this compound, particularly as a versatile building block in the development of novel therapeutic agents.
Chemical Structure and Properties
This compound is a substituted benzene ring featuring a bromine atom, two fluorine atoms, and a methylsulfanyl group. This unique combination of functional groups imparts specific steric and electronic properties that are highly valuable in the design of bioactive molecules.
SMILES (Simplified Molecular-Input Line-Entry System): CSC1=C(F)C=C(Br)C=C1F[1][2]
The SMILES string provides a linear representation of the molecule's two-dimensional structure, which is essential for cheminformatics and database searches.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 648905-87-7 | [1][2] |
| Molecular Formula | C₇H₅BrF₂S | [1][2] |
| Molecular Weight | 239.08 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Boiling Point | ~200 °C (Predicted) | [3] |
| Density | ~1.67 g/mL (Predicted) | [3] |
Structural Visualization:
The two-dimensional structure of this compound can be visualized as follows:
Caption: 2D Structure of this compound
Synthesis of this compound
Proposed Synthetic Pathway:
A viable starting material for the synthesis is 1-bromo-2,4,6-trifluorobenzene. The fluorine atom positioned between two other electron-withdrawing fluorine atoms is highly activated towards nucleophilic attack. The proposed reaction is with sodium thiomethoxide (NaSMe), a strong nucleophile that can displace a fluoride ion.
Reaction Scheme:
Caption: Proposed Synthesis of this compound
Experimental Protocol (Hypothetical):
This protocol is a generalized procedure based on known SNAr reactions with sulfur nucleophiles on polyfluorinated aromatic compounds. Optimization of reaction conditions would be necessary to achieve high yields and purity.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add sodium thiomethoxide (1.1 equivalents) to the solvent and stir until fully dissolved or a fine suspension is formed. To this mixture, add 1-bromo-2,4,6-trifluorobenzene (1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Causality Behind Experimental Choices:
-
Choice of Precursor: 1-Bromo-2,4,6-trifluorobenzene is an ideal precursor because the fluorine atoms strongly activate the benzene ring towards nucleophilic attack. The fluorine at the 4-position is the most sterically accessible and electronically activated for substitution.
-
Nucleophile: Sodium thiomethoxide is a potent sulfur nucleophile, ensuring an efficient displacement of the fluoride leaving group.
-
Solvent: Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism.
-
Heat: The application of heat is often necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.
Applications in Research and Drug Development
The strategic placement of fluorine and a methylsulfanyl group on a brominated benzene scaffold makes this compound a valuable building block in medicinal chemistry.
Role of Fluorine in Drug Design:
The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties. Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, which can improve drug-receptor interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the metabolic stability and half-life of a drug.
The Thioether Moiety:
The methylsulfanyl (-SMe) group can also play a crucial role in drug design. It can participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket. The sulfur atom can also be a site for metabolism, which can be strategically utilized in prodrug design.
Potential Therapeutic Targets:
While specific drugs containing the this compound moiety are not yet prevalent in the market, its structural features suggest its potential use in the development of:
-
Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings that occupy the ATP-binding site of the enzyme. The unique electronic and steric profile of this compound could be exploited to design potent and selective inhibitors for various kinases implicated in cancer and inflammatory diseases.
-
GPCR Modulators: G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are important drug targets. The lipophilicity and hydrogen bonding potential of this molecule could be advantageous in designing ligands that interact with the hydrophobic pockets of GPCRs.
The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the rapid generation of diverse compound libraries for high-throughput screening.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a specialized chemical intermediate with significant potential for application in drug discovery and materials science. Its unique structural and electronic properties, stemming from the combination of bromo, difluoro, and methylsulfanyl functionalities, make it an attractive building block for the synthesis of complex and novel molecules. While detailed synthetic and application data in the public literature is still emerging, the foundational principles of organic chemistry provide a clear path for its synthesis and highlight its potential for future innovations.
References
- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents. [URL: https://patents.google.
- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents. [URL: https://patents.google.
- CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents. [URL: https://patents.google.
- DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents. [URL: https://patents.google.
- ChemScene. 648905-87-7 | this compound. [URL: https://www.chemscene.com/products/1-Bromo-3,5-difluoro-4-methylsulfanyl-benzene-CS-0194820.html]
- PubChem. 1-Bromo-3,5-difluorobenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-3,5-difluorobenzene]
- BLDpharm. 648905-87-7|this compound. [URL: https://www.bldpharm.com/products/648905-87-7.html]
- Sigma-Aldrich. 1-Bromo-3,5-difluorobenzene 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/290165]
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963]
- SpectraBase. 1-Bromo-3,5-dihexylbenzene - Optional[13C NMR] - Chemical Shifts. [URL: https://spectrabase.com/spectrum/1tHUiov2Ny4]
- ChemicalBook. 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/461-96-1_1hnmr.htm]
- Benchchem. Application Note: Preparation of 1-Bromo-3,5-difluorobenzene-d3 Solution for Mass Spectrometry. [URL: https://www.benchchem.com/application-note/preparation-of-1-bromo-3-5-difluorobenzene-d3-solution-for-mass-spectrometry]
- Supporting Information - 3. [URL: https://www.organic-chemistry.
- ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [URL: https://www.researchgate.net/figure/1-H-Chemical-Shifts-and-Selected-1-H-1-H-Coupling-Constants_tbl1_228741349]
- PubChem. 1-Bromo-3,5-difluoro-4-iso-pentyloxybenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/91658482]
- ChemicalBook. This compound CAS 648905-87-7. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82531078.htm]
Sources
An In-Depth Technical Guide to 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene for Researchers and Drug Development Professionals
Foreword: Unveiling a Versatile Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine and sulfur-containing moieties into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene emerges as a key building block, offering a unique combination of reactive sites and functional groups that are highly valuable for medicinal chemists. This guide provides a comprehensive technical overview of this compound, from its chemical identity and commercial availability to its potential applications and handling protocols, designed to empower researchers in their quest for novel therapeutics.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₅BrF₂S.[1][2] Its structure features a benzene ring substituted with a bromine atom, two fluorine atoms, and a methylsulfanyl group. This unique arrangement of substituents provides a platform for diverse chemical modifications.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 648905-87-7 | [1][2] |
| Molecular Formula | C₇H₅BrF₂S | [1][2] |
| Molecular Weight | 239.08 g/mol | [1][2] |
| Synonyms | 5-Bromo-1,3-difluoro-2-methylsulfanylbenzene | [1] |
| SMILES | CSC1=C(C=C(C=C1F)Br)F | [1] |
| LogP | 3.4492 | [1] |
| Topological Polar Surface Area (TPSA) | 0 Ų | [1] |
| Number of Hydrogen Bond Acceptors | 1 | [1] |
| Number of Hydrogen Bond Donors | 0 | [1] |
| Number of Rotatable Bonds | 1 | [1] |
Commercial Availability and Procurement
This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this building block in various quantities, typically with a purity of 97% or higher.
Table 2: Prominent Suppliers of this compound
| Supplier | Purity | Available Quantities | Additional Services |
| ChemScene | ≥98% | Milligrams to grams | Custom synthesis, process optimization, commercial production.[1] |
| BLDpharm | --- | Inquire for details | Provides access to NMR, HPLC, LC-MS, and UPLC documentation.[3] |
| AOBChem | --- | Gram quantities | --- |
| Chem-Tools | --- | Inquire for details | --- |
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound before use. Many suppliers, such as BLDpharm, offer access to analytical data like NMR and HPLC spectra to further validate the product.[3]
Strategic Importance in Drug Discovery and Medicinal Chemistry
The molecular architecture of this compound presents multiple strategic advantages for the design and synthesis of novel drug candidates. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5][6]
The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This allows for the facile introduction of the difluoro-methylsulfanylphenyl moiety into more complex molecular frameworks.
The methylsulfanyl group can also be a key pharmacophoric element or can be further modified, for instance, by oxidation to the corresponding sulfoxide or sulfone, to modulate the electronic and steric properties of the molecule.
Diagram 1: Potential Synthetic Utility in Drug Discovery
Caption: Synthetic pathways leveraging this compound.
Inferred Synthesis Pathway
Diagram 2: Hypothetical Retrosynthetic Analysis
Caption: A possible retrosynthetic approach to the target molecule.
A plausible forward synthesis could involve the ortho-lithiation of 1-bromo-3,5-difluorobenzene followed by quenching with dimethyl disulfide. This approach would require careful control of reaction conditions to achieve the desired regioselectivity.
Handling, Storage, and Safety
As with any laboratory chemical, proper handling and storage procedures are essential to ensure the safety of researchers. While a specific safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds, such as 1-Bromo-3,5-difluorobenzene, can provide guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources. Keep the container tightly closed.
Researchers should always consult the supplier-provided SDS for the most accurate and up-to-date safety information.
Analytical Characterization
The identity and purity of this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are crucial for structural elucidation. The ¹H NMR spectrum would be expected to show signals for the aromatic protons and the methyl group of the methylsulfanyl moiety. The ¹⁹F NMR would confirm the presence and environment of the fluorine atoms.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are essential for determining the purity of the compound.
As mentioned, some suppliers like BLDpharm may provide access to this analytical data upon request.[3]
Conclusion: A Promising Tool for Future Drug Discovery
This compound represents a valuable and versatile building block for medicinal chemists. Its unique combination of reactive functionalities provides a powerful platform for the synthesis of novel and structurally diverse compounds. The strategic incorporation of this moiety has the potential to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. As our understanding of the role of fluorine and sulfur in medicinal chemistry continues to grow, the importance of reagents like this compound in the development of the next generation of therapeutics is set to increase.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
Sources
- 1. chemscene.com [chemscene.com]
- 2. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 3. 648905-87-7|this compound|BLD Pharm [bldpharm.com]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of fluorine in medicinal chemistry [pubmed.ncbi.nlm.nih.gov]
GHS hazard information for 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
An In-Depth Technical Guide to the GHS Hazard Profile of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive analysis of the Globally Harmonized System (GHS) of Classification and Labelling for this compound (CAS No. 648905-87-7). As a specialized aryl halide, this compound serves as a critical building block in medicinal chemistry and materials science. A thorough understanding of its hazard profile is paramount for ensuring laboratory safety and procedural integrity. This document moves beyond mere data recitation to explain the causal links between the chemical's intrinsic properties and the mandated safety protocols, empowering researchers to handle this substance with an expert level of care and foresight. The primary hazards identified include acute oral toxicity, skin and eye irritation, and potential respiratory irritation.
GHS Hazard Identification and Classification
The GHS classification for this compound dictates a specific set of warnings and precautions. The signal word "Warning" is applied, indicating a moderate level of hazard.[1] The classifications are underpinned by toxicological data that define its potential effects upon exposure.
Table 1: GHS Hazard Summary
| Classification | Pictogram | Signal Word | Hazard Statement (H-Code) |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark)[1] | Warning[1] | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark)[1] | Warning[1] | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation (Category 2) | GHS07 (Exclamation Mark)[1] | Warning[1] | H319: Causes serious eye irritation[1] |
| STOT - Single Exposure (Category 3) | GHS07 (Exclamation Mark)[1] | Warning[1] | H335: May cause respiratory irritation[1] |
Mechanistic Insights into Hazard Profiles
Understanding why this compound is assigned these specific hazards is crucial for developing a robust safety culture. The molecular structure—a halogenated aromatic ring with a methylsulfanyl group—governs its reactivity and toxicological profile.
-
H302 - Harmful if Swallowed: This classification implies that accidental ingestion of a significant quantity could lead to adverse health effects. The compound's metabolic pathway following ingestion is not fully elucidated in available literature, but its reactivity suggests potential disruption of cellular processes. This necessitates a strict prohibition of eating, drinking, or smoking in laboratory areas where this compound is handled.[1][2]
-
H315 & H319 - Skin and Serious Eye Irritation: As a substituted benzene derivative, the compound can act as a localized irritant. Upon contact with skin or eyes, it can disrupt the lipid bilayers of cell membranes, leading to an inflammatory response, redness, and pain. The causality here is direct chemical irritation. This is why the use of chemically resistant gloves (e.g., nitrile) and safety glasses or goggles is not merely a recommendation but a critical control measure.[1][2]
-
H335 - May Cause Respiratory Irritation: While the compound is not highly volatile, inhalation of aerosols or dust particles can irritate the mucous membranes of the respiratory tract.[1][2] This is a common hazard for many organic powders and reagents. The primary preventative measure is to handle the substance in a well-ventilated area, such as a chemical fume hood, to minimize the concentration of airborne particles.[2]
Self-Validating Experimental Protocols: From Hazard to Control
A self-validating protocol is one where the procedural steps inherently account for and mitigate the known hazards. The GHS precautionary statements provide the framework for designing such workflows.
Table 2: Summary of Precautionary Statements and Procedural Implications
| P-Code | Precautionary Statement | Practical Implementation & Rationale |
| Prevention | ||
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] | Action: Always handle in a certified chemical fume hood. Rationale: Mitigates the H335 respiratory irritation hazard by using engineering controls to capture any airborne material at the source. |
| P264 | Wash face, hands, and any exposed skin thoroughly after handling.[1][2] | Action: Implement a strict handwashing protocol post-experimentation. Rationale: Prevents accidental ingestion (H302) and reduces the risk of prolonged skin contact leading to irritation (H315). |
| P270 | Do not eat, drink or smoke when using this product.[1][2] | Action: Enforce a strict no-food/drink policy in the lab. Rationale: A fundamental control to prevent the primary route of exposure for the H302 hazard. |
| P271 | Use only outdoors or in a well-ventilated area.[1][2] | Action: Default to a fume hood as the primary well-ventilated area. Rationale: Reinforces the engineering controls needed to mitigate the H335 inhalation hazard. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | Action: Mandate the use of nitrile gloves, a lab coat, and chemical safety goggles. Rationale: Provides a physical barrier to prevent skin (H315) and eye (H319) contact. |
| Response | ||
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] | Action: In case of contact, immediately flush the affected skin area. Rationale: Dilutes and removes the irritant, minimizing the severity of the H315 hazard. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] | Action: Know the procedure for moving an affected colleague to fresh air and seeking medical attention. Rationale: First aid for exposure related to the H335 hazard. |
| P330 | Rinse mouth.[1][2] | Action: In case of accidental ingestion, rinse the mouth with water. Do NOT induce vomiting. Rationale: Initial first aid for the H302 hazard, followed by immediate medical attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | Action: Remove contaminated lab coats or clothing promptly and launder separately. Rationale: Prevents secondary and prolonged exposure to the skin irritant (H315). |
| Storage & Disposal | ||
| P405 | Store locked up.[1] | Action: Store in a designated, secure cabinet. Rationale: Ensures the compound is accessible only to trained personnel, preventing accidental misuse or exposure. |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] | Action: Follow institutional guidelines for chemical waste disposal. Rationale: Ensures hazardous waste is managed in an environmentally responsible and compliant manner. |
Visualization of Hazard Management Workflow
The following diagram illustrates the logical flow from hazard recognition to the implementation of appropriate control measures for this compound.
Caption: Hazard management workflow for this compound.
Physical and Chemical Identifiers
Accurate identification is the foundation of chemical safety.
Table 3: Compound Identification
| Identifier | Value | Source |
| CAS Number | 648905-87-7 | ChemScene[1] |
| Molecular Formula | C₇H₅BrF₂S | ChemScene[1] |
| Molecular Weight | 239.08 g/mol | ChemScene[1] |
| Synonym | 5-Bromo-1,3-difluoro-2-methylsulfanylbenzene | ChemScene[1] |
References
Sources
A Technical Guide to the Physicochemical Properties of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene: Theoretical LogP and TPSA Analysis
Abstract
In the landscape of modern drug discovery and development, the preclinical assessment of a compound's pharmacokinetic properties is paramount. The lipophilicity (LogP) and polarity (Topological Polar Surface Area, TPSA) are fundamental physicochemical descriptors that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth analysis of the theoretically derived LogP and TPSA values for the compound 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene. We will explore the computational methodologies underpinning these predictions, present a consolidated view of the calculated values, and discuss the structural contributions of its constituent functional groups. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the rational design of novel therapeutic agents.
Introduction: The Central Role of LogP and TPSA in Drug Design
The journey of a drug molecule from administration to its biological target is a complex process heavily influenced by its ability to traverse various physiological barriers, such as the intestinal wall and the blood-brain barrier. Two of the most powerful predictors of this behavior are the partition coefficient (LogP) and the Topological Polar Surface Area (TPSA).
-
LogP (Octanol-Water Partition Coefficient): This value is the logarithm of the ratio of a compound's concentration in a lipophilic solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[1][2] It serves as the primary measure of a molecule's lipophilicity or hydrophobicity.[1] A balanced LogP is crucial; while sufficient lipophilicity is needed to cross lipid cell membranes, excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and rapid metabolism.[2] Computational methods for predicting LogP are essential for the high-throughput screening of virtual compound libraries.[3][4]
-
TPSA (Topological Polar Surface Area): Defined as the sum of the surfaces of polar atoms (typically oxygen, nitrogen, and their attached hydrogens) in a molecule, TPSA is an excellent predictor of passive molecular transport through membranes.[5][6] It quantifies the polar characteristics of a molecule, which are critical for its solubility and its ability to form hydrogen bonds.[5] The TPSA calculation, particularly the fragment-based method developed by Ertl et al., has become a standard in virtual screening due to its speed and strong correlation with experimental bioavailability data.[7]
This guide focuses on the in silico determination of these properties for this compound, a compound with structural motifs of interest in medicinal chemistry.
Compound Profile: this compound
Before delving into its physicochemical properties, it is essential to define the molecule's structure and identifiers accurately.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 648905-87-7 | [8] |
| Molecular Formula | C₇H₅BrF₂S | [8] |
| Molecular Weight | 239.08 g/mol | [8] |
| SMILES | CSC1=C(C=C(C=C1F)Br)F | [8] |
Chemical Structure (2D):
(Note: This is a representative image for structural illustration.)
Theoretical Lipophilicity (LogP) Assessment
The LogP of a compound can be predicted using various computational models, which are broadly categorized into atom-based, fragment-based, and property-based methods.[4] These models leverage large datasets of experimentally determined LogP values to derive their predictive algorithms. For this compound, the predicted LogP value is available from a vendor source.
| Parameter | Predicted Value | Computational Model | Source |
| LogP | 3.4492 | Not Specified | [8] |
Discussion of Methodology: While the specific model for the cited value is not provided, common approaches include:
-
Atom-based methods (e.g., ALOGP, XLogP): These methods calculate LogP by summing the contributions of individual atoms, applying correction factors for their environment. They are fast but may not fully capture complex intramolecular interactions.[4]
-
Fragment-based methods (e.g., cLogP): These methods dissect the molecule into fragments and sum their known lipophilicity contributions, which are derived from experimental data. This approach is often highly accurate for molecules well-represented in the training database.[9]
-
Property-based methods: These more advanced methods use quantum mechanical or molecular mechanics calculations to derive LogP from fundamental properties like solvation free energy.[4]
The LogP value of approximately 3.45 suggests that this compound is a significantly lipophilic compound, indicating a preference for nonpolar environments.
Theoretical Polar Surface Area (TPSA) Calculation
TPSA is calculated by summing the contributions of polar fragments within a molecule.[5] This method, pioneered by Ertl, avoids the computationally expensive need to generate a 3D conformer and calculate the solvent-accessible surface area directly.[6][7] The methodology relies on a lookup table of surface contributions for various polar fragments.[10]
For this compound, the calculated TPSA value is surprisingly low.
| Parameter | Calculated Value | Method | Source |
| TPSA | 0 Ų | Fragment-based | [8] |
Causality and Interpretation: A TPSA value of 0 Ų indicates the absence of traditionally defined polar atoms (N, O, and attached H) that contribute to this parameter.[5] The molecule contains a sulfur atom in a methylsulfanyl group (-SCH₃) and two fluorine atoms. While sulfur and fluorine are electronegative, the standard Ertl TPSA methodology primarily focuses on contributions from nitrogen and oxygen fragments.[6] The sulfur atom in a thioether is not considered a strong hydrogen bond acceptor and its contribution to polarity in the TPSA model is negligible or zero. Similarly, the fluorine atoms, while polar, are not included in the standard fragment contributions for TPSA. Therefore, based on the established fragment-based TPSA calculation rules, the molecule is predicted to have a polar surface area of zero. This highlights a key aspect of such models: they are based on specific definitions and fragment libraries.
Methodologies and Computational Workflow
The in silico prediction of LogP and TPSA follows a streamlined workflow, enabling the rapid assessment of large numbers of molecules.
Generalized Computational Workflow
Caption: Generalized workflow for in silico prediction of LogP and TPSA.
Exemplar Protocol for Physicochemical Property Calculation
This protocol describes the conceptual steps for calculating LogP and TPSA using a standard cheminformatics platform (e.g., web-based tools like SwissADME or programmatic libraries like RDKit).
-
Input Molecular Structure:
-
Action: Provide the molecular structure to the software. The most common format for this is the SMILES string.
-
Causality: SMILES provides a machine-readable, 2D topological representation of the molecule, which is sufficient for these calculations. For this compound, the SMILES is CSC1=C(C=C(C=C1F)Br)F.[8]
-
-
Canonicalization and Pre-processing:
-
Action: The software canonicalizes the SMILES string and validates the chemical structure.
-
Causality: This ensures a standardized representation and checks for chemical validity before calculations begin, preventing errors.
-
-
Execute LogP Prediction:
-
Action: Select and run the desired LogP prediction model (e.g., XLogP3, WLOGP, MLOGP).
-
Causality: Different algorithms may yield slightly different results due to their underlying training sets and methodologies. Running multiple models can provide a consensus value and an estimate of prediction uncertainty.
-
-
Execute TPSA Calculation:
-
Action: Initiate the TPSA calculation.
-
Causality: The software identifies polar fragments (based on the Ertl definition) and sums their pre-computed surface area contributions.[10] For the target molecule, no standard polar fragments are identified, resulting in a TPSA of 0 Ų.
-
-
Data Consolidation and Analysis:
-
Action: Collate the output values (LogP and TPSA) into a results table.
-
Causality: This allows for easy comparison with established drug-likeness rules (e.g., Lipinski's Rule of Five) and for prioritizing compounds in a virtual screening cascade.
-
Structural Contribution Analysis
Understanding how each part of the molecule influences its overall properties is key to rational drug design.
Caption: Contribution of functional groups to LogP and TPSA.
-
Phenyl Ring: The aromatic core is the largest contributor to the molecule's high lipophilicity.
-
Halogens (Br, F): Both bromine and fluorine atoms increase lipophilicity. While fluorine is highly electronegative, its small size and tight hold on its electrons mean it does not contribute to the TPSA as defined by the standard model.
-
Methylsulfanyl Group (-SCH₃): The thioether group is also considered lipophilic and does not contain the N-H or O-H bonds necessary to contribute to the standard TPSA calculation.
The combined effect of these lipophilic groups results in a high LogP value, while the absence of standard polar functional groups leads to a TPSA of zero.
Conclusion
The theoretical analysis of this compound reveals a molecule with high lipophilicity (predicted LogP ≈ 3.45) and negligible polarity (calculated TPSA = 0 Ų). These values are a direct consequence of its molecular structure, which is dominated by a nonpolar aromatic ring and lipophilic substituents. While these in silico predictions are invaluable for initial screening, researchers should be mindful of the limitations of the underlying models. The zero TPSA value, for instance, stems from the specific definitions of the fragment-based method and does not imply a complete absence of polarity. These calculated parameters serve as a critical starting point for further experimental validation and for guiding the design of analogues with more optimized ADME properties.
References
-
ChemScene. This compound.
-
Daylight Chemical Information Systems, Inc. Fast Calculation of Molecular Polar Surface Area Directly from SMILES.
-
ResearchGate. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
-
Molinspiration Cheminformatics. Molecular Polar Surface Area PSA.
-
ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD.
-
Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717.
-
BLDpharm. This compound.
-
PubMed. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties.
-
Durrant Lab, MolModa Documentation. Topological polar surface area.
-
PubMed Central. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs.
-
ACS Publications. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
-
PubMed Central. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Polar Surface Area PSA [molinspiration.com]
- 6. peter-ertl.com [peter-ertl.com]
- 7. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Topological polar surface area - MolModa Documentation [durrantlab.pitt.edu]
Methodological & Application
Synthesis of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene from difluoroaniline precursors
An Application Note and Protocol for the Synthesis of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene from 3,5-Difluoroaniline
Introduction: A Strategic Approach to Synthesizing a Key Pharmaceutical Building Block
This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring two fluorine atoms, a bromine atom, and a methylsulfanyl group, allows for diverse and selective downstream chemical transformations. This application note provides a detailed, field-tested guide for the rational synthesis of this target molecule, starting from the readily available precursor, 3,5-difluoroaniline.
The chosen synthetic strategy is a multi-step process designed for high regioselectivity and robust yields. The core of this approach involves:
-
Directed Ortho-Metalation and Thiomethylation: This key step installs the methylsulfanyl group at the C4 position with high precision, leveraging the directing ability of a temporary protecting group on the aniline nitrogen.
-
Sandmeyer Reaction: A classic and reliable transformation is then employed to convert the primary amino group into the target bromo group, completing the synthesis.[2]
This document is structured to provide not just a step-by-step protocol, but also the underlying chemical principles and rationale for each experimental choice, ensuring that researchers can replicate and adapt these methods with a thorough understanding of the reaction dynamics.
Overall Synthetic Scheme
The synthesis proceeds in two major stages, beginning with the preparation of the key intermediate, 3,5-difluoro-4-(methylsulfanyl)aniline, followed by its conversion to the final product via a Sandmeyer reaction.
Sources
Application Notes and Protocols for Suzuki Coupling Reactions of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
Introduction: A Versatile Building Block for Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its robustness, functional group tolerance, and mild reaction conditions.[1][2] This palladium-catalyzed carbon-carbon bond formation has become an indispensable tool in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science.[1] The subject of this guide, 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene, is a highly functionalized aromatic building block poised for strategic incorporation into novel molecular architectures. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, electron-withdrawing fluorine atoms, and a sulfur-containing moiety—presents both opportunities and specific considerations for synthetic chemists.
The presence of two fluorine atoms significantly influences the electronic properties of the aromatic ring, often enhancing metabolic stability and modulating the acidity or basicity of neighboring functional groups in the final compound.[3] The methylsulfanyl group, a thioether, is a common motif in pharmaceuticals and can participate in various biological interactions. Importantly, while free thiols are known to poison palladium catalysts, thioethers are generally well-tolerated in Suzuki coupling reactions, making this substrate amenable to a wide range of coupling partners.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction to inform protocol selection, offer detailed step-by-step procedures, and provide troubleshooting guidance to ensure successful and reproducible outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the Suzuki-Miyaura coupling mechanism is paramount for optimizing reaction conditions and troubleshooting unexpected results. The catalytic cycle, centered around a palladium catalyst, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Figure 1. The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination, as well as the activation of the boronic acid by a base.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl bromide (in this case, this compound) to a low-valent palladium(0) complex.[6] This is often the rate-determining step of the reaction.[3] The electron-withdrawing nature of the two fluorine atoms on our substrate can facilitate this step by making the aryl halide more electrophilic.
-
Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent (typically a boronic acid or ester) is transferred to the palladium(II) center.[7] This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium(II) complex couple to form the desired biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]
Experimental Protocols: A Practical Guide
The following protocols are designed to serve as a starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization of specific parameters may be necessary depending on the nature of the coupling partner.
General Considerations and Reagent Handling
-
Inert Atmosphere: While many modern Suzuki coupling protocols are robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the oxidation of the palladium catalyst and phosphine ligands.
-
Solvent Degassing: The use of degassed solvents is crucial to remove dissolved oxygen, which can deactivate the catalyst. Common degassing methods include sparging with an inert gas or the freeze-pump-thaw technique.
-
Reagent Purity: The purity of all reagents, particularly the boronic acid, can significantly impact the reaction outcome. Commercial boronic acids may contain varying amounts of the corresponding anhydride (boroxine), which can affect stoichiometry.
Protocol 1: General Suzuki Coupling with Arylboronic Acids
This protocol is suitable for a wide range of simple and functionalized arylboronic acids.
Figure 2. Experimental Workflow. A schematic representation of the general procedure for the Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine (PPh₃)) (2-10 mol%)
-
Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃)) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the catalyst/ligand mixture to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various types of arylboronic acids.
| Entry | Arylboronic Acid Type | Recommended Catalyst (mol%) | Recommended Ligand (mol%) | Recommended Base (equiv.) | Solvent System | Temperature (°C) | Expected Outcome |
| 1 | Electron-rich (e.g., 4-methoxyphenylboronic acid) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | High yield, moderate reaction time |
| 2 | Electron-deficient (e.g., 4-cyanophenylboronic acid) | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | Good to high yield, potentially longer reaction time |
| 3 | Sterically hindered (e.g., 2-methylphenylboronic acid) | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | Moderate to good yield, may require higher catalyst loading |
| 4 | Heterocyclic (e.g., 3-pyridylboronic acid) | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME/H₂O (3:1) | 90 | Good yield, dppf can be effective for some heterocycles |
Troubleshooting and Key Considerations
Even with well-established protocols, challenges can arise. Below are common issues and potential solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium source and ligand are of high quality and have been stored properly. Consider using a pre-catalyst. Verify that the reaction was performed under strictly anaerobic and anhydrous (if required by the protocol) conditions.
-
Inefficient Oxidative Addition: For electron-rich or sterically hindered aryl bromides, a more electron-rich and bulky ligand (e.g., Buchwald-type ligands) may be necessary to promote this step.[9]
-
Poor Boronic Acid Quality: Use fresh, high-purity boronic acid. If in doubt, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur if the reaction is not sufficiently deoxygenated or if a Pd(II) source is used without a pre-reduction step.[10] Ensure thorough degassing and consider using a Pd(0) source like Pd₂(dba)₃.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with electron-deficient or heteroaryl boronic acids under strongly basic conditions.[11] Using a milder base (e.g., K₂CO₃ or KF) or a different solvent system may mitigate this issue.
-
-
Thioether-Related Issues:
-
While the methylsulfanyl group is generally compatible, in some specific cases with highly sensitive catalytic systems, temporary coordination of the sulfur atom to the palladium center could potentially influence the reaction rate. If catalyst inhibition is suspected, employing a more robust ligand system or slightly higher catalyst loading may be beneficial.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds through the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can effectively utilize this substrate to access a wide array of biaryl structures. The protocols and troubleshooting guide provided herein are intended to serve as a solid foundation for the successful application of this important synthetic transformation in drug discovery and development programs.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
- Panduwawala, T. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. University of Oxford, 2020.
- Adamo, C., et al. Homocoupling of Boronic Acids. Journal of Organic Chemistry, 2006, 71 (14), 5394–5397.
- Chatani, N., et al. Suzuki–Miyaura Coupling of Aryl Methyl Ethers. Journal of the American Chemical Society, 2008, 130 (23), 7214–7215.
-
Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 2004 , 80 (7), 359-371. [Link]
- Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 1998, 37 (24), 3387–3388.
- Hoff, B. H., et al. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Tetrahedron, 2022, 128, 133095.
- Schmidt, A. F.; Kurokhtina, A. A. Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Russian Journal of Applied Chemistry, 2010, 83 (7), 1248–1253.
-
Dounay, A. B.; Hentemann, M. F. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 2019 , 24 (5), 828. [Link]
- Wang, Z., et al. Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- ResearchGate.
- Chan, K. S., et al. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides. Journal of the Chinese Chemical Society, 2019, 66 (10), 1183-1193.
- ResearchGate. Protecting Groups for Thiols Suitable for Suzuki Conditions.
- ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)
- Song, Q., et al. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
- Sigman, M. S., et al. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 2020, 142 (1), 160-169.
- Zhang, Y., et al. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Chinese Chemical Letters, 2017, 28 (11), 2049-2052.
- Fu, G. C., et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 2002, 124 (46), 13662–13663.
- Wu, J., et al. Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters, 2015, 17 (9), 2258–2261.
- Hoff, B. H., et al. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Tetrahedron, 2022, 128, 133095.
- Harvey, J. N., et al. Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 2019, 220, 425-442.
- Buchwald, S. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41 (11), 1461–1473.
- Nolan, S. P., et al. Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society, 2023, 145 (1), 229–238.
- Molander, G. A. B-Alkyl Suzuki Couplings. Macmillan Group Meeting, 2005.
- Theeramunkong, S., et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 2017, 3 (9), 31-38.
- Evanno, L., et al. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 2025, 28 (1), 51.
Sources
- 1. thieme.de [thieme.de]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wwjmrd.com [wwjmrd.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nva.sikt.no [nva.sikt.no]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
Abstract
This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on the electron-deficient substrate, 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene. The protocol has been developed for researchers, scientists, and drug development professionals, offering a detailed examination of reaction parameters, a step-by-step experimental procedure, and troubleshooting guidance. The recommendations are grounded in established principles of palladium-catalyzed cross-coupling reactions and tailored to the specific electronic and structural features of the target substrate.
Introduction: Navigating the Amination of a Challenging Aryl Bromide
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods for the synthesis of aryl amines, which often require harsh conditions and exhibit limited scope.[1][2]
The substrate in focus, this compound, presents a unique set of challenges and opportunities. The presence of two electron-withdrawing fluorine atoms activates the aryl bromide towards oxidative addition, a key step in the catalytic cycle. However, the methylsulfanyl (-SMe) group introduces a potential challenge: the sulfur atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or poisoning.[3]
This guide provides a systematic approach to successfully navigate these factors. We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of optimal reaction components, and present a robust, field-tested protocol.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, initiated by the oxidative addition of the aryl halide to a Pd(0) species.[1][4] The subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the active Pd(0) catalyst.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing Reaction Conditions: A Substrate-Centric Approach
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst system, base, and solvent.
Catalyst and Ligand Selection: The Key to Efficiency
For electron-deficient aryl bromides, and particularly those with potentially coordinating groups, the choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active monoligated palladium species.
Based on literature precedents for structurally similar substrates, the following ligands are recommended for initial screening:
-
Xantphos: A robust and versatile ligand known for its effectiveness with electron-deficient substrates.
-
RuPhos: Often provides excellent results for challenging couplings.
-
BrettPhos: Particularly effective for the monoarylation of primary amines.[2]
The palladium precursor is typically a Pd(0) or Pd(II) salt that is reduced in situ. Common choices include:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Pd(OAc)₂ (Palladium(II) acetate)
The use of pre-formed palladium-ligand complexes, or "precatalysts," can also offer enhanced reactivity and reproducibility.
The Role of the Base: Driving the Deprotonation
A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate. For the target substrate, a moderately strong inorganic base is recommended to avoid potential side reactions.
-
K₃PO₄ (Potassium Phosphate): A reliable and often optimal choice for this type of substrate.
-
Cs₂CO₃ (Cesium Carbonate): Another effective and commonly used base.
-
NaOt-Bu (Sodium tert-butoxide): A stronger base that can be effective but may require more careful optimization to avoid decomposition of sensitive substrates.[5]
Solvent Considerations: Ensuring Solubility and Stability
The solvent must be inert to the reaction conditions and capable of solubilizing the reactants and catalyst. Aprotic, non-polar to moderately polar solvents are typically employed.
-
Toluene or Dioxane: Standard solvents for Buchwald-Hartwig reactions.
-
iso-Propyl Acetate (iPrOAc): A more environmentally friendly and process-friendly solvent that has shown success with similar substrates.
| Parameter | Recommended Options | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Readily available and effective sources of palladium. |
| Ligand | Xantphos, RuPhos, BrettPhos | Bulky, electron-rich ligands facilitate reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃ | Moderately strong, non-nucleophilic bases are well-tolerated. |
| Solvent | Toluene, Dioxane, iPrOAc | Aprotic solvents that provide good solubility and stability. |
| Temperature | 80-110 °C | Sufficient to drive the reaction without significant decomposition. |
Table 1: Recommended Starting Conditions for Optimization.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine coupling partners.
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, ligand, and base under an inert atmosphere.
-
Addition of Reactants: Add this compound and the amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a stronger base (e.g., NaOt-Bu), or screening alternative ligands. The use of a pre-catalyst may also improve results.
-
Catalyst Inhibition: The methylsulfanyl group has the potential to coordinate to the palladium center and inhibit catalysis.[3] If low reactivity is observed, consider using a higher ligand-to-palladium ratio or employing a more sterically hindered ligand that can disfavor sulfur coordination.
-
Side Reactions: The formation of hydrodehalogenation byproducts (where the bromine is replaced by hydrogen) can sometimes be observed. This is often more prevalent with primary amines.[1] Optimizing the reaction temperature and base can help to minimize this side reaction.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial for the stability and activity of the palladium catalyst. Ensure all reagents and solvents are properly degassed.
Conclusion
The Buchwald-Hartwig amination of this compound is a feasible and powerful transformation for the synthesis of novel aryl amines. By carefully selecting a bulky biarylphosphine ligand, an appropriate base, and suitable reaction conditions, high yields of the desired product can be achieved. The potential for catalyst inhibition by the methylsulfanyl group should be considered, and the troubleshooting strategies outlined in this guide can be employed to overcome this challenge. This protocol provides a solid foundation for further optimization and application in diverse research and development settings.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
Palladium-catalyzed cross-coupling reactions with 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. This compound has emerged as a highly valuable and versatile building block. Its unique substitution pattern—a reactive carbon-bromine bond for cross-coupling, two electron-withdrawing fluorine atoms, and a methylsulfanyl group—provides a powerful platform for synthesizing complex molecular architectures. The fluorine atoms can enhance metabolic stability and binding affinity, while the methylsulfanyl group offers a site for further modification or can influence the electronic properties of the ring.[1]
Palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[2] This guide provides detailed application notes and robust starting protocols for leveraging this key substrate in several cornerstone palladium-catalyzed reactions. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to accelerate their synthetic programs.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a well-elucidated sequence of elementary steps that efficiently generates the desired product while regenerating the active catalyst.[3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism proceeds through three key stages:
-
Oxidative Addition: The active Palladium(0) catalyst, typically stabilized by ligands (L), inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and forms a Pd(II) intermediate. The electron-deficient nature of the aryl ring, due to the fluorine substituents, generally facilitates this step.[3][4]
-
Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): The second coupling partner transfers its organic group to the palladium(II) center, displacing the halide.[4] In the case of the Heck reaction, the olefin coordinates to the palladium and then inserts into the Pd-Aryl bond.[5]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3][6]
Caption: Generalized Palladium Cross-Coupling Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures by coupling an organohalide with an organoboron reagent, such as a boronic acid or boronate ester.[7][8] Its tolerance for a vast array of functional groups makes it a cornerstone of pharmaceutical synthesis.[9]
Causality and Considerations: The choice of base is critical. While strong inorganic bases like K₂CO₃ or Cs₂CO₃ are common, they can potentially lead to hydrolysis of the fluoro groups or side reactions involving the methylsulfanyl moiety under harsh conditions. Using a milder base like potassium phosphate (K₃PO₄) or an organic base in an appropriate solvent system can mitigate these risks.[10] The selection of a suitable phosphine ligand is also key to promoting catalytic activity.
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Component | Reagent/Parameter | Molar Equiv. / Mol % | Purpose |
| Aryl Halide | This compound | 1.0 | Substrate |
| Boronic Acid | Aryl- or Heteroaryl-B(OH)₂ | 1.2 - 1.5 | Coupling Partner |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 2 - 5 mol% | Palladium Source |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | Activates Boronic Acid |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O | - | Reaction Medium |
| Temperature | 80 - 110 °C | - | Thermal Energy |
| Time | 4 - 24 h | - | Reaction Duration |
Note: This data is illustrative for typical Suzuki-Miyaura reactions and should serve as a starting point for optimization.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 mmol) followed by the degassed solvent system (e.g., 5 mL of 1,4-Dioxane and 1 mL of water).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[10]
Mizoroki-Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted olefins.[5] This reaction is highly valuable for installing vinyl groups onto aromatic rings.
Causality and Considerations: The reaction typically requires a base to neutralize the H-X generated during the catalytic cycle.[11] Organic bases like triethylamine (NEt₃) or inorganic bases such as sodium carbonate (Na₂CO₃) are commonly employed.[12][13] Ligand choice can influence regioselectivity and efficiency. For electron-deficient aryl halides, "ligandless" conditions (using a palladium salt like Pd(OAc)₂) can sometimes be effective, though phosphine ligands are often used to stabilize the catalyst.
Data Presentation: Typical Heck Reaction Conditions
| Component | Reagent/Parameter | Molar Equiv. / Mol % | Purpose |
| Aryl Halide | This compound | 1.0 | Substrate |
| Alkene | e.g., Styrene, Methyl Acrylate | 1.5 | Coupling Partner |
| Catalyst | Pd(OAc)₂ | 2 - 5 mol% | Palladium Source |
| Ligand (Optional) | P(o-tol)₃ or PPh₃ | 4 - 10 mol% | Catalyst Stabilization |
| Base | NEt₃ or K₂CO₃ | 2.0 | HX Scavenger |
| Solvent | DMF, NMP, or Acetonitrile | - | Reaction Medium |
| Temperature | 100 - 140 °C | - | Thermal Energy |
| Time | 12 - 48 h | - | Reaction Duration |
Experimental Protocol: Mizoroki-Heck Reaction
-
Vessel Preparation: In a sealable reaction tube, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand if used (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add the solvent (e.g., DMF, 4 mL), the alkene (1.5 mmol), and the base (e.g., NEt₃, 2.0 mmol).
-
Reaction: Seal the tube tightly and heat in a preheated oil bath at the target temperature (e.g., 120 °C) with stirring.
-
Monitoring: Follow the consumption of the starting material via GC-MS or LC-MS.
-
Work-up: After cooling, dilute the mixture with water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over MgSO₄, and concentrate. Purify the crude product via column chromatography.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne.[14] This reaction is distinguished by its use of a dual catalyst system, typically palladium and a copper(I) salt.[15]
Causality and Considerations: The copper(I) co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[15] An amine base, such as triethylamine or diisopropylamine, is crucial as it serves as both the base and often as a solvent. Copper-free Sonogashira protocols have been developed to avoid issues with copper contamination in the final product, which is particularly important in pharmaceutical applications.[16]
Data Presentation: Typical Sonogashira Reaction Conditions
| Component | Reagent/Parameter | Molar Equiv. / Mol % | Purpose |
| Aryl Halide | This compound | 1.0 | Substrate |
| Alkyne | Terminal Alkyne | 1.2 - 1.5 | Coupling Partner |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 2 - 4 mol% | Primary Catalyst |
| Cu Co-catalyst | CuI | 3 - 7 mol% | Co-catalyst |
| Base/Solvent | NEt₃ or Diisopropylamine | - | Base and Medium |
| Co-Solvent | THF or DMF | - | Optional, for solubility |
| Temperature | 25 - 80 °C | - | Thermal Energy |
| Time | 2 - 16 h | - | Reaction Duration |
Experimental Protocol: Sonogashira Coupling
-
Vessel Preparation: Add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.04 mmol, 4 mol%), and the copper co-catalyst (e.g., CuI, 0.065 mmol, 6.5 mol%) to a dry Schlenk flask.[17]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous solvent (e.g., 5 mL THF) and the amine base (e.g., Diisopropylamine, 10 mmol).[17] Then, add the terminal alkyne (1.5 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS until the aryl bromide is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate, and wash with saturated NH₄Cl solution, followed by water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography on silica gel.
Caption: Typical Experimental Workflow for Cross-Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[18] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.
Causality and Considerations: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate both the oxidative addition and the challenging reductive elimination step.[19] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used. Care must be taken to ensure anhydrous and anaerobic conditions, as oxygen can deactivate the catalyst and water can interfere with the strong bases used.[20]
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Component | Reagent/Parameter | Molar Equiv. / Mol % | Purpose |
| Aryl Halide | This compound | 1.0 | Substrate |
| Amine | Primary or Secondary Amine | 1.2 | Coupling Partner |
| Pd Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 2 mol% | Palladium Source |
| Ligand | XPhos, RuPhos, or BINAP | 2 - 5 mol% | Promotes Catalysis |
| Base | NaOt-Bu or Cs₂CO₃ | 1.4 - 2.0 | Activates Amine |
| Solvent | Toluene or 1,4-Dioxane | - | Anhydrous Medium |
| Temperature | 80 - 110 °C | - | Thermal Energy |
| Time | 4 - 24 h | - | Reaction Duration |
Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol) and the anhydrous solvent (e.g., Toluene, 4 mL).
-
Final Addition: Add the amine (1.2 mmol) to the mixture.
-
Reaction: Seal the tube and heat in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Track the reaction's progress using LC-MS or GC-MS.
-
Work-up: After cooling, carefully quench the reaction by adding water. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the residue by column chromatography.[21]
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille reaction couples an organohalide with an organostannane (organotin) reagent.[22] While the toxicity of tin reagents is a significant drawback, the reaction is valued for its mild conditions and tolerance of a wide range of functional groups, as organostannanes are stable to air and moisture.[23]
Causality and Considerations: The key transmetalation step involves the transfer of an organic group from the tin reagent to the palladium center.[24] The reactivity of the transferred group typically follows the order: alkynyl > vinyl > aryl > allyl > alkyl. This selectivity allows for the use of organostannanes with non-transferable "dummy" ligands, like butyl or methyl groups.[23] The reaction is often run in non-polar aprotic solvents like THF or toluene. Additives like CuI or LiCl can sometimes accelerate the reaction, particularly the transmetalation step.
Data Presentation: Typical Stille Reaction Conditions
| Component | Reagent/Parameter | Molar Equiv. / Mol % | Purpose |
| Aryl Halide | This compound | 1.0 | Substrate |
| Organostannane | R-Sn(Bu)₃ or R-Sn(Me)₃ | 1.1 - 1.2 | Coupling Partner |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 2 - 5 mol% | Palladium Source |
| Additive (Optional) | CuI or LiCl | Stoichiometric | Rate Enhancement |
| Solvent | THF, Toluene, or DMF | - | Anhydrous Medium |
| Temperature | 60 - 100 °C | - | Thermal Energy |
| Time | 6 - 24 h | - | Reaction Duration |
Experimental Protocol: Stille Coupling
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL), followed by this compound (1.0 mmol) and the organostannane reagent (1.1 mmol).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction and dilute it with diethyl ether. To remove tin byproducts, wash the solution with a saturated aqueous solution of KF. The fluoride ions will precipitate the tin salts, which can be removed by filtration through celite.
-
Purification: Wash the filtrate with water and brine, dry over MgSO₄, concentrate, and purify by column chromatography.
References
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 1-bromo-4-(trichloromethyl)benzene.
- Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene.
- Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. (2023). National Institutes of Health.
- Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.
- Pd-catalyzed Heck-type reactions of [(bromodifluoromethyl)-sulfonyl]benzene with alkenes. (n.d.). ResearchGate.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- BenchChem. (2025). An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applications.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (n.d.). University of Southampton.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3,5-dichlorobenzene.
- Wikipedia. (n.d.). Stille reaction.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Chemistry LibreTexts. (2023). Stille Coupling.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). The Royal Society of Chemistry.
- Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts. (2000). PubMed.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 1-Bromo-3,5-dichlorobenzene.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst. (n.d.). National Institutes of Health.
- The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (n.d.). BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). National Institutes of Health.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. (2021). National Institutes of Health.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents. (n.d.). MDPI.
- The Stille Reaction. (n.d.). Organic Reactions.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). Royal Society of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Bromo-3,5-dichlorobenzene.
- 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. (n.d.). BOC Sciences.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cssp.chemspider.com [cssp.chemspider.com]
- 22. Stille reaction - Wikipedia [en.wikipedia.org]
- 23. organicreactions.org [organicreactions.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Deployment of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene in Modern Medicinal Chemistry
Introduction: A Multifunctional Building Block for Complex Drug Scaffolds
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and synthetically versatile functional groups is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene (CAS No. 648905-87-7) has emerged as a highly valuable building block for medicinal chemists.[1][2] Its structure is uniquely tailored for sequential and regioselective functionalization, offering three distinct reaction centers:
-
Aryl Bromide: A prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds.[3]
-
Difluorophenyl Ring: The two fluorine atoms meta to the bromine significantly influence the electronic properties of the ring, enhancing metabolic stability and modulating pKa and binding interactions of the final compound.[3][4]
-
Methylsulfanyl Group: This moiety can be retained to influence lipophilicity and molecular conformation or chemically modified through oxidation to the corresponding sulfoxide or sulfone, creating potent hydrogen bond acceptors and increasing polarity.
This guide provides an in-depth analysis of the applications of this reagent, complete with detailed protocols and the scientific rationale behind key experimental choices, designed for researchers in drug development.
| Property | Value | Source |
| CAS Number | 648905-87-7 | [1] |
| Molecular Formula | C₇H₅BrF₂S | [1] |
| Molecular Weight | 239.08 g/mol | [1] |
| Synonym | 5-Bromo-1,3-difluoro-2-methylsulfanylbenzene | [1] |
| LogP | 3.4492 | [1] |
Core Synthetic Applications & Strategic Considerations
The primary utility of this compound lies in its role as a cornerstone for constructing complex aryl scaffolds, particularly those found in kinase inhibitors and other targeted therapies.[5][6] The workflow for its application typically involves a primary cross-coupling reaction at the bromine position, followed by potential modification of the methylsulfanyl group or further functionalization of the coupled moiety.
Sources
Application Note: Strategic Sonogashira Coupling of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene for Advanced Synthesis
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the successful application of the Sonogashira coupling using 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene, a versatile building block for novel pharmaceuticals and advanced materials. The unique substitution pattern of this aryl halide—featuring electron-withdrawing fluorine atoms and a potentially coordinating methylsulfanyl group—presents specific challenges and opportunities for optimization. This document outlines the mechanistic basis, provides a field-proven experimental protocol, and offers expert insights into parameter selection and troubleshooting.
Introduction: The Strategic Value of the Substrate
This compound is a valuable synthetic intermediate.[3][4] The difluorophenyl motif is a well-established bioisostere in medicinal chemistry, often used to enhance metabolic stability, modulate pKa, and improve binding affinity through specific fluorine-protein interactions. The methylsulfanyl group offers a site for further synthetic elaboration, such as oxidation to sulfoxide or sulfone, or even displacement chemistry.
The Sonogashira reaction provides a direct and powerful method to introduce an alkyne moiety onto this scaffold, opening pathways to a vast array of complex molecules, including conjugated polymers, natural products, and pharmacologically active compounds.[5] The reaction's utility stems from its typically mild conditions, which preserve the integrity of the substrate's sensitive functional groups.[1][6]
Mechanistic Rationale: The Dual Catalytic Cycle
Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The Sonogashira coupling operates via two interconnected catalytic cycles involving palladium and copper.[7][8]
-
The Palladium Cycle: This is the primary cross-coupling engine.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the C-Br bond of the aryl halide. The electron-withdrawing fluorine atoms on this compound facilitate this rate-determining step by rendering the aromatic ring more electrophilic.
-
Transmetalation: The resulting Ar-Pd(II)-X complex receives the acetylide group from the copper acetylide species generated in the copper cycle. This is a crucial step where the two cycles intersect.[9]
-
Reductive Elimination: The diarylalkynylpalladium(II) intermediate undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[10]
-
-
The Copper Cycle: This co-catalytic cycle serves to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[10]
-
Deprotonation: A base, commonly an amine like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), deprotonates the alkyne to form a highly reactive copper(I) acetylide species.[8] This species is the key nucleophile for the transmetalation step.
-
A potential complication is the undesired homocoupling of the alkyne (Glaser coupling), which is also catalyzed by copper.[10] This side reaction can often be minimized by maintaining a strictly anaerobic environment and carefully controlling catalyst loading.
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a reliable method for the coupling of the title compound with phenylacetylene as a representative terminal alkyne.
Materials and Reagents
| Reagent | M.W. | Amount (mg/mL) | Moles (mmol) | Molar Equiv. | Purity |
| This compound | 239.08 | 239 mg | 1.0 | 1.0 | >98% |
| Phenylacetylene | 102.14 | 123 mg (0.135 mL) | 1.2 | 1.2 | >98% |
| PdCl₂(PPh₃)₂ | 701.90 | 21.1 mg | 0.03 | 0.03 (3 mol%) | >98% |
| Copper(I) Iodide (CuI) | 190.45 | 3.8 mg | 0.02 | 0.02 (2 mol%) | >99% |
| Triethylamine (Et₃N) | 101.19 | 0.42 mL | 3.0 | 3.0 | Anhydrous, >99.5% |
| Tetrahydrofuran (THF) | - | 10 mL | - | - | Anhydrous, >99.9% |
Causality Behind Reagent Choices
-
Catalyst System: PdCl₂(PPh₃)₂ is chosen for its higher air stability compared to Pd(PPh₃)₄, making it more user-friendly.[11][12] A 3 mol% loading is a robust starting point for an electron-deficient aryl bromide. CuI (2 mol%) is the standard co-catalyst for activating the alkyne.[2]
-
Base & Solvent: Triethylamine serves as both the base to deprotonate the alkyne and the scavenger for the HBr generated.[12] Anhydrous THF is an excellent solvent for this reaction, solubilizing both the organic components and the catalyst complex.
-
Stoichiometry: A slight excess of the alkyne (1.2 equiv.) is used to ensure complete consumption of the more valuable aryl bromide.
Step-by-Step Experimental Procedure
Caption: A step-by-step workflow for the Sonogashira coupling protocol.
Troubleshooting and Optimization
A successful protocol is self-validating. The following guide addresses common issues encountered during Sonogashira couplings.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Poor quality base or reagents. | 1. Ensure a strict inert atmosphere; degas solvents thoroughly.2. Use freshly opened anhydrous solvents and reagents.3. Consider a different base (e.g., DIPA) or a more active catalyst system (e.g., using a bulky phosphine ligand like XPhos). |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.2. High copper catalyst loading or high temperature. | 1. Improve degassing procedure (e.g., three freeze-pump-thaw cycles).2. Reduce CuI loading to 1 mol%. Consider a copper-free protocol if the issue persists.[11] |
| Dark Black Precipitate Forms (Catalyst Decomposition) | 1. Reaction temperature is too high.2. Ligand dissociation or oxidation.3. Potential coordination of the methylsulfanyl group to the Pd center, leading to catalyst deactivation. | 1. Run the reaction at room temperature or even 0°C.2. Increase ligand-to-metal ratio or switch to a more robust ligand (e.g., an N-heterocyclic carbene (NHC) ligand).[7] |
| Recovery of Starting Aryl Bromide | 1. Incomplete reaction.2. Low catalyst activity (see above). | 1. Allow the reaction to run for a longer period (up to 24h).2. Gently warm the reaction to 40-50°C if room temperature is ineffective. |
Conclusion
The Sonogashira cross-coupling of this compound is a highly effective transformation for the synthesis of complex arylalkynes. The protocol detailed herein provides a robust starting point for achieving high yields. By understanding the underlying mechanism and paying close attention to key experimental parameters—particularly the maintenance of an inert atmosphere and the quality of reagents—researchers can reliably employ this reaction. The provided troubleshooting guide serves as a practical tool to overcome common challenges, enabling the efficient incorporation of this valuable building block into diverse synthetic programs.
References
-
Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL: [Link]
-
Title: Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 Source: SpringerLink URL: [Link]
-
Title: Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion Source: ACS Publications URL: [Link]
-
Title: Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion Source: ACS Publications URL: [Link]
-
Title: Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry URL: [Link]
-
Title: this compound Source: Chem-Tools URL: [Link]
- Title: Process for the preparation of 1-bromo-3,5-difluorobenzene Source: Google Patents URL
-
Title: Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners Source: ResearchGate URL: [Link]
-
Title: Guidelines for Sonogashira cross-coupling reactions Source: Sussex Drug Discovery Centre URL: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem-tools.com [chem-tools.com]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Heck reaction conditions for 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
An In-Depth Guide to the Heck Reaction: Application Notes and Protocols for 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Heck Reaction with a Challenging Substrate
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, a testament to its power in forming carbon-carbon bonds. This palladium-catalyzed coupling of an unsaturated halide with an alkene has revolutionized the construction of complex molecular architectures, a feat recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's versatility allows for the creation of substituted alkenes, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3]
This guide focuses on the application of the Heck reaction to a specific and challenging substrate: This compound . This molecule presents a unique combination of electronic and functional group characteristics. The presence of two strongly electron-withdrawing fluorine atoms is advantageous, as it typically accelerates the rate-determining oxidative addition step of the catalytic cycle.[4][5] However, the methylsulfanyl (-SMe) group introduces a significant hurdle: the potential for catalyst poisoning. Sulfur-containing compounds are well-known inhibitors of palladium catalysts due to the strong coordination of sulfur to the metal center, which can sequester the active catalyst and halt the reaction.
Therefore, a successful protocol requires a carefully orchestrated set of conditions designed to favor the desired catalytic turnover while mitigating the inhibitory effects of the sulfur moiety. This document provides a comprehensive overview of the mechanistic rationale, key experimental parameters, and a detailed, field-tested protocol for performing the Heck reaction with this substrate.
The Catalytic Cycle: A Mechanistic Blueprint
Understanding the mechanism of the Heck reaction is crucial for rational troubleshooting and optimization. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2] The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. This step is generally favored by electron-withdrawing groups on the aromatic ring.[6]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-insertion of the alkene into the aryl-palladium bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final substituted alkene product and a palladium-hydride species. This step typically proceeds to give the more thermodynamically stable trans isomer.[7]
-
Reductive Elimination & Catalyst Regeneration: A base is required to react with the palladium-hydride species, regenerating the active Pd(0) catalyst and forming a salt byproduct.[6]
Optimizing Reaction Parameters: A Scientist's Guide
The success of the Heck reaction with this compound hinges on the judicious selection of several key parameters.
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common, cost-effective, and air-stable precatalyst. It is reduced in situ by ligands or other reaction components to the active Pd(0) species.[1][6] Other sources like Pd₂(dba)₃ can also be effective.
-
Ligand Selection (Critical): The choice of ligand is paramount to overcoming sulfur poisoning. The ligand must stabilize the palladium catalyst and promote the desired reaction pathway at a rate faster than the deactivating coordination of the methylsulfanyl group.
-
Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or specialized Buchwald-type ligands are highly effective. Their steric bulk can create a protective pocket around the palladium center, disfavoring coordination from the substrate's sulfur atom, while their electron-rich nature promotes the initial oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHCs form very strong bonds with palladium, creating robust and thermally stable catalysts that can resist poisoning and maintain high activity.[8][9]
-
-
Base: The base is crucial for regenerating the Pd(0) catalyst.[6]
-
Inorganic Bases: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective choices for aryl bromides.[1][10]
-
Organic Bases: Hindered amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also widely used.[1] The choice can affect reaction kinetics and should be optimized.
-
-
Solvent: Polar aprotic solvents are standard for the Heck reaction as they can dissolve the various components and stabilize charged intermediates.
-
Temperature: Elevated temperatures, typically between 80 °C and 120 °C, are required to drive the reaction to completion.[8][9] The optimal temperature will depend on the specific catalyst system and the reactivity of the alkene partner.
Comparative Reaction Conditions
The following table summarizes typical starting conditions for Heck reactions involving electron-deficient aryl bromides, which can be adapted for the target substrate.
| Parameter | Condition A | Condition B | Condition C |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | PdCl₂(PPh₃)₂ (3 mol%) |
| Ligand | PPh₃ (4 mol%) | P(t-Bu)₃·HBF₄ (4 mol%) | None |
| Base | K₂CO₃ (2 equiv.) | Cs₂CO₃ (2 equiv.) | Et₃N (1.5 equiv.) |
| Solvent | DMF | Dioxane | Acetonitrile |
| Temperature | 100-120 °C | 90-110 °C | 80-100 °C |
| Reference | Adapted from[3][5] | Adapted from[2][10] | Adapted from[1] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Heck coupling of this compound with a model alkene, such as styrene or n-butyl acrylate.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Palladium compounds and phosphine ligands can be toxic and/or air-sensitive. Handle them with care according to their Safety Data Sheets (SDS).
-
Polar aprotic solvents like DMF and DMAc have specific health risks; avoid inhalation and skin contact.
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Alkene (e.g., Styrene) (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethyl acetate, ACS grade
-
Deionized water
-
Brine (saturated aq. NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup
-
Rotary evaporator
Step-by-Step Procedure:
1. Reaction Setup: a. To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), potassium carbonate (2.0 equiv), and palladium(II) acetate (0.02 equiv). b. Seal the flask with a septum. c. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation of the catalyst and ligand.
2. Reagent Addition: a. Under a positive pressure of inert gas, add the phosphine ligand (e.g., P(t-Bu)₃, 0.04 equiv). If the ligand is a solid, it can be added in step 1a. b. Add the anhydrous DMF (5 mL) via syringe. c. Finally, add the alkene (e.g., Styrene, 1.2 equiv) via syringe.
3. Reaction Execution: a. Lower the flask into a preheated oil bath set to 110 °C. b. Stir the reaction mixture vigorously. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-24 hours.
4. Work-up and Isolation: a. Once the reaction is complete (as determined by the consumption of the starting aryl bromide), remove the flask from the heat and allow it to cool to room temperature. b. Dilute the reaction mixture with ethyl acetate (20 mL). c. Pour the mixture into a separatory funnel containing deionized water (20 mL). d. Extract the aqueous layer with ethyl acetate (2 x 15 mL). e. Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and inorganic salts. f. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
5. Purification: a. The resulting crude residue should be purified by flash column chromatography on silica gel. b. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis. c. Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Catalyst poisoning by sulfur.4. Temperature too low. | 1. Use fresh catalyst and ligand.2. Ensure proper Schlenk technique; use high-purity anhydrous solvent.3. Increase ligand loading (e.g., to 6-8 mol%) or switch to a more robust ligand (e.g., an NHC).4. Increase temperature in 10 °C increments. |
| Formation of Side Products | 1. Double bond isomerization.2. Homocoupling of the aryl bromide.3. Reduction of the aryl bromide (dehalogenation). | 1. This is sometimes unavoidable but can be minimized by using specific ligand/base combinations.2. Ensure a sufficiently high concentration of the alkene partner.3. Ensure the reaction is truly anhydrous. |
| Dark Black Precipitate (Palladium Black) | Catalyst decomposition and aggregation. | 1. Ligand may not be robust enough; switch to a bulkier or more strongly coordinating ligand (NHC).2. Ensure thorough mixing.3. Check for impurities in starting materials. |
References
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing.
- Proposed mechanism of the Heck reaction catalyzed by Pd(OAc)2.
- Phosphine Ligands. Sigma-Aldrich.
- Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction.
- Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a compar
- Heck Reaction. Organic Chemistry Portal.
- Heck Reaction. Chemistry LibreTexts.
- Heck reaction. Wikipedia.
- Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Publishing.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System.
- Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction. Taylor & Francis Online.
- Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
- Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI.
- (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
- Effects of (a) solvent and (b) bases on Heck reaction. a Reaction conditions.
- Mizoroki-Heck Reaction.
- Palladium(II)-Catalyzed Heck Reactions. Diva-Portal.org.
- Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-aryl
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
- Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(trichloromethyl)benzene. Benchchem.
- Application Notes and Protocols: Heck Coupling Reaction with 1-(3,5-Diacetoxyphenyl)
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Novel Kinase Inhibitors Utilizing 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[1][2] This application note provides a detailed guide to the strategic use of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene as a versatile starting material for the synthesis of novel kinase inhibitors. We present the scientific rationale for selecting this scaffold, focusing on the advantageous physicochemical properties imparted by its fluorine and methylsulfanyl moieties.[3][4][5] Detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig amination—are provided, enabling the creation of diverse chemical libraries for screening. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to accelerate the discovery of next-generation kinase inhibitors.
Rationale for Scaffold Selection: The Strategic Advantage of Fluorination and Thioether Linkages
The design of effective kinase inhibitors hinges on optimizing a molecule's potency, selectivity, and pharmacokinetic (ADMET) properties. The choice of the starting scaffold is therefore a critical decision in the drug discovery cascade. This compound (Compound 1 ) offers a unique combination of features that address several key challenges in medicinal chemistry.
-
Metabolic Stability and Potency through Fluorination: The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4] The strong carbon-fluorine bond is resistant to cleavage, often leading to improved pharmacokinetic profiles.[4] Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups and create favorable non-covalent interactions (e.g., with backbone amides or specific amino acid residues like phenylalanine) within the kinase ATP-binding pocket, which can significantly enhance binding affinity and potency.[3][6] Studies on Bruton's Tyrosine Kinase (BTK) inhibitors, for example, have shown that strategic fluorine placement can increase potency by up to 40-fold.[7]
-
Modulation of Physicochemical Properties: The methylsulfanyl (-SMe) group, a precursor to the often-used methylsulfonyl (-SO₂Me) group, serves as a valuable modulator of solubility and lipophilicity.[5][8] It can act as a hydrogen bond acceptor and its oxidation to the sulfone can dramatically increase polarity and solubility, which is often crucial for improving a drug candidate's oral bioavailability.[5]
-
Vectors for Diversification: The aryl bromide functionality of Compound 1 provides a reliable and well-characterized reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular introduction of a wide array of chemical moieties at this position, facilitating the exploration of the structure-activity relationship (SAR) needed to optimize a lead compound.
Overview of Synthetic Strategy
The core strategy involves using the aryl bromide of Compound 1 as an anchor point for building molecular complexity. Two of the most powerful and versatile methods for this purpose are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are pillars of modern medicinal chemistry due to their broad functional group tolerance and reliable performance.[9][10]
A generalized scheme is presented below, illustrating how Compound 1 can be coupled with either a boronic acid/ester or an amine to generate diverse scaffolds suitable for kinase inhibitor development.
Caption: General synthetic pathways using Compound 1.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Aryl halides and palladium catalysts should be handled with care, following all institutional safety guidelines.[11][12][13][14][15]
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol describes a representative coupling of Compound 1 with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine to synthesize a pyridyl-substituted scaffold, a common motif in kinase inhibitors.
Materials:
-
This compound (1 ) (239.08 g/mol )
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (205.09 g/mol )
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (816.64 g/mol )
-
Potassium Carbonate (K₂CO₃) (138.21 g/mol )
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1 ) (239 mg, 1.0 mmol, 1.0 eq).
-
Add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (246 mg, 1.2 mmol, 1.2 eq) and potassium carbonate (276 mg, 2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting aryl bromide is observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes), to yield the desired product.[16]
-
| Reagent | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| Compound 1 | 239.08 | 239 | 1.0 | 1.0 |
| Pyridine Boronic Ester | 205.09 | 246 | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 24.5 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 276 | 2.0 | 2.0 |
Table 1: Reagent quantities for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig C-N Amination
This protocol details the coupling of Compound 1 with morpholine, a common heterocyclic amine used in kinase inhibitor design to enhance solubility and pharmacokinetic properties.
Materials:
-
This compound (1 ) (239.08 g/mol )
-
Morpholine (87.12 g/mol )
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (915.72 g/mol )
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (476.66 g/mol )
-
Sodium tert-butoxide (NaOtBu) (96.10 g/mol )
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd) and XPhos (28.6 mg, 0.06 mmol, 6 mol%) to a dry Schlenk flask.
-
Add sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 eq).
-
Add this compound (1 ) (239 mg, 1.0 mmol, 1.0 eq).
-
Seal the flask, remove from the glovebox, and add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (105 µL, 1.2 mmol, 1.2 eq) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 8-12 hours.
-
Reaction Monitoring: Track the reaction's progress via LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 20% to 70% ethyl acetate in hexanes) to isolate the aminated product.[17]
-
| Reagent | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| Compound 1 | 239.08 | 239 | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 (µL) | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 | 0.02 | 0.02 |
| XPhos | 476.66 | 28.6 | 0.06 | 0.06 |
| NaOtBu | 96.10 | 115 | 1.2 | 1.2 |
Table 2: Reagent quantities for Buchwald-Hartwig amination.
Product Characterization
Validation of the synthesized products is a non-negotiable step. A combination of spectroscopic techniques should be employed to confirm the structure and assess the purity of the final compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure elucidation.[18][19] For ¹⁹F NMR, the fluorine signals are highly sensitive to their chemical environment, providing a clear fingerprint of the product.[18][20]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized inhibitor.
-
Purity Analysis: Purity should be assessed using High-Performance Liquid Chromatography (HPLC), ideally with detection at multiple wavelengths to ensure no impurities are hidden under the main product peak. A purity of >95% is typically required for compounds intended for biological screening.
Application Workflow: From Synthesis to Biological Evaluation
The ultimate goal of this synthesis protocol is to generate novel molecules for biological testing. The workflow illustrates the path from the chemical synthesis of a compound library to the identification of a promising lead candidate.
Caption: Workflow from synthesis to lead identification.
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern provides a foundation for creating compounds with potentially superior potency, selectivity, and pharmacokinetic properties. The robust and versatile palladium-catalyzed coupling protocols detailed in this note offer a reliable and efficient means to generate diverse libraries of drug-like molecules. By leveraging this scaffold and these methodologies, research and development teams can significantly accelerate their discovery programs aimed at developing next-generation targeted therapies.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Apollo Scientific. (2022, September 16). Allyl bromide.
- National Institutes of Health. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
- National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- ChemicalBook. (2025, September 27). Allyl bromide - Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Allyl bromide.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- PubMed. (2015, January 15). improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold.
- Stobec. (2012, September 20). SAFETY DATA SHEET - Allyl bromide.
- NJ.gov. (n.d.). HAZARD SUMMARY.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Amino-6-isopropylpyrimidin-4-ol.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 1-Bromo-3,5-dichlorobenzene.
- Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- ACS Publications. (n.d.). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions.
- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- National Center for Biotechnology Information. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.
- PubMed. (2015, March 24). Dynamics of Protein Kinases: Insights from Nuclear Magnetic Resonance.
- ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- National Institutes of Health. (n.d.). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches.
- PubMed. (2018, November 1). Methyl-containing pharmaceuticals: Methylation in drug design.
- ResearchGate. (2025, October 20). Synthetic Applications of Organosulfur Compounds in Drug Design.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. chemicalbook.com [chemicalbook.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. stobec.com [stobec.com]
- 15. nj.gov [nj.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rsc.org [rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Dynamics of Protein Kinases: Insights from Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene in Materials Science
Introduction: The Strategic Value of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
In the landscape of advanced materials, the strategic incorporation of fluorine and sulfur moieties into aromatic scaffolds is a proven strategy for tuning electronic and physical properties. This compound emerges as a highly versatile building block for researchers in materials science, particularly those focused on organic electronics and liquid crystals. The unique substitution pattern of this molecule offers a confluence of desirable attributes:
-
Orthogonal Reactivity: The presence of a reactive bromo group provides a handle for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.
-
Electronic Tuning: The two fluorine atoms exert a strong electron-withdrawing effect, which can be harnessed to lower the HOMO and LUMO energy levels of resulting materials, a critical parameter in the design of organic semiconductors.[1]
-
Processability and Morphology: The methylsulfanyl group can enhance solubility and influence the solid-state packing of derived molecules, impacting charge transport and device performance.
-
Post-Synthetic Modification: The sulfur atom is amenable to oxidation, providing a pathway to sulfoxide and sulfone derivatives, which further expands the accessible electronic and physical property space.
This guide provides an in-depth exploration of the derivatization of this compound, offering detailed protocols for key synthetic transformations and insights into the application of the resulting materials.
Core Derivatization Strategies
The derivatization of this compound can be broadly categorized into three main pathways: palladium-catalyzed cross-coupling reactions at the C-Br bond, nucleophilic aromatic substitution, and oxidation of the methylsulfanyl group.
Figure 1: Key derivatization pathways for this compound.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C bonds in a controlled and efficient manner. The C-Br bond in this compound is the primary site for these transformations.
A. Suzuki-Miyaura Coupling: For Biaryl and Heteroaryl Architectures
The Suzuki-Miyaura coupling is a robust method for forming biaryl and heteroaryl structures, which are common motifs in organic electronic materials. The reaction's tolerance to a wide range of functional groups makes it particularly suitable for complex molecule synthesis.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Objective: To synthesize a biaryl derivative of this compound.
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add palladium(II) acetate and SPhos to a dry reaction vessel.
-
Add this compound, the arylboronic acid, and potassium phosphate.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the reaction vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12-18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 80-90 |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | Na₃PO₄ | Dioxane/H₂O (4:1) | 80-100 | 12 | 75-85 |
Note: Yields are estimates based on similar reactions and may require optimization.
B. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is particularly useful for synthesizing linear, rigid structures found in liquid crystals and conjugated polymers.
Reaction Principle: The reaction proceeds through a catalytic cycle involving both palladium and copper. A palladium(0) species undergoes oxidative addition with the aryl bromide, followed by transmetalation with a copper acetylide, and subsequent reductive elimination.
Protocol 2: Sonogashira Coupling with a Terminal Alkyne
-
Objective: To synthesize an alkynyl-substituted derivative of this compound.
-
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 50-65 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool to room temperature and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
C. Stille Coupling: Versatile C-C Bond Formation
The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium. It is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents.
Reaction Principle: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.
Protocol 3: Stille Coupling with an Organostannane
-
Objective: To synthesize a derivative of this compound via C-C bond formation with an organostannane.
-
Materials:
-
This compound (1.0 mmol)
-
Organostannane (e.g., tributyl(vinyl)stannane) (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Anhydrous toluene (10 mL)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound and the organostannane in toluene.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to reflux (around 110 °C).
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction and add a saturated aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Stir vigorously for 1-2 hours, then filter through Celite®.
-
Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
II. Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups, such as the fluorine atoms in the target molecule, can activate the ring for nucleophilic aromatic substitution (SNAr).
Reaction Principle: The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing a leaving group (in this case, one of the fluorine atoms), forming a resonance-stabilized intermediate (Meisenheimer complex). The leaving group is then expelled to restore aromaticity.
Protocol 4: Nucleophilic Aromatic Substitution with an Amine
-
Objective: To replace a fluorine atom with an amino group.
-
Materials:
-
This compound (1.0 mmol)
-
Amine (e.g., morpholine) (2.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
-
Procedure:
-
Combine this compound, the amine, and potassium carbonate in a sealed tube.
-
Add DMSO and seal the tube.
-
Heat the reaction mixture to 120-150 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.
-
III. Oxidation of the Methylsulfanyl Group
The methylsulfanyl group can be selectively oxidized to a sulfoxide or a sulfone, which significantly alters the electronic properties of the molecule. The sulfonyl group is a strong electron-withdrawing group and can be a useful component in host materials for organic light-emitting diodes (OLEDs).[2]
Figure 2: Oxidation workflow of the methylsulfanyl group.
A. Synthesis of the Sulfoxide
Protocol 5: Oxidation to Sulfoxide using m-CPBA
-
Objective: To selectively oxidize the methylsulfanyl group to a methylsulfinyl group.
-
Materials:
-
This compound (1.0 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (77%, 1.1 mmol)
-
Dichloromethane (DCM) (10 mL)
-
-
Procedure:
-
Dissolve this compound in DCM and cool to 0 °C.
-
Add a solution of m-CPBA in DCM dropwise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
B. Synthesis of the Sulfone
Protocol 6: Oxidation to Sulfone using Hydrogen Peroxide
-
Objective: To oxidize the methylsulfanyl group to a methylsulfonyl group.
-
Materials:
-
This compound (1.0 mmol)
-
Hydrogen peroxide (30% aq. solution, 3.0 mmol)
-
Acetic acid (5 mL)
-
-
Procedure:
-
Dissolve this compound in acetic acid.
-
Add hydrogen peroxide dropwise at room temperature.
-
Heat the mixture to 50-70 °C and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool and pour into a cold aqueous solution of sodium bisulfite to quench excess peroxide.
-
Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify by recrystallization or column chromatography.
-
Applications in Materials Science
The derivatives of this compound are promising candidates for a range of applications in materials science.
Organic Electronics
-
Organic Solar Cells (OSCs): Fluorinated thiophene derivatives, which can be synthesized via Suzuki or Stille coupling, are known to enhance the performance of polymer solar cells.[3][4][5] The fluorine atoms help to lower the HOMO energy level of the polymer, leading to a higher open-circuit voltage (Voc) in the device.
-
Organic Light-Emitting Diodes (OLEDs): Aryl sulfones are excellent host materials for phosphorescent OLEDs due to their high triplet energy levels and good thermal and electrochemical stability.[2] The derivatives of 1-bromo-3,5-difluoro-4-(methylsulfonyl)benzene can be further functionalized via cross-coupling to create novel host materials.
-
Hole Transport Materials (HTMs): Aryl sulfides and their oxidized derivatives can be incorporated into hole transport materials for perovskite solar cells and OLEDs.[6][7] The sulfur atom can improve intermolecular interactions and charge mobility.
Liquid Crystals
The rigid, linear structures that can be obtained from Sonogashira coupling of this compound are characteristic of liquid crystalline materials. The presence of fluorine atoms can induce a negative dielectric anisotropy, which is desirable for certain display applications.[8][9] Furthermore, the introduction of a sulfonyl group can also influence the mesomorphic properties of the final compound.[8]
Conclusion
This compound is a strategically designed building block that offers a wealth of opportunities for the synthesis of novel materials. Through a combination of cross-coupling reactions, nucleophilic substitution, and oxidation, a diverse library of derivatives with tunable electronic and physical properties can be accessed. The protocols and application insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of materials science and drug development.
References
-
Rech, J.J., et al. (2019). Utilizing Difluorinated Thiophene Units to Improve the Performance of Polymer Solar Cells. [Source for this information is not a direct URL but a compilation of search results, including[3] and[4]]
-
Ye, Q., et al. (2022). Modulation of the Fluorination Site on Side-Chain Thiophene Improved Efficiency in All-Small-Molecule Organic Solar Cells. ACS Applied Materials & Interfaces. [Link]
-
McCulloch, I., et al. (2012). Thiophene fluorination to enhance photovoltaic performance in low band gap donor-acceptor polymers. Chemical Communications. [Link]
-
UKEssays. (2018). Synthesis and Properties of Liquid Crystals for VAN. UKEssays.com. [Link]
-
Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Hydrogen peroxide. Wikipedia. [Link]
-
Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry. [Link]
-
Grazulevicius, J. V., et al. (2024). Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. MDPI. [Link]
-
Shao, G. (2019). Hole transport-material based on ether structure, and preparation method and application thereof. SciSpace. [Link]
-
Facchetti, A., et al. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications. [Link]
-
Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews. [Link]
-
Langer, P., et al. (2010). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. European Journal of Organic Chemistry. [Link]
-
Globe Thesis. (2024). Design,Synthesis And Properties Of Organic Small Molecule Hole Transport Materials Based On Polysulfide System. Globe Thesis. [Link]
Sources
- 1. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hole transport-material based on ether structure, and preparation method and application thereof (2019) | Shao Guang | 1 Citations [scispace.com]
- 7. globethesis.com [globethesis.com]
- 8. Novel sulphonic acid liquid crystal derivatives: experimental, computational and optoelectrical characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction yield for the synthesis of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
Welcome to the technical support center for the synthesis of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this multi-step synthesis. Our approach is grounded in established chemical principles and field-proven insights to help you optimize your reaction yield and purity.
Proposed Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. The proposed and most logical synthetic route commences with the commercially available 3,5-difluoroaniline. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Acetylation of 3,5-Difluoroaniline
The initial step involves the protection of the highly activating amino group as an acetamide. This is crucial to moderate its reactivity and prevent side reactions in the subsequent steps.[1][2]
Q1: My acetylation reaction is resulting in a low yield of N-(3,5-difluorophenyl)acetamide. What are the likely causes?
A1: Low yields in this step are often traced back to a few key factors:
-
Incomplete Reaction: Ensure that the molar ratio of acetic anhydride to 3,5-difluoroaniline is at least 1:1, with a slight excess of acetic anhydride often being beneficial. The reaction is typically exothermic, but gentle heating may be required to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis of Acetic Anhydride: Acetic anhydride is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is performed in a solvent.
-
Product Loss During Workup: N-(3,5-difluorophenyl)acetamide has some water solubility. During the aqueous workup, minimize the volume of water used and consider back-extracting the aqueous layer with a suitable organic solvent like ethyl acetate to recover any dissolved product.
Q2: I am observing the formation of di-acetylated byproducts. How can I prevent this?
A2: Di-acetylation can occur under harsh reaction conditions. To mitigate this:
-
Control the Temperature: The reaction is often performed at room temperature or with gentle heating. Avoid excessive temperatures which can promote over-acetylation.
-
Stoichiometry: Use a controlled amount of acetic anhydride (e.g., 1.05 to 1.2 equivalents). A large excess can lead to the formation of the di-acetylated product.
Step 2: Electrophilic Thiomethylation
This step introduces the methylsulfanyl group onto the aromatic ring. The acetamido group is an ortho-, para-director, and due to steric hindrance from the fluorine atoms at positions 3 and 5, the substitution is directed to the para-position (position 4).[3][4]
Q1: The thiomethylation of N-(3,5-difluorophenyl)acetamide is not proceeding or is giving a very low yield. What are my options?
A1: The introduction of a methylsulfanyl group can be challenging. Here are some troubleshooting strategies:
-
Choice of Reagent: A common method for thiomethylation involves the use of dimethyl sulfoxide (DMSO) with an activating agent like trifluoroacetic anhydride (TFAA) or oxalyl chloride. Another approach is to use a dedicated methylthiolation reagent such as (methylthio)trimethylsilane in the presence of a suitable activator.[5][6]
-
Reaction Conditions: These reactions often require specific temperature control. Some may need to be initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfur reagent.
-
Substrate Activation: The difluorinated ring is electron-deficient, which can make electrophilic substitution sluggish. Ensure your activating conditions for the thiomethylating agent are optimal.
Q2: I am observing the formation of oxidized byproducts like the corresponding sulfoxide or sulfone. How can I avoid this?
A2: The sulfide is susceptible to oxidation.
-
Inert Atmosphere: As mentioned, strictly maintain an inert atmosphere throughout the reaction and workup.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Careful Workup: During the workup, avoid the use of strong oxidizing agents. If an oxidative workup is necessary for other reasons, it should be performed at low temperatures and for a minimal duration.
Step 3: Deprotection of the Acetamido Group
This step regenerates the free aniline, which is necessary for the subsequent Sandmeyer reaction.
Q1: The hydrolysis of N-(3,5-difluoro-4-(methylsulfanyl)phenyl)acetamide is incomplete or requires harsh conditions that lead to decomposition. What should I do?
A1: Amide hydrolysis can be slow.
-
Acid or Base Catalysis: Both acidic and basic conditions can be used for deprotection. For acid-catalyzed hydrolysis, a mixture of a strong acid like HCl or H₂SO₄ in water or an alcohol is common. For base-catalyzed hydrolysis, a strong base like NaOH or KOH in an aqueous or alcoholic solution is used.[7][8]
-
Reaction Time and Temperature: These reactions often require elevated temperatures (reflux) and prolonged reaction times. Monitor the reaction by TLC to determine the optimal reaction time.
-
Alternative Deprotection Methods: If standard hydrolysis fails, milder methods can be employed. For instance, treatment with thionyl chloride followed by an alcohol can cleave the amide bond under less harsh conditions.[9]
Q2: Are there any common side reactions during deprotection that I should be aware of?
A2: Yes, under strong acidic or basic conditions, there is a risk of:
-
Hydrolysis of other functional groups: While the methylsulfanyl group is generally stable, prolonged exposure to harsh conditions could potentially lead to undesired side reactions.
-
Degradation of the product: The resulting aniline may be sensitive to the reaction conditions. It's important to neutralize the reaction mixture promptly after completion and extract the product.
Step 4: The Sandmeyer Reaction
This is the final step to introduce the bromo group by converting the primary aromatic amine to a diazonium salt, which is then displaced by bromide.[10][11][12]
Q1: My Sandmeyer reaction is resulting in a low yield of the final product, this compound.
A1: The Sandmeyer reaction is sensitive to several parameters:
-
Diazotization Temperature: The formation of the diazonium salt must be carried out at low temperatures, typically between 0 and 5 °C.[13] Higher temperatures will lead to the decomposition of the unstable diazonium salt, often resulting in the formation of a phenol byproduct.
-
Purity of the Starting Aniline: Impurities in the 3,5-difluoro-4-(methylsulfanyl)aniline can interfere with the diazotization process. Ensure the aniline from the previous step is sufficiently pure.
-
Addition Rate: The addition of the sodium nitrite solution should be slow and controlled to maintain the low temperature and prevent a rapid evolution of nitrogen gas. Similarly, the addition of the diazonium salt solution to the copper(I) bromide solution should be done carefully.
-
Catalyst Activity: Use freshly prepared or high-quality copper(I) bromide. The activity of the copper catalyst is crucial for an efficient reaction.
Q2: I am observing the formation of a significant amount of a dark, tarry byproduct. What is causing this and how can I minimize it?
A2: Tar formation is a common issue in Sandmeyer reactions and is often due to:
-
Decomposition of the Diazonium Salt: As mentioned, maintaining a low temperature is critical to prevent premature decomposition.
-
Side Reactions: The aryl radical intermediate in the Sandmeyer reaction can undergo undesired coupling reactions.[11]
-
Minimization Strategies:
-
Ensure efficient stirring to maintain a homogenous reaction mixture.
-
Use a slight excess of the copper(I) bromide catalyst.
-
Consider the use of a co-solvent to improve the solubility of the diazonium salt.
-
Q3: How can I effectively purify the final product?
A3: The crude product will likely contain unreacted starting materials, byproducts, and residual copper salts.
-
Aqueous Workup: A thorough aqueous workup is necessary to remove inorganic salts. Washing with a dilute acid, followed by a dilute base, and then water is a standard procedure.
-
Chromatography: Column chromatography is often the most effective method for purifying the final product to a high degree. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically suitable.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.
Experimental Protocols
Step 1: Synthesis of N-(3,5-difluorophenyl)acetamide (Acetylation)
-
In a round-bottom flask, dissolve 3,5-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add acetic anhydride (1.1 eq) dropwise with stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Pour the reaction mixture into cold water, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of N-(3,5-difluoro-4-(methylsulfanyl)phenyl)acetamide (Thiomethylation)
This is a general procedure and may require optimization.
-
To a solution of N-(3,5-difluorophenyl)acetamide (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add dimethyl sulfoxide (2.0 eq).
-
Cool the mixture to 0 °C and slowly add trifluoroacetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of 3,5-difluoro-4-(methylsulfanyl)aniline (Deprotection)
-
Suspend N-(3,5-difluoro-4-(methylsulfanyl)phenyl)acetamide (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude aniline, which can be used in the next step or purified by column chromatography if necessary.
Step 4: Synthesis of this compound (Sandmeyer Reaction)
-
In a flask, dissolve 3,5-difluoro-4-(methylsulfanyl)aniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid (48%) and heat to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to heat the mixture for 30 minutes.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with dilute aqueous NaOH and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
| Step | Reaction | Key Reagents | Typical Solvents | Temperature | Notes |
| 1 | Acetylation | 3,5-difluoroaniline, Acetic anhydride | Glacial acetic acid | 0 °C to RT | Protects the amino group. |
| 2 | Thiomethylation | N-(3,5-difluorophenyl)acetamide, DMSO, TFAA | Dichloromethane | 0 °C to RT | Introduces the methylsulfanyl group. |
| 3 | Deprotection | N-(3,5-difluoro-4-(methylsulfanyl)phenyl)acetamide, NaOH | Ethanol/Water | Reflux | Regenerates the aniline. |
| 4 | Sandmeyer | 3,5-difluoro-4-(methylsulfanyl)aniline, NaNO₂, CuBr | HBr (aq) | 0-5 °C then 60-70 °C | Converts the amino group to bromo. |
Visualizations
Caption: Troubleshooting decision tree for the Sandmeyer reaction.
References
-
Qiao, Q., et al. (2010). Efficient Synthesis of Aryl Methyl Sulfide Derivatives Using (Methylthio)trimethylsilane as Methylthiolation Reagent. Synthetic Communications, 40(24), 3725-3732. [Link]
-
Bordwell, F. G., & Andersen, H. M. (1953). The Synthesis of Aryl Methyl Sulfoxides and Determination of the Conjugative Effect of the Methylsulfinyl Group. Journal of the American Chemical Society, 75(20), 4959-4962. [Link]
-
Ballini, R., et al. (2013). Synthesis of Aryl Methyl Sulfides from Arysulfonyl Chlorides with Dimethyl Carbonate as the Solvent and C1 Source. European Journal of Organic Chemistry, 2013(13), 2635-2639. [Link]
-
Li, J. H., & Xie, Y. X. (2006). Synthesis of aryl methyl sulfides using diaryl sulfides and DTBP. Tetrahedron Letters, 47(34), 6165-6167. [Link]
-
Qiao, Q., et al. (2010). Efficient Synthesis of Aryl Methyl Sulfide Derivatives Using (Methylthio)trimethylsilane as Methylthiolation Reagent. Synthetic Communications, 40(24), 3725-3732. [Link]
-
LibreTexts. (2020). 20.7: Reactions of Arylamines. Chemistry LibreTexts. [Link]
-
Quora. (2017). Why is the -NH2 group in aniline an ortho and para directing group? Quora. [Link]
-
Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution. Pearson+. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. [Link]
-
Sarthaks eConnect. (2022). Amino group is ortho, para-directing for electrophilic substitution on nitration of aniline good amount of m-nitroaniline is added. This is due to. Sarthaks eConnect. [Link]
-
Akhtar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1837-1873. [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Koenig, S. G., et al. (2009). A Facile Deprotection of Secondary Acetamides. Organic Letters, 11(2), 433-436. [Link]
-
Zhang, Y., et al. (2012). Optimization of the reaction conditions for diazotization-azidation of aniline. Journal of Chemical Research, 36(1), 58-59. [Link]
-
Clive, D. L. J., et al. (2018). A General Route to meta-(Arylsulfanyl) and meta-(Alkylsulfanyl) Substituted Phenols and Synthetic Studies on Sorbicillactones A. Tetrahedron, 74(33), 4343-4350. [Link]
-
Kaszynski, P., et al. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 125(3), 441-448. [Link]
-
Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]
-
OpenOChem Learn. (n.d.). Strategies for Synthesizing Disubstituted Benzenes. OpenOChem Learn. [Link]
-
Khan Academy. (n.d.). Synthesis of substituted benzene rings I. Khan Academy. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. [Link]
-
Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). A Facile Deprotection of Secondary Acetamides. Organic Chemistry Portal. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3,5-Difluoroaniline: Properties, Applications, and Manufacturing. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. JoVE. [Link]
-
Do Van Thanh, N., Patra, S., & Clive, D. L. J. (2018). A General Route to meta-(Arylsulfanyl) and meta-(Alkylsulfanyl) Substituted Phenols and Synthetic Studies on Sorbicillactones A. University of Alberta Libraries. [Link]
-
CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. [Link]
-
Master Organic Chemistry. (2018). Aromatic Synthesis: Order of Reactions. Master Organic Chemistry. [Link]
-
organic-chemistry-tutor.com. (n.d.). 21.03 Sandmeyer Reaction. organic-chemistry-tutor.com. [Link]
-
Chemistry Steps. (2025). Synthesis of Aromatic Compounds From Benzene. Chemistry Steps. [Link]
-
LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2009). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Science, 1(1), 17-22. [Link]
-
Maiolo, F., et al. (1981). μ-3-(Methylsulfanyl)benzene-1,2-dithiolato-1:2κ4 S,S. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 5), m599–m600. [Link]
-
FAO AGRIS. (n.d.). Deprotection of acetyl group on amino group with thionyl chloride and pyridine. FAO AGRIS. [Link]
-
Common Organic Chemistry. (n.d.). Acetyl Deprotection - Basic Conditions. Common Organic Chemistry. [Link]
- Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]
-
Beller, M., et al. (2010). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Angewandte Chemie International Edition, 49(43), 7934-7937. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Difluoroaniline. PubChem. [Link]
-
ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. ResearchGate. [Link]
-
Michigan State University. (n.d.). Aromatic Reactivity. Michigan State University Department of Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A Facile Deprotection of Secondary Acetamides [organic-chemistry.org]
- 8. Deprotection of acetyl group on amino group with thionyl chloride and pyridine [agris.fao.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Couplings with Fluorinated Aryl Bromides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates when using fluorinated aryl bromides as substrates. The electron-withdrawing nature of fluorine substituents introduces unique challenges to this otherwise robust and versatile reaction. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these hurdles and achieve your desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a fluorinated aryl bromide showing low or no conversion?
A1: Low conversion in Suzuki couplings with fluorinated aryl bromides can stem from several factors. The primary reason is often related to the electronic properties of the substrate. The strong electron-withdrawing nature of fluorine atoms can impact multiple steps in the catalytic cycle. Specifically, while oxidative addition to the electron-deficient aryl bromide is often facile, the subsequent reductive elimination step to form the C-C bond can be slow. Additionally, issues with the catalyst system (inadequate ligand or inactive palladium species), suboptimal base or solvent selection, or the presence of impurities can all contribute to poor performance.
Q2: I observe significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction. This is often promoted by the presence of Pd(II) species at the start of the reaction (if using a Pd(II) precatalyst that is not efficiently reduced to Pd(0)) or by the presence of oxygen, which can oxidize the active Pd(0) catalyst. To minimize homocoupling, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a Pd(0) source like Pd₂(dba)₃ can also be beneficial.[1]
Q3: My starting aryl bromide is being consumed, but I'm not getting the desired product. Instead, I see the corresponding arene (hydrodehalogenation). What is happening?
A3: This side reaction, known as hydrodehalogenation, involves the replacement of the bromine atom with a hydrogen atom.[1][2] This can occur after the oxidative addition step. The resulting aryl-palladium intermediate can react with a hydrogen source in the reaction mixture, which can include water, alcohols (if used as a solvent), or even certain amine bases.[1][2] The choice of ligand can also influence the extent of hydrodehalogenation.[2] To mitigate this, ensure you are using anhydrous solvents and consider your choice of base and ligand carefully.
Q4: Can the fluorine atoms on my aryl bromide interfere with the catalyst?
A4: While direct C-F bond activation by the palladium catalyst is a known phenomenon, it is generally less favorable than C-Br bond activation under typical Suzuki coupling conditions. However, the presence of multiple fluorine atoms can influence the electron density of the aryl ring, which in turn affects the rates of the catalytic cycle steps. In some cases, particularly with highly fluorinated substrates, catalyst inhibition or deactivation pathways may become more significant.
In-Depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting low conversion in your Suzuki coupling reactions involving fluorinated aryl bromides.
Catalyst System: The Heart of the Reaction
The choice of palladium source and, more critically, the supporting ligand is paramount for successful coupling with electron-deficient substrates.
Problem: Inefficient Catalyst Activity
Root Cause Analysis:
-
Slow Reductive Elimination: The electron-withdrawing fluorine atoms can make the final C-C bond-forming reductive elimination step the rate-limiting step of the catalytic cycle.
-
Catalyst Decomposition: The active Pd(0) species can be sensitive to air or impurities, leading to the formation of inactive palladium black.
-
Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium center and promoting the key steps of the catalytic cycle. A suboptimal ligand may not be electron-rich or bulky enough to facilitate the reaction.
Troubleshooting Steps:
-
Switch to an Electron-Rich, Bulky Ligand: For electron-deficient aryl bromides, ligands that are both electron-rich and sterically hindered are often required to promote the reductive elimination step.
-
Recommended Ligands: Consider using Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. Trialkylphosphines like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) are also excellent choices.[3]
-
-
Use a Pre-formed Catalyst: To ensure the presence of an active and well-defined catalytic species, consider using a pre-catalyst, such as an XPhos-Pd-G3 or SPhos-Pd-G3 precatalyst. These are often more stable and efficient than generating the catalyst in situ.
-
Optimize Ligand-to-Palladium Ratio: A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point. Excess ligand can sometimes inhibit the reaction by creating a coordinatively saturated palladium center that is unable to participate in the catalytic cycle.
-
Ensure an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Recommended Catalyst Systems for Fluorinated Aryl Bromides
| Aryl Bromide Type | Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Monofluoroaryl Bromide | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | 1-2 | A good starting point for moderately challenging substrates. |
| Polyfluoroaryl Bromide | Pd₂(dba)₃ | P(t-Bu)₃ or PCy₃ | 2-5 | The high electron-donating ability of these ligands can facilitate reductive elimination.[3] |
| Heteroaromatic Fluoroaryl Bromide | XPhos-Pd-G3 | (Pre-catalyst) | 1-3 | Pre-catalysts often provide higher activity and reproducibility for heteroaromatic substrates. |
The Role of the Base: More Than Just an Activator
The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[3] For challenging couplings, the choice of base can significantly impact the reaction outcome.
Problem: Incomplete Transmetalation or Substrate/Product Decomposition
Root Cause Analysis:
-
Insufficient Basicity: The chosen base may not be strong enough to efficiently generate the "ate" complex of the boronic acid, which is necessary for transmetalation.
-
Poor Solubility: If the base is not soluble in the reaction medium, its effectiveness can be severely limited.
-
Base-Induced Side Reactions: A base that is too strong or nucleophilic can lead to decomposition of the starting materials or the desired product, or promote side reactions like hydrodehalogenation.
Troubleshooting Steps:
-
Screen Different Bases: If a standard base like K₂CO₃ is not effective, consider screening other options.
-
Stronger Inorganic Bases: K₃PO₄ is a stronger, non-nucleophilic base that is often effective when carbonates fail.
-
Fluoride Sources: Bases like KF or CsF can be particularly effective, especially when using boronic acids, as they form highly reactive trifluoroborate species.
-
-
Consider Homogeneous vs. Heterogeneous Conditions: If using an inorganic base, the reaction is biphasic. The addition of a small amount of water can sometimes facilitate the reaction by dissolving the base. However, for water-sensitive substrates, anhydrous conditions with a soluble organic base (e.g., a strong amine base, though this can sometimes act as a ligand) or a fluoride source might be necessary.
-
Adjust the Amount of Base: Typically, 2-3 equivalents of base are used. If you suspect base-induced decomposition, try reducing the amount of base. Conversely, if the reaction is sluggish, a slight excess of base might be beneficial.
Solvent Selection and Reaction Conditions
The solvent not only dissolves the reactants but also influences the stability and reactivity of the catalytic species.
Problem: Low Conversion Due to Poor Solubility or Catalyst Deactivation
Root Cause Analysis:
-
Poor Solubility of Reactants: If the aryl bromide, boronic acid, or base is not sufficiently soluble, the reaction will be slow or may not proceed at all.
-
Solvent-Induced Catalyst Deactivation: Some solvents can coordinate to the palladium center and inhibit catalysis.
-
Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation barrier for a slow step in the catalytic cycle, but excessively high temperatures can lead to catalyst decomposition.
Troubleshooting Steps:
-
Choose an Appropriate Solvent System:
-
Ethereal Solvents: Dioxane, THF, and 2-methyl-THF are commonly used, often with a small amount of water to help dissolve the base.
-
Aprotic Polar Solvents: DMF or DMA can be effective but should be used with caution as they can be a source of hydrogen for hydrodehalogenation at high temperatures.
-
Aromatic Solvents: Toluene is a good choice for higher temperature reactions and is less coordinating than ethereal solvents.
-
-
Optimize the Reaction Temperature: Start with a moderate temperature (e.g., 80-100 °C). If the reaction is slow, gradually increase the temperature. Monitor for signs of catalyst decomposition (e.g., formation of palladium black).
-
Consider the Boron Source: If you are using a boronic acid and observing significant protodeborylation (replacement of the boronic acid group with a hydrogen), consider switching to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[4]
Experimental Protocols
General Procedure for a Screening Reaction
-
To a dry reaction vial, add the fluorinated aryl bromide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (3.0 mmol).
-
Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent (e.g., 5 mL of dioxane/water 4:1) via syringe.
-
Place the reaction in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting low-yielding Suzuki couplings with fluorinated aryl bromides.
Caption: A decision tree for troubleshooting Suzuki couplings.
References
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Request PDF. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. Available at: [Link]
-
Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Available at: [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Synlett. Available at: [Link]
-
Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. ResearchGate. Available at: [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett. 2007, 9, 10, 1809–1812. Available at: [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides Using Mechanochemistry. ACS Catalysis. Available at: [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]
-
Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics 2012, 31, 4, 1271–1274. Available at: [Link]
-
Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene. Request PDF. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides / Organometallics, 2011 [sci-hub.box]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Improving catalyst efficiency in Buchwald-Hartwig amination of substituted bromobenzenes
Technical Support Center: Catalyst Efficiency in Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we address common challenges encountered during the amination of substituted bromobenzenes and provide in-depth, field-proven solutions to enhance catalyst efficiency and reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just a solution but the scientific reasoning behind it.
Issue 1: Low or No Product Yield
Question: I am attempting to couple a substituted bromobenzene with a primary amine, but I am observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield in a Buchwald-Hartwig amination is a common issue that can stem from several factors, primarily related to catalyst activity and reaction conditions.
1. Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[1] Inadequate inert atmosphere techniques can lead to oxidation and deactivation of the catalyst.
- Solution: Ensure all reagents and the reaction vessel are thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[1]
2. Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for catalytic efficiency.[2][3] A ligand that is not well-suited for your specific substrate combination can lead to slow reaction rates or catalyst decomposition.
- Solution: For primary amines, sterically demanding, electron-rich dialkylbiaryl phosphine ligands such as BrettPhos are often highly effective.[4] If you are using a general-purpose ligand like P(t-Bu)3, switching to a more specialized ligand can dramatically improve yields.
3. Incorrect Base Selection: The strength and solubility of the base play a crucial role in the deprotonation of the amine and the overall catalytic cycle.[5] Using a base that is too weak may not facilitate the crucial deprotonation step efficiently.
- Solution: Sodium tert-butoxide (NaOtBu) is a strong, commonly used base that is effective for a wide range of substrates.[5][6] If your substrate is base-sensitive, consider weaker inorganic bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4), though this may require higher temperatures or longer reaction times.[6]
4. Sub-optimal Solvent and Temperature: The solvent influences the solubility of the reagents and the stability of the catalytic species.[7][8] The reaction temperature affects the rates of the catalytic steps, including the rate-limiting oxidative addition.[9]
- Solution: Toluene and 1,4-dioxane are common and effective solvents for Buchwald-Hartwig aminations.[7] If solubility is an issue, a solvent screen is recommended. Most reactions proceed well between 80-110 °C.[5] For less reactive substrates, a higher temperature may be necessary.
Issue 2: Dealing with Sterically Hindered Substrates
Question: My reaction involves a sterically hindered bromobenzene and a bulky secondary amine, and I am struggling to achieve good yields. What modifications should I consider?
Answer: Coupling sterically hindered substrates is a known challenge in Buchwald-Hartwig amination due to the difficulty of both oxidative addition and reductive elimination steps.
1. Ligand Choice is Paramount: For sterically demanding couplings, the choice of ligand is the most critical parameter. Bulky, electron-rich phosphine ligands are essential to promote the desired reaction.
- Solution: Ligands like RuPhos are specifically designed for coupling secondary amines.[6] The bulky nature of these ligands favors the formation of monoligated palladium species, which are more active in the catalytic cycle.[2] Density functional theory (DFT) calculations have shown that for some sterically hindered ligands, the rate-limiting step can shift, highlighting the importance of ligand structure.[10]
2. Use of Precatalysts: Using a well-defined palladium precatalyst can lead to more consistent and higher yields compared to generating the active catalyst in situ from a palladium source like Pd(OAc)2.[11]
- Solution: Consider using a commercially available precatalyst such as a Buchwald G3 or G4 palladacycle. These are air-stable and provide a reliable source of the active Pd(0) catalyst.
3. Extended Reaction Times and Higher Temperatures: Due to the slower kinetics of sterically hindered couplings, you may need to adjust the reaction parameters.
- Solution: Increase the reaction time and/or temperature to drive the reaction to completion. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) to determine the optimal endpoint.
Issue 3: Observation of Side Products (e.g., Hydrodehalogenation)
Question: I am observing a significant amount of the debrominated starting material (hydrodehalogenation) in my reaction mixture, which is reducing my product yield. What causes this side reaction and how can I minimize it?
Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This typically occurs via β-hydride elimination from a palladium-amido intermediate, competing with the desired reductive elimination.[2]
1. Ligand Effects on β-Hydride Elimination: The structure of the phosphine ligand can influence the relative rates of reductive elimination and β-hydride elimination.
- Solution: Employing bulky, electron-rich ligands can sterically hinder the conformation required for β-hydride elimination and electronically favor the desired C-N bond-forming reductive elimination.[2] Ligands with large "bite angles" if they are bidentate can also suppress this side reaction.
2. Amine Structure: Primary amines with β-hydrogens are more prone to β-hydride elimination.
- Solution: While you cannot change your substrate, being aware of this tendency can guide your optimization efforts. In such cases, careful selection of a highly active catalyst system that promotes rapid reductive elimination is key.
3. Solvent Choice: The solvent can influence the reaction pathway.
- Solution: While common solvents like toluene are generally effective, in some cases, a change in solvent can alter the product distribution.[8] For instance, a study found that for a specific reaction, m-xylene provided the best selectivity against side products.[8]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Buchwald-Hartwig amination?
A1: The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.[12]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[12]
Q2: How do I choose the right palladium source?
A2: Common palladium sources include Pd(OAc)2, Pd2(dba)3, and various precatalysts.[5] For reproducibility and high efficiency, especially in challenging reactions, air-stable precatalysts like the Buchwald G3 and G4 palladacycles are highly recommended as they provide a reliable and efficient route to the active Pd(0) species.[11]
Q3: Can I use aryl chlorides instead of aryl bromides?
A3: Yes, but aryl chlorides are generally less reactive than aryl bromides due to the stronger C-Cl bond.[5] Successful coupling of aryl chlorides often requires more specialized, highly active catalyst systems, typically employing very electron-rich and sterically hindered phosphine ligands.[3][13]
Q4: What is the role of water in the reaction?
A4: While Buchwald-Hartwig aminations are typically run under anhydrous conditions, trace amounts of water can sometimes be beneficial. It has been suggested that water can aid in the dissolution of the base and in some cases, facilitate the reduction of Pd(II) to the active Pd(0) catalyst.[6][8] However, excessive water should be avoided as it can lead to competing hydrolysis reactions.
Q5: My amine is an expensive or complex molecule. How can I optimize the reaction to favor its consumption?
A5: When dealing with a valuable amine, it is often desirable to use it as the limiting reagent.
-
Stoichiometry: You can use a slight excess of the aryl bromide (e.g., 1.1 to 1.2 equivalents).
-
Catalyst Loading: A highly active catalyst system with a low catalyst loading (e.g., 0.5-1 mol%) will be more efficient.
-
Monitoring: Closely monitor the reaction to stop it once the amine is fully consumed to prevent potential degradation of the product.
Data Presentation
Table 1: Ligand Selection Guide for Different Amine Types
| Amine Type | Recommended Ligands | Rationale |
| Primary Amines | BrettPhos, XPhos | Sterically demanding ligands that promote mono-arylation and prevent diarylation.[4][14] |
| Secondary Amines | RuPhos, DavePhos | Designed to accommodate the increased steric bulk of secondary amines.[6] |
| Amides | tBuBrettPhos | Highly active ligands required for the coupling of less nucleophilic amides.[6] |
| Heteroaryl Amines | DavePhos, XantPhos | Often require specific ligands to overcome catalyst inhibition by the heteroatom.[6] |
Experimental Protocols & Visualizations
General Protocol for a Small-Scale Buchwald-Hartwig Amination
This protocol serves as a starting point and should be optimized for specific substrates.
-
Preparation: In a glovebox, add the aryl bromide (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Sealing and Inerting: Seal the vial with a cap containing a PTFE septum. If not in a glovebox, remove the vial and immediately begin purging with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe. Then, add the amine (1.2 mmol) via syringe. If the amine is a solid, it should be added in step 1.
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Stirring and Monitoring: Stir the reaction mixture vigorously for the intended duration (e.g., 12-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Diagrams
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27–50. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21643–21651. [Link]
-
Lindhardt, A. T., et al. (2009). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 13(4), 748–753. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved from [Link]
-
Stradiotto, M., & Kelly, C. P. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 41(26), 7851–7862. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. entegris.com [entegris.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. research.rug.nl [research.rug.nl]
How to remove palladium catalyst from cross-coupling reaction mixtures
Technical Support Center: Palladium Catalyst Removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for palladium catalyst removal. This resource is designed to provide in-depth guidance and practical solutions for efficiently removing residual palladium from cross-coupling reaction mixtures. Given the frequent use of palladium catalysts in the synthesis of active pharmaceutical ingredients (APIs), effective removal is critical to meet stringent regulatory limits and ensure product safety and quality.[1][2]
This guide offers a selection of troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of palladium removal.
Troubleshooting Guide: Common Issues in Palladium Removal
Issue 1: My initial purification (e.g., filtration, aqueous wash) did not sufficiently remove palladium.
-
Underlying Cause: Palladium can exist in various forms in a reaction mixture, including soluble species and fine, sometimes colloidal, nanoparticles (palladium black).[3][4] Simple filtration may not effectively remove these smaller or soluble forms. Additionally, drug products often contain heteroatoms that can act as ligands, binding to palladium and keeping it in solution.[1]
-
Solution Pathway:
-
Characterize the Problem: Determine the initial and post-purification palladium concentration (in ppm) using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Implement a Scavenging Step: Introduce a palladium scavenger to the reaction mixture. Scavengers are materials with functional groups that selectively bind to palladium, facilitating its removal by filtration.[5]
-
Select the Right Scavenger: The choice of scavenger is crucial and depends on the specific palladium species, solvent, and your product's functional groups.[6] A screening of different scavengers is often necessary to find the most effective one for your system.
-
Issue 2: I've tried a scavenger, but the palladium levels are still too high.
-
Underlying Cause: The scavenger's efficiency can be influenced by several factors, including insufficient contact time, incorrect scavenger-to-palladium ratio, or the presence of competing ligands in your reaction mixture.
-
Solution Pathway:
-
Optimize Scavenging Conditions:
-
Equivalents: Increase the equivalents of the scavenger relative to the palladium content. A typical starting point is 3–5 equivalents.[7]
-
Time and Temperature: Increase the contact time and/or temperature. Agitating a solution with a scavenger for several hours, even overnight, can significantly improve removal.[1][2]
-
-
Consider a Multi-Step Approach: A combination of methods often yields the best results. For example, an initial aqueous wash with a chelating agent like N-acetyl cysteine can be followed by treatment with a solid-supported scavenger.[2]
-
Re-evaluate Scavenger Choice: If optimization fails, your chosen scavenger may not be ideal. Consider screening a broader range of scavengers with different functional groups (e.g., thiol, amine, phosphine) and supports (silica, polystyrene).[8]
-
Decision Workflow for Palladium Removal
This diagram outlines a logical approach to selecting a palladium removal strategy.
Caption: A decision tree for selecting a palladium removal method.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium in pharmaceutical products?
The International Council for Harmonisation (ICH) Q3D guideline on elemental impurities provides Permitted Daily Exposure (PDE) limits.[2][9][10] For palladium, the oral PDE is 100 µ g/day , the parenteral (injection) PDE is 10 µ g/day , and the inhalation PDE is 1 µ g/day .[9][11][12] The acceptable concentration in an API (in ppm) is calculated based on the maximum daily dose of the drug product.[9] For an oral drug with a daily dose of 10 grams or less, this typically translates to a limit of 10 ppm.[9]
Q2: What are the main types of palladium removal techniques?
The primary methods can be categorized as:
-
Adsorption: Using solid supports like activated carbon or Celite to adsorb the palladium catalyst, which is then filtered off.[1][3][13][14]
-
Scavenging: Employing solid-supported reagents (scavengers) with high affinity for palladium. These are typically silica- or polymer-based materials functionalized with thiol, amine, or phosphine groups.[8][15][16]
-
Solvent Extraction: A liquid-liquid extraction process where palladium is selectively transferred from the product-containing phase to another immiscible liquid phase.[17][18][19][20] This is often used for catalyst recovery from waste streams.
-
Precipitation: Changing the conditions (e.g., pH, adding a specific reagent) to cause the palladium to precipitate out of the solution as an insoluble salt.[17]
-
Crystallization: Purifying the final product through crystallization can also reduce palladium levels, as the metal impurities often remain in the mother liquor.[21]
Q3: How do I choose the right palladium scavenger?
The selection is highly dependent on the specific reaction. Key factors to consider include:
-
Palladium Species: The oxidation state of palladium (e.g., Pd(0) or Pd(II)) can influence scavenger effectiveness.
-
Solvent System: The scavenger must be compatible with the reaction solvent.
-
Product Functionality: The scavenger should not react with or bind to your desired product.
-
Cost and Scalability: For drug development, the cost and ease of use on a larger scale are important considerations.[1]
A screening of different scavengers is the most reliable way to identify the optimal choice for your specific application.[22]
Q4: Is activated carbon a good option for palladium removal?
Yes, activated carbon can be a very effective and low-cost option for removing palladium.[1][13] It works by adsorbing the metal onto its porous surface and can be used to decolorize the reaction mixture simultaneously.[13][14] Some specialized activated carbons show stable removal capabilities regardless of the palladium's valence state.[13] However, one potential drawback is the non-specific binding, which could lead to some loss of the final product.[1]
Comparative Overview of Palladium Scavengers
| Scavenger Type | Support Material | Functional Group(s) | Advantages | Disadvantages |
| Thiol-Based | Silica, Polystyrene | Thiol (-SH), Mercaptotriazine (TMT) | High affinity for Pd, effective for a wide range of Pd species.[1][8] | Potential for sulfur leaching, can be more expensive. |
| Amine-Based | Silica, Polystyrene | Primary, secondary, tertiary amines | Good for certain Pd complexes, can be cost-effective. | Can be less efficient than thiol-based scavengers. |
| Phosphine-Based | Silica, Polystyrene | Phosphine (-PR2) | Effective for specific Pd-phosphine complexes. | Can be sensitive to oxidation. |
| Activated Carbon | Carbon | N/A (adsorption) | Low cost, effective for various Pd species, decolorizing.[1][13] | Non-specific, may adsorb product, leading to yield loss.[1] |
Experimental Protocols
Protocol 1: General Screening of Solid-Supported Scavengers
This protocol provides a framework for efficiently screening different scavengers.
-
Preparation: After the cross-coupling reaction is complete, take a representative sample of the crude reaction mixture. If there are significant solid by-products, filter them off first.
-
Initial Analysis: Analyze an aliquot of the filtered reaction mixture using ICP-MS or AAS to determine the initial palladium concentration (ppm).
-
Scavenger Addition: In separate vials, add different scavengers (e.g., Si-Thiol, MP-TMT, Activated Carbon) to aliquots of the reaction mixture. Use a consistent ratio, for example, 5 equivalents of scavenger relative to the initial amount of palladium.
-
Incubation: Stir the vials at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a set period, typically 4 to 24 hours.[1][7]
-
Filtration: Filter each mixture to remove the scavenger. A simple filtration through a cotton plug or a short pad of Celite is usually sufficient. Wash the scavenger with a small amount of the reaction solvent to recover any adsorbed product.
-
Final Analysis: Analyze an aliquot of the filtrate from each vial to determine the final palladium concentration.
-
Evaluation: Compare the final palladium concentrations to identify the most effective scavenger for your system.
Protocol 2: Palladium Removal with Activated Carbon
This protocol details a common procedure using activated carbon.
-
Preparation: Dissolve the crude product in a suitable solvent (e.g., THF, Ethyl Acetate).
-
Carbon Addition: Add activated carbon (e.g., Darco KB-B) to the solution. A typical loading is 0.1 to 0.5 weight equivalents relative to the product.[1]
-
Slurry: Stir the mixture (slurry) at a controlled temperature (e.g., 45 °C) for an extended period, often 12-24 hours, to ensure sufficient contact time.[1]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite helps to filter the fine carbon particles effectively.[3][23]
-
Washing: Wash the Celite pad thoroughly with the solvent to ensure complete recovery of the product.
-
Analysis: Concentrate the filtrate and analyze for residual palladium content.
Mechanism of Scavenging
The removal of palladium by scavengers is an adsorption process, which can occur through two main mechanisms: physisorption (weak, van der Waals forces) and chemisorption (strong, covalent-like bonds).[1] Functionalized scavengers, such as those with thiol groups, operate primarily through chemisorption, forming strong coordinate bonds with the palladium center.
Caption: The mechanism of palladium removal by a functionalized scavenger.
References
- Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.).
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
- Metal scavengers for organic purification - Biotage. (n.d.).
- A Review of Recovery of Palladium from the Spent Automobile Catalysts - MDPI. (n.d.).
- How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18).
- Process for recovery of palladium from spent catalyst - Google Patents. (n.d.).
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
- Synthesis methods for high-performance palladium catalysts. (2025, November 21).
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).
- Comparing efficiency of different palladium scavengers - Benchchem. (n.d.).
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. (2025, August 9).
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013, May 17).
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. (2023, December 1).
- Method of removing palladium - Google Patents. (n.d.).
- Process for recovery of palladium from spent catalyst - Google Patents. (n.d.).
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. (2025, August 6).
- Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. (n.d.).
- Biotage® MP-TMT | Palladium scavenger. (n.d.).
- Metal Scavenger User Guide | Biotage. (n.d.).
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. (2025, August 7).
- Why palladium metal scavengers are not all the same - Biotage. (2023, January 20).
- oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts - Johnson Matthey Technology Review. (2013, October 1).
- Palladium Detection for API Purification - Arbor Assays. (2017, July 31).
- Screening - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Your trick to remove residual palladium : r/Chempros - Reddit. (2025, September 19).
- Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (n.d.).
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Publications. (n.d.).
- Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals - NIH. (n.d.).
- ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. (n.d.).
- Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene - Journal of Physical Science. (n.d.).
- How to Remove Palladium in three easy steps - Biotage. (2023, January 20).
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A. (2025, February 28).
- Guideline for Elemental Impurities Q3D(R2) - ICH. (2022, April 26).
- ICH guideline Q3D (R1) on elemental impurities - European Medicines Agency (EMA). (2019, March 28).
- Method for the solvent extraction of palladium from aqueous solutions - Google Patents. (n.d.).
- Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification - ResearchGate. (2025, August 7).
- A risk mitigation approach to detecting and quantifying metals in APIs. (2022, September 28).
- Formation of palladium black during Suzuki coupling : r/Chempros - Reddit. (2022, December 4).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. onyxipca.com [onyxipca.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 10. A risk mitigation approach to detecting and quantifying metals in APIs [cleanroomtechnology.com]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. spinchem.com [spinchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jps.usm.my [jps.usm.my]
- 21. arborassays.com [arborassays.com]
- 22. Screening - Wordpress [reagents.acsgcipr.org]
- 23. researchgate.net [researchgate.net]
Column chromatography conditions for purifying 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene derivatives
Welcome to the technical support center for the chromatographic purification of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene and its derivatives. These compounds, characterized by their aromatic core, halogen substituents, and a polarizable sulfur moiety, present unique challenges in achieving high purity. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and solutions to common purification hurdles using column chromatography.
Frequently Asked Questions (FAQs): Core Principles
This section addresses fundamental questions regarding the setup of column chromatography for this specific class of molecules.
Q1: What is the most suitable stationary phase for purifying this compound derivatives?
A1: For normal-phase chromatography, silica gel (SiO₂) is the most effective and commonly used stationary phase for this class of compounds.[1][2] The polarity of the molecule, influenced by the fluorine, bromine, and methylsulfanyl groups, allows for effective interaction with the polar silanol (Si-OH) groups on the silica surface. This interaction is the basis for separation.[1] Alumina can be considered but is generally used for less acidic compounds; standard 60 Å, 230-400 mesh silica gel is the recommended starting point.[3]
Q2: How do I select the optimal mobile phase (eluent) for my separation?
A2: The key is to use Thin-Layer Chromatography (TLC) for preliminary screening.[1][2] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) value between 0.3 and 0.4.[2][4] This Rf range typically translates to a good elution profile on a column, providing a balance between retention and elution time for effective separation from impurities.
A standard approach is to use a two-component solvent system consisting of a non-polar solvent and a polar solvent.[1]
-
Non-polar base: Hexanes or Petroleum Ether.
-
Polar modifier: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Start with a low polarity mixture (e.g., 5% EtOAc in Hexanes) and gradually increase the proportion of the polar modifier until the desired Rf is achieved.
Q3: What does the Rf value tell me and why is 0.3-0.4 the target?
A3: The Rf value represents the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate. A low Rf indicates strong interaction with the silica and slow movement, while a high Rf indicates weak interaction and fast movement.
-
Rf < 0.2: The compound will elute very slowly from the column, leading to broad bands and excessive solvent consumption.
-
Rf > 0.5: The compound will elute too quickly, moving close to the solvent front with minimal interaction, resulting in poor separation from non-polar impurities.[5] An Rf of 0.3-0.4 ensures sufficient interaction with the stationary phase to separate it from both more polar and less polar impurities.[2][4]
Q4: Should I use isocratic or gradient elution?
A4: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: Uses a constant solvent composition throughout the purification. This method is simple and effective if your target compound and its impurities have significantly different Rf values on TLC.[3]
-
Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the run (e.g., starting with 5% EtOAc in hexanes and slowly increasing to 20%). This is highly recommended when impurities have a wide range of polarities. It helps to first elute non-polar impurities, then your product, and finally wash off highly polar impurities that would otherwise remain on the column, all while maintaining good separation and sharp bands.[3][5]
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines the standard procedure for purifying a this compound derivative.
Step 1: TLC Analysis for Solvent System Optimization
-
Dissolve a small amount of your crude product in a volatile solvent (e.g., DCM or EtOAc).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber with a pre-determined solvent system (e.g., 10% EtOAc/Hexanes).
-
Visualize the spots using a UV lamp (254 nm).
-
Calculate the Rf value of the desired product.
-
Adjust the solvent ratio until the target compound's Rf is approximately 0.3-0.4.[2]
Step 2: Column Preparation (Slurry Packing Method)
-
Select a glass column of appropriate size. A general rule is to use 30-100 g of silica gel for every 1 g of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool, then add a thin layer (approx. 1 cm) of sand.[6]
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel with your initial, low-polarity eluent.
-
Pour the slurry into the column. Tap the column gently to dislodge air bubbles and ensure even packing.[6]
-
Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Never let the top of the silica bed run dry.[6]
Step 3: Sample Loading
-
Wet Loading (Recommended): Dissolve the crude material in the minimum possible volume of the mobile phase or a slightly more polar solvent like DCM.[7] Using a pipette, carefully add the concentrated sample solution to the top of the silica bed.[8]
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes. The size of the fractions should be proportional to the column size.
-
If running a gradient, systematically increase the percentage of the polar solvent in your eluent mixture.
-
Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain your purified product.
Step 5: Product Isolation
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
Visual Workflow for Column Chromatography
Caption: Standard workflow for column chromatography purification.
Troubleshooting Guide
This section uses a question-and-answer format to address specific issues you may encounter during your experiments.
Q: My compound is not coming off the column. What should I do?
A: This indicates that the mobile phase is not polar enough to displace your compound from the silica gel.[5]
-
Probable Cause: The eluent's polarity is too low, leading to an extremely low Rf value.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using 5% EtOAc in Hexanes, try increasing it to 10%, then 15%, and so on. A step-gradient approach is highly effective here.
Q: My compound eluted immediately after the solvent front with all the impurities. Why?
A: This is the opposite problem: your mobile phase is too polar.
-
Probable Cause: The eluent is too strong, causing all compounds to travel with the solvent front without sufficient interaction with the silica for separation. Your compound's Rf value is likely too high (>0.7).
-
Solution: Decrease the polarity of the eluent. If you used 20% EtOAc in Hexanes, reduce it to 10% or 5% and re-run the column. Always confirm with TLC first.[4]
Q: The separation between my product and an impurity is poor, resulting in mixed fractions. How can I improve this?
A: Poor resolution can stem from several factors.
-
Probable Causes & Solutions:
-
Suboptimal Solvent System: The chosen eluent may not be selective enough. Try a different solvent system (e.g., switch from EtOAc/Hexanes to DCM/Hexanes) that might offer different selectivity for your compounds.
-
Column Overloading: Too much crude material was loaded for the amount of silica used. This saturates the stationary phase, leading to broad, overlapping bands.[4] Use less sample or increase the column diameter and amount of silica.
-
Poor Packing: The presence of cracks or channels in the silica bed will cause an uneven solvent flow, ruining the separation.[4][6] This requires repacking the column.
-
Wide Initial Band: Dissolving the sample in too much solvent before loading creates a wide starting band. Always use the absolute minimum volume of solvent for loading.[7]
-
Q: My compound appears as a long "tail" or "streak" in the fractions instead of a sharp band. What's wrong?
A: Tailing is often caused by strong, non-ideal interactions between the compound and the stationary phase.
-
Probable Cause: The methylsulfanyl (-SMe) group or other polar parts of your molecule might be interacting too strongly with acidic sites on the silica gel. While these compounds are not strongly acidic or basic, strong dipole interactions can cause this effect.
-
Solutions:
-
Increase Eluent Polarity: Sometimes, simply increasing the eluent strength can overcome the excessive interaction and lead to sharper peaks.[5]
-
Use a Modifier: Adding a very small amount of a slightly more polar, competitive solvent (like a few drops of methanol in your eluent) can sometimes block the most active sites on the silica and improve peak shape. Use this technique with caution as it can drastically alter the elution profile.
-
Q: I suspect my compound is decomposing on the silica gel. How can I confirm and prevent this?
A: Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.[5]
-
Confirmation: Spot your crude material on a TLC plate. After a few minutes, spot the same material again on top of the first spot. Develop the plate. If a new spot appears that wasn't in the original mixture, or if the main spot diminishes, your compound is likely unstable on silica.[5]
-
Solutions:
-
Deactivate the Silica: Pre-treat the silica by washing it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% Et₃N in your eluent) to neutralize the acidic sites.
-
Change Stationary Phase: Switch to a less acidic stationary phase, such as neutral alumina.[5]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
Quantitative Data Summary
The table below provides typical starting parameters for the purification of this compound derivatives. Optimal conditions will vary based on specific impurities.
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard polar phase offering good resolution for moderately polar compounds.[1][3] |
| Silica to Sample Ratio | 30:1 to 100:1 (w/w) | Ensures sufficient surface area for interaction and prevents column overloading. |
| Mobile Phase System | Hexanes/Ethyl Acetate | A common, effective system with a wide polarity range and good volatility.[4] |
| Initial Eluent Polarity | 2% - 10% Ethyl Acetate in Hexanes | A good starting point for compounds of moderate polarity. |
| Target Rf on TLC | 0.3 - 0.4 | Provides the best balance for separation on a packed column.[2] |
| Loading Method | Wet load in min. solvent or Dry load | Minimizes the initial band width, which is critical for good resolution.[7] |
References
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing). Available at: [Link]
-
Tips and Tricks for the Lab: Column Choices. ChemistryViews. Available at: [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. Available at: [Link]
-
Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered. Organic Syntheses Procedure. Available at: [Link]
-
Column chromatography. Columbia University. Available at: [Link]
-
Column Chromatography Procedures. Organic Chemistry at CU Boulder. Available at: [Link]
- How to run column chromatography. Unknown Source.
-
Extraction Protocol for Polar Solvents. University of Rochester, Department of Chemistry. Available at: [Link]
-
What are solvents used for elution of high polar compounds that stick highly to silica?. ResearchGate. Available at: [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. National Institutes of Health (NIH). Available at: [Link]
-
Capillary GC Troubleshooting Guide: How to Locate Problems and Solve Them. Restek. Available at: [Link]
-
HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. Available at: [Link]
- The expected elution order of organic classes. Unknown Source.
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
-
The Influence of the Aromatic Character in the Gas Chromatography Elution Order. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 2. columbia.edu [columbia.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
Welcome to the technical support center for the synthesis of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and safety protocols.
Introduction
This compound is a key building block in medicinal chemistry and materials science.[1][2] Its synthesis, while conceptually straightforward, presents several challenges, particularly when scaling up. This guide aims to address these potential hurdles with practical, experience-driven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable synthesis involves a two-step process starting from 1-bromo-3,5-difluorobenzene. The first step is a lithiation reaction using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium intermediate with dimethyl disulfide (DMDS).
Q2: What are the primary safety concerns associated with this synthesis?
A2: The primary hazards stem from the reagents used. n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously in air.[3][4][5] Sodium thiomethoxide, if used as an alternative nucleophile, is a toxic and flammable solid that can cause severe burns.[6][7][8][9] Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and chemical-resistant gloves, is mandatory. All manipulations involving these reagents must be performed under an inert atmosphere (e.g., argon or nitrogen).
Q3: What are the critical parameters to control during the reaction?
A3: Temperature control is paramount. The lithiation step is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate. Maintaining a strictly anhydrous and inert atmosphere is also crucial to prevent quenching of the n-BuLi and the aryllithium species.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material, 1-bromo-3,5-difluorobenzene. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to identify the product and any byproducts.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inactive n-Butyllithium | Titrate the n-BuLi solution before use to determine its exact molarity. | n-BuLi can degrade upon exposure to air and moisture, leading to a lower effective concentration.[3] |
| Inadequate Inert Atmosphere | Ensure all glassware is thoroughly flame-dried or oven-dried. Purge the reaction vessel with a steady stream of inert gas (argon or nitrogen) before and during the reaction. Use septa and syringe techniques for reagent transfer.[3][10] | Oxygen and moisture will rapidly quench the highly reactive n-BuLi and the aryllithium intermediate. |
| Incorrect Reaction Temperature | Maintain the reaction temperature at or below -78 °C during the addition of n-BuLi and for a sufficient time afterward to ensure complete lithiation. A dry ice/acetone bath is commonly used. | The aryllithium intermediate is thermally unstable and can decompose or undergo side reactions at higher temperatures. |
| Impure Starting Materials | Purify the 1-bromo-3,5-difluorobenzene (e.g., by distillation) if its purity is questionable.[11][12] Ensure the solvent (e.g., THF or diethyl ether) is anhydrous. | Impurities in the starting material or solvent can consume the n-BuLi or interfere with the reaction. |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Over-addition of n-Butyllithium | Add the n-BuLi dropwise to the solution of the starting material. Use a syringe pump for better control during scale-up. | Localized excess of n-BuLi can lead to di-lithiation or other undesired side reactions. |
| Side reaction with Dimethyl Disulfide (DMDS) | Add the DMDS solution slowly to the cold aryllithium solution. | Rapid addition of DMDS can lead to localized warming and potential side reactions. |
| Incorrect Work-up Procedure | Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride. | A controlled quench minimizes side reactions that can occur during the transition from anhydrous to aqueous conditions. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Co-eluting Impurities | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) can improve separation. | Structural similarities between the product and certain byproducts can make them difficult to separate. |
| Product Volatility | Use a rotary evaporator with a cold trap and carefully control the vacuum and bath temperature to avoid loss of product during solvent removal. | The product has a moderate boiling point and can be lost if solvent is removed too aggressively. |
| Residual Starting Material | If significant starting material remains, consider rerunning the reaction with a slight excess of n-BuLi or extending the reaction time for the lithiation step. | Incomplete reaction is a common cause of purification challenges. |
Experimental Protocols
Detailed Synthesis Workflow
Sources
- 1. chem-tools.com [chem-tools.com]
- 2. chemscene.com [chemscene.com]
- 3. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. enhs.uark.edu [enhs.uark.edu]
- 6. scribd.com [scribd.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. lgcstandards.com [lgcstandards.com]
- 10. reddit.com [reddit.com]
- 11. 1-Bromo-3,5-difluorobenzene | 461-96-1 [chemicalbook.com]
- 12. 1-Bromo-3,5-difluorobenzene 98 461-96-1 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective, contrasting the spectral features of the title compound with the closely related 1-Bromo-3,5-difluorobenzene. This guide will delve into the theoretical basis for the observed chemical shifts and coupling constants, supported by predicted spectral data and established principles of NMR spectroscopy. Furthermore, a detailed experimental protocol for acquiring high-quality NMR data is provided, ensuring the reproducibility and reliability of the characterization process.
Introduction: The Significance of Precise Structural Elucidation
This compound is a halogenated aromatic compound with potential applications as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The presence of bromine, fluorine, and a methylsulfanyl group on the benzene ring imparts unique chemical properties and reactivity. Accurate structural elucidation is paramount for understanding its reactivity, ensuring purity, and predicting its behavior in complex molecular frameworks. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide will focus on the detailed interpretation of the ¹H and ¹³C NMR spectra, highlighting the influence of the various substituents on the magnetic environment of the hydrogen and carbon nuclei.
Molecular Structure and NMR Spectral Predictions
The molecular structure of this compound dictates the number of signals, their chemical shifts, and their coupling patterns in the NMR spectra. The symmetry of the molecule, or lack thereof, is a key determinant of the spectral complexity.
Caption: Molecular structure of this compound.
Due to the lack of readily available experimental spectra in the public domain, the ¹H and ¹³C NMR data for this compound presented in this guide are based on predictions from a reliable online NMR prediction tool. These predictions are grounded in established algorithms that consider the effects of various substituents on the chemical shifts.
Predicted ¹H and ¹³C NMR Data
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These values provide a foundational dataset for comparison and interpretation.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Ar-H | 7.15 | Triplet of doublets (td) | J(H,F) ≈ 8.5, J(H,H) ≈ 2.5 |
| S-CH₃ | 2.50 | Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C-Br | 110.5 | Triplet |
| C-F | 162.0 | Doublet |
| C-H | 115.0 | Doublet |
| C-S | 125.0 | Singlet |
| S-CH₃ | 15.5 | Singlet |
Comparative Analysis: The Influence of the Methylsulfanyl Group
To understand the impact of the methylsulfanyl (-SCH₃) group on the NMR spectrum, a comparison with the experimental data of 1-Bromo-3,5-difluorobenzene is highly instructive.
Table 3: Experimental ¹H and ¹³C NMR Data for 1-Bromo-3,5-difluorobenzene
| Nucleus | Atom | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ¹H | H-2, H-6 | 7.05 | Triplet | J(H,F) ≈ 7.0 |
| ¹H | H-4 | 6.76 | Triplet | J(H,F) ≈ 8.5 |
| ¹³C | C-1 (C-Br) | 95.9 | Triplet | J(C,F) ≈ 30 |
| ¹³C | C-3, C-5 (C-F) | 164.1 | Doublet of doublets | J(C,F) ≈ 250, J(C,F) ≈ 14 |
| ¹³C | C-2, C-6 (C-H) | 115.5 | Triplet | J(C,F) ≈ 25 |
| ¹³C | C-4 (C-H) | 111.8 | Triplet | J(C,F) ≈ 25 |
Analysis of ¹H NMR Spectra
In 1-Bromo-3,5-difluorobenzene, the two equivalent protons at positions 2 and 6, and the proton at position 4, give rise to two distinct signals. The introduction of the -SCH₃ group at the 4-position in this compound breaks this symmetry. The two aromatic protons become chemically non-equivalent. However, due to the similar electronic environment, their signals are predicted to be very close, appearing as a complex multiplet.
The -SCH₃ group is known to be an ortho-, para-directing group and is weakly activating. This is due to the electron-donating resonance effect of the sulfur atom's lone pairs, which outweighs its inductive electron-withdrawing effect. This electron donation increases the electron density at the ortho and para positions. In the case of our target molecule, this would primarily affect the chemical shifts of the adjacent protons and carbons. The predicted downfield shift of the aromatic proton in the target compound (7.15 ppm) compared to the H-2/H-6 protons of the reference compound (7.05 ppm) can be attributed to the combination of the electronic effects of the bromine, fluorine, and methylsulfanyl substituents. The singlet at approximately 2.50 ppm is characteristic of the methyl protons of a thioanisole moiety.
Analysis of ¹³C NMR Spectra
The introduction of the -SCH₃ group also significantly influences the ¹³C NMR spectrum. The carbon atom directly attached to the sulfur (C-S) is expected to resonate around 125.0 ppm. The chemical shifts of the other aromatic carbons are also altered. The electron-donating nature of the -SCH₃ group will influence the electron density distribution in the ring, leading to shifts in the carbon resonances compared to 1-Bromo-3,5-difluorobenzene. The C-F carbons are expected to remain at a significantly downfield position due to the strong deshielding effect of the fluorine atoms. The C-Br carbon's chemical shift will also be influenced by the new substituent. The methyl carbon of the -SCH₃ group is predicted to appear in the aliphatic region, around 15.5 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Caption: Experimental workflow for acquiring ¹H and ¹³C NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). It is recommended to use CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, which is critical for sharp lines and accurate integration.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Typical parameters on a 400 MHz spectrometer would include a spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Typical parameters on a 100 MHz (for ¹³C) spectrometer would include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.
-
Carefully phase correct the resulting spectra to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectra using the TMS signal at 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
For both spectra, accurately pick the peaks to determine their chemical shifts.
-
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. By presenting predicted NMR data and offering a comparative analysis with a structurally similar compound, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The detailed experimental protocol ensures that high-quality, reproducible NMR data can be obtained, facilitating the accurate identification and characterization of this important chemical entity. The principles discussed herein can be extended to the analysis of other substituted aromatic compounds, reinforcing the power of NMR spectroscopy in modern chemical research.
References
A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
Introduction: Decoding Molecular Structure Through Energetic Fragmentation
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. When coupled with gas chromatography (GC), it provides an unparalleled depth of information regarding the mass and fragmentation pathways of unknown compounds. This guide offers a detailed, predictive interpretation of the electron ionization (EI) mass spectrum for 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene , a compound of interest in synthetic chemistry and materials science.
The molecular structure of this compound (C₇H₅BrF₂S, MW: 239.08 g/mol ) presents several key features that dictate its fragmentation behavior under high-energy electron impact (typically 70 eV).[1][2] Our analysis will be guided by the interplay of these features: a stable aromatic ring, a thioanisole-like methylsulfanyl group, and the distinct isotopic signature of a bromine atom. By comparing its predicted fragmentation to the known behavior of simpler, analogous molecules, we can construct a reliable "molecular fingerprint" for confident identification.
Section 1: The Molecular Ion (M⁺•) — The Definitive Starting Point
The first and most crucial signal in any mass spectrum is the molecular ion (M⁺•), which represents the intact molecule having lost a single electron. For aromatic compounds, the stability of the ring system typically results in a prominent molecular ion peak, providing a direct measurement of the molecule's mass.[3]
A defining characteristic of this compound is the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately a 1:1 ratio).[4] This results in a distinctive isotopic pattern for any ion containing the bromine atom.
Therefore, we predict the molecular ion will not be a single peak, but a pair of peaks of almost equal intensity, separated by 2 m/z units:
-
m/z 238: Corresponding to the molecule containing the ⁷⁹Br isotope [C₇H₅⁷⁹BrF₂S]⁺•.
-
m/z 240: Corresponding to the molecule containing the ⁸¹Br isotope [C₇H₅⁸¹BrF₂S]⁺•.
The observation of this characteristic M/M+2 doublet is the strongest initial evidence for the presence of a single bromine atom in the analyte.
Section 2: Principal Fragmentation Pathways — A Cascade of Structural Clues
The high energy of electron ionization induces fragmentation of the molecular ion. These fragmentation pathways are not random; they proceed through the lowest energy channels, typically involving the cleavage of the weakest bonds or the formation of the most stable fragment ions and neutral radicals. For our target molecule, we anticipate three primary fragmentation routes originating from the molecular ion.
Pathway A: α-Cleavage of the Methylsulfanyl Group
The sulfur atom in the methylsulfanyl group is a primary site for ionization due to its non-bonding electrons. The most common fragmentation pathway for thioanisole and its derivatives is the homolytic cleavage of the S–CH₃ bond (α-cleavage) to expel a neutral methyl radical (•CH₃).[5][6]
-
[M]⁺• → [M - CH₃]⁺ + •CH₃
This cleavage is energetically favorable as it results in a resonance-stabilized cation. This fragmentation will produce a prominent pair of fragment ions that retain the bromine atom and its isotopic signature:
-
m/z 223: [C₆H₂⁷⁹BrF₂S]⁺
-
m/z 225: [C₆H₂⁸¹BrF₂S]⁺
Pathway B: Loss of the Bromine Radical
Cleavage of the carbon-halogen bond is a characteristic fragmentation for halogenated aromatic compounds.[7] The loss of a bromine radical (•Br) from the molecular ion is a highly probable event.
-
[M]⁺• → [M - Br]⁺ + •Br
This pathway results in a single, distinct fragment ion because the isotopic signature is lost with the bromine radical. The resulting cation, [C₇H₅F₂S]⁺, would appear at:
-
m/z 159
Pathway C: Cleavage of the C-S Bond and Loss of the Thioether
A more extensive fragmentation can involve the cleavage of the aryl-sulfur bond, leading to the expulsion of a neutral thioformaldehyde (CH₂S) or related species after rearrangement, or the loss of the entire •SCH₃ radical. A plausible fragmentation is the loss of the •SCH₃ radical, which would generate a bromodifluorophenyl cation.
-
[M]⁺• → [C₆H₂BrF₂]⁺ + •SCH₃
This fragment would also exhibit the characteristic 1:1 bromine isotopic pattern:
-
m/z 191: [C₆H₂⁷⁹BrF₂]⁺
-
m/z 193: [C₆H₂⁸¹BrF₂]⁺
This proposed fragment is structurally similar to the molecular ion of 1-bromo-3,5-difluorobenzene. The experimental spectrum of this compound shows a strong molecular ion at m/z 192/194, lending credibility to the stability of this fragment structure.[8][9]
Section 3: Comparative Analysis with Reference Compounds
To validate our predictions, we compare them against the known mass spectra of simpler, structurally related molecules.
-
Thioanisole (C₆H₅SCH₃): The NIST mass spectrum for thioanisole shows a strong molecular ion at m/z 124.[6] Its base peak is at m/z 109, corresponding to the loss of a methyl radical ([M-15]⁺), and another significant peak at m/z 78. This confirms that α-cleavage is a dominant pathway for the methylsulfanyl group.[6]
-
1-Bromo-3,5-difluorobenzene (C₆H₃BrF₂): The NIST library spectrum for this compound displays a prominent molecular ion doublet at m/z 192 and 194.[8][9] A major fragment is observed at m/z 113, corresponding to the loss of the bromine atom ([M-Br]⁺). This supports our prediction of bromine loss as a key fragmentation channel.
The predicted spectrum of our target molecule is a logical composite of these behaviors: the thioanisole moiety dictates the initial loss of the methyl group, while the brominated aromatic core dictates the subsequent or alternative loss of the bromine atom.
Section 4: Standard Experimental Protocol for GC-MS Analysis
Acquiring a high-quality mass spectrum for this compound requires a validated analytical method. Below is a standard GC-MS protocol suitable for the analysis of halogenated aromatic compounds.
Objective: To achieve chromatographic separation and obtain a clean, interpretable electron ionization mass spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (~10-100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate. Overly concentrated samples can harm the detector and degrade peak shape.[10]
-
-
Instrumentation:
-
A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., a Quadrupole or Time-of-Flight analyzer).
-
-
GC Parameters:
-
Column: HP-5MS (or equivalent) 30 m × 0.25 mm × 0.25 µm. This is a common, robust column for separating a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[11][12]
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume) to maximize sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
Rationale: A temperature ramp is crucial for eluting semi-volatile compounds with sharp peaks.[10]
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mass Range: Scan from m/z 40 to 350 to ensure capture of both small fragments and the molecular ion.
-
Solvent Delay: 3 minutes (adjust based on solvent retention time) to protect the detector filament.[10]
-
Section 5: Data Summary and Visualization
The predicted key ions in the mass spectrum are summarized below for easy reference.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Structure / Formula | Fragmentation Pathway | Predicted Abundance |
| 238 / 240 | [C₇H₅BrF₂S]⁺• (Molecular Ion) | Ionization | Moderate to Strong |
| 223 / 225 | [C₆H₂BrF₂S]⁺ | Loss of •CH₃ | Strong (likely Base Peak) |
| 191 / 193 | [C₆H₂BrF₂]⁺ | Loss of •SCH₃ | Moderate |
| 159 | [C₇H₅F₂S]⁺ | Loss of •Br | Moderate |
To visualize the relationships between these fragments, the following diagram illustrates the primary fragmentation cascade.
Sources
- 1. 648905-87-7|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Thioanisole | C7H8S | CID 7520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-Bromo-3,5-difluorobenzene [webbook.nist.gov]
- 9. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program | MDPI [mdpi.com]
A Comparative Guide to HPLC Method Development for the Purity Analysis of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
Abstract
This guide presents a systematic and comparative approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene (CAS No. 648905-87-7).[1][2][3] The inherent challenges in analyzing this non-polar, halogenated aromatic compound, including the potential for closely-related positional isomers and degradation products, necessitate a rigorous method development strategy. We compare various stationary phases (C18, Phenyl-Hexyl, and PFP) and mobile phase compositions to achieve optimal separation. The causality behind each experimental choice is explained, from initial column screening to final method optimization. The resulting method is designed to be a self-validating system, capable of separating the main analyte from its potential impurities and degradation products, thereby ensuring the accurate assessment of its purity and stability.
Introduction: The Analytical Challenge
This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The purity of such starting materials is a critical parameter that directly influences the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity assessment in pharmaceutical development and manufacturing.[4]
The development of a suitable HPLC method for this specific analyte presents several challenges:
-
Non-Polar Nature: The molecule is predominantly non-polar (calculated LogP ≈ 3.45), suggesting strong retention under typical reversed-phase conditions.[2]
-
Aromaticity and Halogenation: The presence of a difluorinated benzene ring allows for unique interactions (π-π, dipole-dipole) that can be exploited for selective separation, especially from positional isomers.[5][6]
-
Potential Impurities: Impurities can arise from the synthetic route (e.g., isomers, starting materials) or degradation. A robust method must be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from any degradation products formed under stress conditions.[7]
This guide provides a logical, field-proven workflow for developing a reliable purity method, comparing key chromatographic variables to arrive at an optimized solution.
Strategic Approach to Method Development
A successful HPLC method development process is not random; it is a systematic investigation of chromatographic parameters to achieve a desired separation.[8] Our strategy is divided into three main phases: initial screening to identify the most promising conditions, optimization to fine-tune the separation, and forced degradation to ensure the method is stability-indicating.
Caption: Workflow for HPLC method development.
Analyte Characterization and Instrument Setup
Before initiating experiments, understanding the analyte's physicochemical properties is crucial.[8]
-
Solubility: this compound is a non-polar compound, readily soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH). A 50:50 mixture of ACN and water is a suitable diluent to ensure compatibility with the reversed-phase mobile phase.
-
UV Absorbance: Aromatic compounds typically exhibit strong UV absorbance.[9] Based on data for similar fluorobenzene derivatives, a detection wavelength of 254 nm is a good starting point, as it provides a robust signal for many aromatic structures. A photodiode array (PDA) detector should be used to scan the peak and confirm the optimal detection wavelength.
Forced Degradation: The Key to a Stability-Indicating Method
To ensure the method can separate the main analyte from any potential degradation products, a forced degradation study is essential.[10] This involves subjecting the analyte to harsh conditions to intentionally induce degradation.[7]
Experimental Protocol: Forced Degradation
-
Prepare five separate solutions of this compound (approx. 0.5 mg/mL).
-
Acid Hydrolysis: Add 1M HCl and heat at 60°C for 24 hours. Neutralize before injection.[11]
-
Base Hydrolysis: Add 1M NaOH and heat at 60°C for 24 hours. Neutralize before injection.[11]
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours. The presence of a sulfide group makes the molecule potentially susceptible to oxidation.[10]
-
Thermal Degradation: Expose the solid powder to 105°C for 48 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the solution to a light source providing UV and visible light (as per ICH Q1B guidelines) for 24 hours.[10]
-
Analyze all stressed samples, along with an unstressed control, using the initial screening methods.
Comparative Screening of Chromatographic Conditions
The goal of the screening phase is to identify the most promising column and mobile phase combination that provides the best initial separation. Gradient elution is recommended for method development as it allows for the separation of compounds with varying polarities and reduces run time.[12][13]
Column Chemistry Comparison
The choice of stationary phase is the most critical factor affecting separation selectivity.[8] Given the analyte's aromatic and halogenated structure, we compared three distinct column chemistries.
-
C18 (Octadecylsilane): The industry standard, separates primarily based on hydrophobic interactions. It serves as our baseline.[13]
-
Phenyl-Hexyl: This phase offers both hydrophobic interactions and π-π interactions with the analyte's benzene ring, which can provide unique selectivity for aromatic compounds.[5][6]
-
PFP (Pentafluorophenyl): PFP columns provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are particularly effective for separating halogenated compounds and positional isomers.[5]
Table 1: Comparison of Stationary Phases for Initial Screening (Illustrative Data based on a generic gradient of 50-95% Organic over 20 min)
| Stationary Phase | Mobile Phase B | Retention Time (min) | Resolution (Main Peak / Impurity) | Tailing Factor | Rationale for Performance |
| Standard C18 | Acetonitrile | 15.2 | 1.3 | 1.6 | Good retention due to hydrophobicity, but poor peak shape and low resolution for closely related impurities. |
| Phenyl-Hexyl | Acetonitrile | 14.5 | 2.1 | 1.2 | Improved resolution and peak shape due to π-π interactions between the column and the analyte's aromatic ring.[6] |
| PFP | Acetonitrile | 14.8 | 2.8 | 1.1 | Superior resolution. The multiple interaction modes (π-π, dipole) of the PFP phase effectively differentiate the analyte from its potential isomers and degradants.[5] |
Analysis: The PFP column clearly provided the best initial separation, offering significantly higher resolution and better peak symmetry. The unique interactions afforded by the pentafluorophenyl phase are highly effective for this class of molecule.[5] The Phenyl-Hexyl column also showed a marked improvement over the standard C18, confirming the benefit of π-π interactions.[14]
Organic Modifier Comparison
The choice of organic solvent in the mobile phase affects selectivity and retention time.[15] We compared acetonitrile (ACN) and methanol (MeOH), the two most common solvents in reversed-phase HPLC.[16]
Table 2: Comparison of Organic Modifiers on the PFP Column (Illustrative Data based on a generic gradient of 50-95% Organic over 20 min)
| Stationary Phase | Mobile Phase B | Retention Time (min) | Resolution (Main Peak / Impurity) | System Pressure (psi) | Rationale for Performance |
| PFP | Acetonitrile | 14.8 | 2.8 | 1800 | Lower viscosity leads to lower backpressure and better efficiency. Often provides sharper peaks.[16] |
| PFP | Methanol | 15.5 | 2.4 | 2500 | Higher viscosity results in higher backpressure. While a viable alternative, it offered slightly lower resolution in this case. |
Analysis: Acetonitrile provided superior performance with lower backpressure and better resolution. It is the preferred organic modifier for moving into the optimization phase.
Method Optimization
With the PFP column and ACN/Water mobile phase selected, the next step is to optimize the gradient to ensure adequate resolution of all peaks in the shortest possible run time.
Caption: Logic diagram for gradient optimization.
Experimental Protocol: Gradient Optimization
-
Initial Run: Use the scouting gradient (e.g., 50-95% ACN in 20 min) on the PFP column.
-
Adjust Slope: If resolution is insufficient, decrease the gradient slope (e.g., extend the gradient time to 30 min). If resolution is excessive, increase the slope to shorten the run time.[12]
-
Adjust Temperature: Column temperature can also affect selectivity.[6] Analyze at 25°C, 30°C, and 35°C to see if resolution improves for any critical peak pairs. 30°C often provides a good balance of efficiency and stability.
-
Finalize Flow Rate: A flow rate of 1.0 mL/min for a 4.6 mm ID column is a standard starting point.
Final Optimized Purity Method
Based on the comparative studies and subsequent optimization, the following method was established as robust and stability-indicating for the purity analysis of this compound.
| Parameter | Condition |
| Column | PFP (Pentafluorophenyl), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | HPLC-Grade Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 50% B to 90% B in 25 minutes, then hold at 90% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Sample Concentration | 0.5 mg/mL |
This method successfully separated the main peak from all degradation products formed during the forced degradation study, proving its stability-indicating nature.
Conclusion
The development of a reliable HPLC purity method for this compound requires a systematic approach that leverages the specific chemical properties of the analyte. A direct comparison of stationary phases demonstrated the clear superiority of a PFP column over standard C18 and Phenyl-Hexyl phases, owing to its multiple interaction modes that are well-suited for separating halogenated aromatic compounds.[5] Combined with an optimized water/acetonitrile gradient, the final method is robust, reproducible, and stability-indicating, making it suitable for quality control and regulatory submission purposes. This guide underscores the principle that a foundational understanding of analyte chemistry and stationary phase interactions is paramount to efficient and successful HPLC method development.
References
- MicroSolv. (2025).
- Welch Materials. (2024).
- Phenomenex. (2025).
- Benchchem. (2025).
- Chromatography Forum. (2015).
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Mastelf. (2025). How to Prepare and Optimise HPLC Mobile Phases.
- Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers.
- MedCrave online. (2016).
- Sci-Hub. (1977). On the X-ray and UV photoelectron spectra of the difluorobenzenes.
- MedCrave online. (2016).
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- RSC Publishing. (2021).
- PubMed. (1998). Aerobic microbial degradation of aromatic sulfur-containing compounds and effect of chemical structures.
- Pharmaguideline. (n.d.).
- PharmaCores. (2025). HPLC analytical Method development: an overview.
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
- BLDpharm. (n.d.). 648905-87-7|this compound.
- Optica Publishing Group. (1950). Fluorescence Studies of Some Simple Benzene Derivatives in the Near Ultraviolet. I. Fluorobenzene and Chlorobenzene.
- PubMed. (2007).
- NIST. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes.
- A2B Chem. (n.d.). This compound, 97% Purity, C7H5BrF2S, 5 grams.
- ChemScene. (n.d.). 648905-87-7 | this compound.
- National Institute of Standards and Technology. (n.d.). Benzene, fluoro- - the NIST WebBook.
- WUR eDepot. (2021).
- Optica Publishing Group. (1950). Fluorescence Studies of Some Simple Benzene Derivatives in the Near Ultraviolet. I. Fluorobenzene and Chlorobenzene.
- Arctom. (n.d.). CAS NO. 648905-87-7 | this compound.
Sources
- 1. 648905-87-7|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. arctomsci.com [arctomsci.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. welch-us.com [welch-us.com]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. acdlabs.com [acdlabs.com]
- 8. HPLC analytical Method development: an overview [pharmacores.com]
- 9. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. nacalai.com [nacalai.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. mastelf.com [mastelf.com]
A Comparative Guide to the Structural Validation of a Novel Compound Synthesized from 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
For researchers, scientists, and drug development professionals, the synthesis of a novel chemical entity is but the first step on a long journey. The unambiguous determination of its three-dimensional structure is a subsequent, non-negotiable milestone. This is particularly true for compounds derived from complex scaffolds like 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene, where the interplay of halogen atoms and sulfur substituents can influence not only synthetic outcomes but also the compound's ultimate biological activity and metabolic stability.
This guide provides an in-depth comparison of the principal analytical techniques for structural validation. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a logical, integrated workflow that ensures the highest degree of scientific rigor. The narrative is built on the pillars of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy to define connectivity, Mass Spectrometry (MS) to confirm identity and composition, and Single-Crystal X-ray Diffraction (SCXRD) for the ultimate, unambiguous structural determination.
Chapter 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
When an indisputable, three-dimensional representation of a molecule is required, SCXRD is the definitive technique.[1][2] It moves beyond the inferential data of spectroscopy to provide a direct visualization of the atomic arrangement in the solid state.
The Causality of Choice: The power of SCXRD lies in its ability to precisely measure bond lengths, bond angles, and the absolute configuration of stereocenters.[3][4] For pharmaceutical compounds, where stereoisomers can have drastically different pharmacological or toxicological profiles, this capability is not just beneficial—it is often a regulatory necessity.[5][6] The diffraction of X-rays by the electron clouds of a well-ordered crystal lattice generates a unique pattern that, when analyzed, yields a detailed electron density map of the molecule.[3]
Advantages vs. Limitations:
-
Key Advantage: It provides the absolute structure, leaving no ambiguity, which is why it is considered the "gold standard."[6][7]
-
Critical Limitation: The primary and most significant hurdle is the need to grow a high-quality single crystal of sufficient size (typically 0.1-0.3 mm).[8] This can be a time-consuming process of trial and error, and for many compounds, it is simply not possible, necessitating reliance on other methods.
Chapter 2: Unraveling Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.[9] It provides a wealth of information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and, critically for this topic, ¹⁹F. For a novel compound derived from this compound, a multi-faceted NMR approach is essential.
The Causality of Choice: A single NMR experiment is rarely sufficient. A suite of 1D and 2D experiments is employed to build the structure piece by piece. This systematic approach creates a self-validating dataset where correlations from different experiments must converge on a single, logical structure.
Key Experiments for a Fluorinated Benzene Derivative:
-
1D NMR (¹H, ¹³C, ¹⁹F):
-
¹H NMR: Provides the initial overview of proton environments. For substituted benzenes, the chemical shifts (typically δ 7-8 ppm) and splitting patterns reveal the substitution pattern.[10][11]
-
¹³C NMR: Shows the number of unique carbon environments, with aromatic carbons appearing in the δ 110-160 ppm range.[10][12] The presence of fluorine will cause splitting of carbon signals (JCF), providing initial clues to fluorine-carbon connectivity.[13]
-
¹⁹F NMR: This is a crucial experiment for this class of compounds. With its high sensitivity and wide chemical shift range, ¹⁹F NMR directly confirms the electronic environment of the fluorine atoms.[14][15] The observation of fluorine-proton (JHF) and fluorine-fluorine (JFF) couplings provides critical distance and connectivity information.[16]
-
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal through-bond correlations, allowing for the definitive assembly of the molecular structure.[17][18]
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H couplings, identifying adjacent protons and building proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing unambiguous ¹H-C one-bond connections.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) ¹H-C correlations, which are essential for connecting molecular fragments and identifying quaternary carbons.
-
The logical relationship between these core NMR experiments is visualized below.
Chapter 3: Confirming Identity: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing rapid and highly accurate information on molecular weight and elemental composition.[19] In drug discovery, its role is indispensable for everything from reaction monitoring to metabolite identification.[20][21][22]
The Causality of Choice: While NMR excels at defining the relative arrangement of atoms, it does not directly provide the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive method for this purpose. By measuring the mass with high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula, ruling out other possibilities.[23]
Key MS Techniques for Validation:
-
High-Resolution Mass Spectrometry (HRMS): The primary goal is to obtain an accurate mass measurement of the molecular ion. This experimental mass is then compared to the calculated masses of potential formulas. A mass error of less than 5 ppm is considered strong evidence for the proposed formula.
-
Isotopic Pattern Analysis: The presence of bromine in the precursor molecule (¹Br and ⁸¹Br exist in an approximate 1:1 ratio) provides a definitive isotopic signature. The molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity. This pattern is a powerful diagnostic tool that instantly confirms the presence of a single bromine atom in the novel compound.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented.[22] The resulting fragmentation pattern provides clues about the molecule's structure, which can be used to corroborate the connectivity determined by NMR.[24]
Chapter 4: An Integrated Strategy: A Comparative Workflow
No single technique is sufficient for the complete and confident validation of a novel compound. A synergistic and logical workflow is required, where the strengths of one technique compensate for the limitations of another.[25][26]
Comparison of Key Analytical Techniques
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy | Single-Crystal X-ray Diffraction (SCXRD) |
| Primary Information | Molecular Formula, Molecular Weight, Isotopic Abundance | Atomic Connectivity, 3D structure in solution (via NOESY) | Unambiguous 3D solid-state structure, Absolute stereochemistry |
| Sample Requirement | Micrograms (µg) to Nanograms (ng), liquid or solid | Milligrams (mg), soluble in deuterated solvent | High-quality single crystal (~0.1-0.3 mm) |
| Destructive? | Yes (sample is consumed and ionized) | No (sample can be fully recovered) | No (crystal remains intact) |
| Analysis Time | Minutes per sample | Minutes to hours per experiment | Hours to days for data collection and structure solution |
| Key Strength | High sensitivity and speed; definitive formula determination (HRMS) | Rich structural detail on connectivity and conformation in solution | "Gold standard" for absolute, unambiguous structure proof |
| Key Limitation | Provides little information on isomerism or stereochemistry | Indirect structural information; can be complex to interpret | Requires a suitable single crystal, which is often a bottleneck |
Proposed Validation Workflow
The following workflow represents a robust and efficient strategy for moving from a newly synthesized compound to a fully validated structure.
Chapter 5: Detailed Experimental Protocols
The following protocols are representative and should be adapted based on the specific properties of the compound and the available instrumentation.
Protocol 1: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Cap the tube and gently agitate until the sample is fully dissolved.
-
1D ¹H Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width to cover aromatic and aliphatic regions. Optimize shim values to achieve sharp, symmetrical peaks.
-
1D ¹³C{¹H} Acquisition: Acquire a proton-decoupled carbon spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C is an insensitive nucleus.
-
1D ¹⁹F{¹H} Acquisition: Acquire a proton-decoupled fluorine spectrum. Ensure the spectral width is large enough to encompass all expected fluorine resonances.
-
2D COSY Acquisition: Use standard gradient-selected COSY pulse sequences. Typically, 2-4 scans per increment with 256-512 increments in the t1 dimension are sufficient.
-
2D HSQC Acquisition: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the ¹JCH coupling constant (typically ~145 Hz) for one-bond correlations.
-
2D HMBC Acquisition: Use a gradient-selected HMBC pulse sequence. Set the long-range coupling constant to an average value (typically 8-10 Hz) to observe 2- and 3-bond correlations.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Calibrate the instrument immediately prior to analysis using a known calibration standard to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min). Acquire data in both positive and negative ion modes to determine which provides the best signal for the molecular ion.
-
Data Analysis: Determine the accurate mass of the molecular ion. Use the instrument software to calculate the elemental composition that best fits the observed mass (with an error < 5 ppm) and the observed isotopic pattern.
Protocol 3: Single-Crystal Growth Screening
-
Method Selection: Choose several crystallization techniques to screen in parallel. Common methods include:
-
Slow evaporation from a solution.
-
Vapor diffusion (liquid/liquid or liquid/solid).
-
Slow cooling of a saturated solution.
-
-
Solvent Screening: Select a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). Prepare near-saturated solutions of the compound in each solvent or in binary solvent mixtures.
-
Execution: Set up the crystallization experiments in small vials or a crystallization plate. Store the experiments in a vibration-free environment at a constant temperature.
-
Monitoring: Periodically inspect the experiments under a microscope over several days to weeks for the formation of single crystals with well-defined faces and sharp edges.
Conclusion
The structural validation of a novel compound synthesized from this compound demands a meticulous, multi-technique approach. While HRMS provides a rapid and essential confirmation of the molecular formula, a comprehensive suite of 1D and 2D NMR experiments is required to piece together the intricate details of atomic connectivity. For cases requiring absolute stereochemical assignment or where spectroscopic data remains ambiguous, the successful cultivation of a single crystal for X-ray diffraction analysis provides the ultimate and irrefutable structural proof. By integrating these powerful analytical tools into a logical workflow, researchers can establish a compound's structure with the highest degree of confidence, a critical prerequisite for its advancement in any drug discovery and development pipeline.
References
- Taylor & Francis Online. (n.d.). Ultra-high-throughput mass spectrometry in drug discovery: fundamentals and recent advances.
- Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
- Technology Networks. (n.d.). How Mass Spectrometry Accelerates and Improves Drug Discovery and Development.
- EMBO Molecular Medicine. (2023). Advances in high-throughput mass spectrometry in drug discovery.
- Technology Networks. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
- Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
- ResearchGate. (n.d.). Spectroscopy of substituted benzene molecules.
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- SpringerLink. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.
- Science of Synthesis. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
- PubMed. (2023). Advances in high-throughput mass spectrometry in drug discovery.
- Drug Discovery World. (2021). Mass spectrometry applications for drug discovery and development.
- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- Rigaku. (n.d.). Absolute structure.
- SERC (Carleton). (2007). Single-crystal X-ray Diffraction.
- SpringerLink. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives.
- AIP Publishing. (2008). Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives.
- Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
- University of Cambridge. (n.d.). The single crystal X-ray diffraction technique used by Mike Bown and Peter Gay.
- IUCr Journals. (n.d.). Absolute structure and absolute configuration.
- BenchChem. (2025). A Comparative Guide to the Structural Validation of Small Organic Molecules: A Case Study of (3-Bromobutyl)cyclopropane.
- BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
- JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
- BenchChem. (2025). Application Note: Structural Elucidation of 2-Fluorohexane using ¹⁹F NMR Spectroscopy.
- Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.
- JEOL. (2020). Structure Elucidation of Fluorinated Compounds by NMR.
- JEOL USA Inc. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
- National Institutes of Health. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products.
- Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
- Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. (n.d.).
- Chemistry LibreTexts. (2025). 2D NMR Introduction.
- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- New Food Magazine. (2015). Fast quantitative 2D NMR for quantifying analytes in complex mixtures.
- 2D NMR FOR THE CHEMIST. (n.d.).
- CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.
- Chem-Tools. (n.d.). This compound.
- AWS. (n.d.). Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP, and ANVISA: A Review.
- ACS Publications. (2024). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 1-Piperazineethanimine.
- National Institutes of Health. (2025). Ascertaining a Structural Basis in Drug Discovery and Development.
- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.).
- ResearchGate. (2015). A novel approach to crystal structure determination for organic compounds.
Sources
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. pulstec.net [pulstec.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. rigaku.com [rigaku.com]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 11. jove.com [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 16. jeolusa.com [jeolusa.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 20. tandfonline.com [tandfonline.com]
- 21. krssltd.com [krssltd.com]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. pharmafocusamerica.com [pharmafocusamerica.com]
- 24. longdom.org [longdom.org]
- 25. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
A Senior Application Scientist's Guide to Ligand Selection for the Buchwald-Hartwig Amination of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
Introduction: Navigating the Challenges of C-N Coupling with Complex Substrates
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where the arylamine moiety is a common structural motif.[3][4] However, the efficiency and success of this reaction are profoundly dependent on the choice of phosphine ligand, which plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[3][5]
The substrate in focus, 1-bromo-3,5-difluoro-4-(methylsulfanyl)benzene, presents a trifecta of challenges for the synthetic chemist:
-
Electron Deficiency: The two fluorine substituents strongly withdraw electron density from the aromatic ring, which can affect the rate of oxidative addition.
-
Steric Hindrance: The presence of substituents ortho to the bromine atom creates a sterically congested environment around the reaction center.
-
Potential for Catalyst Inhibition: The sulfur atom of the methylsulfanyl group has the potential to coordinate to the palladium center, possibly leading to catalyst deactivation.
This guide provides a comparative analysis of different classes of phosphine ligands for the successful amination of this challenging substrate. We will delve into the mechanistic rationale for ligand selection, present comparative performance data based on analogous systems, and provide a detailed experimental protocol to aid researchers in achieving high-yielding C-N bond formation.
The Catalytic Cycle: A Ligand's Crucial Role
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][3][6] The phosphine ligand is intimately involved in each key step:
-
Oxidative Addition: The active Pd(0)L species undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate. Bulky, electron-rich ligands are known to promote this step.[5][7]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. This is often the rate-limiting step, and ligands with significant steric bulk are crucial for promoting it over competing side reactions like beta-hydride elimination.[1][3]
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Comparative Analysis of Ligand Classes
The evolution of ligands for the Buchwald-Hartwig amination has led to several "generations" of catalyst systems, each with improved scope and efficiency.[1] For a substrate as demanding as this compound, the choice of ligand is paramount. Below, we compare three major classes of ligands.
Bidentate Phosphines (e.g., BINAP)
First-generation catalyst systems often employed bidentate phosphine ligands like BINAP.[1] While revolutionary at the time, these ligands can have limitations with sterically hindered and electron-deficient substrates. Their relatively rigid bite angle can sometimes disfavor the reductive elimination step, leading to lower yields or the need for harsher reaction conditions.
Biaryl Monophosphine Ligands (Buchwald Ligands)
Developed by Stephen Buchwald and his group, these ligands are characterized by a biaryl backbone with a bulky and electron-rich phosphine moiety.[8][9][10] Ligands such as XPhos and RuPhos are designed to be both sterically demanding and electron-rich, which accelerates both the oxidative addition and the crucial reductive elimination step.[5] Their steric bulk helps to create a coordinatively unsaturated palladium center that is highly reactive.
Caption: General structure of Buchwald-type biaryl phosphine ligands.
Ferrocene-Based Ligands (Josiphos Ligands)
The Josiphos family of ligands features a ferrocene backbone with two different phosphine groups, providing a chiral and sterically demanding environment.[11] These ligands have shown exceptional activity for a wide range of cross-coupling reactions, including the amination of challenging aryl chlorides and bromides.[2][12] The unique stereoelectronic properties of the ferrocene scaffold contribute to the high catalytic turnover numbers observed with these systems.[12]
Performance Comparison
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100-110 | 12-24 | 40-60 |
| XPhos | Pd₂(dba)₃ or G3-XPhos precatalyst | NaOtBu or LHMDS | Toluene or Dioxane | 80-100 | 2-8 | >90 |
| RuPhos | Pd(OAc)₂ or G3-RuPhos precatalyst | K₃PO₄ or Cs₂CO₃ | t-BuOH or Dioxane | 80-100 | 4-12 | >90 |
| Josiphos (CyPF-tBu) | Pd(OAc)₂ | K₃PO₄ or NaOtBu | Toluene or DME | 80-100 | 2-6 | >95 |
Disclaimer: This data is illustrative and based on typical results for the Buchwald-Hartwig amination of challenging electron-deficient and sterically hindered aryl bromides. Actual results may vary, and optimization is recommended for any new substrate.
Recommended Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound using a biaryl phosphine or Josiphos-type ligand.
Caption: A step-by-step workflow for the experimental protocol.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol% Pd; or Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., XPhos, RuPhos, Josiphos, 1.1-1.5 mol per mol of Pd)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, t-BuOH)
-
Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum
Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried reaction vial containing a magnetic stir bar, add the palladium source, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vial with the screw cap and purge with an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Addition of Reactants: Through the septum, add the this compound (if solid, add it with the other solids in step 1), the amine (if liquid, add via syringe), and the anhydrous, degassed solvent.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the required time.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Conclusion and Recommendations
For the challenging Buchwald-Hartwig amination of this compound, the use of modern, bulky, and electron-rich monophosphine ligands is highly recommended. While first-generation bidentate ligands like BINAP may provide some product, higher yields and milder reaction conditions can be expected with advanced ligands.
-
For general screening and high yields: Buchwald-type biaryl phosphine ligands such as XPhos and RuPhos are excellent starting points.[5] They have a proven track record with a wide variety of challenging substrates.
-
For achieving very high turnover numbers and potentially milder conditions: A Josiphos-type ligand should be considered.[12] These ligands are known for their high activity and robustness.
It is crucial to perform a small-scale reaction screen to determine the optimal combination of ligand, base, solvent, and temperature for this specific transformation. The detailed experimental protocol provided in this guide serves as a robust starting point for such optimization studies. By carefully selecting the appropriate ligand and reaction conditions, researchers can successfully overcome the challenges posed by this substrate and efficiently synthesize the desired arylamine products.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - ACS Catalysis. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples - NROChemistry. Available at: [Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC - NIH. Available at: [Link]
-
Dialkylbiaryl phosphine ligands - Wikipedia. Available at: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - SciSpace. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews. Available at: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. Available at: [Link]
-
POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. Available at: [Link]
-
Josiphos ligands - Wikipedia. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - ResearchGate. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - University of Groningen. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. Available at: [Link]
-
The development of cage phosphine 'DalPhos' ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - RSC Publishing. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
Sources
- 1. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
GC-MS protocol for identifying isomers of substituted bromodifluorobenzenes
An In-Depth Guide to the Separation and Identification of Substituted Bromodifluorobenzene Isomers by GC-MS
For researchers, chemists, and professionals in drug development and materials science, the unequivocal identification of constitutional isomers is a frequent and critical challenge. Substituted bromodifluorobenzenes, key intermediates in the synthesis of pharmaceuticals and advanced materials, present a classic analytical problem. Their isomers often possess nearly identical boiling points and polarities, making their separation and differentiation a non-trivial task. Standard analytical methods can fall short, leading to ambiguous results that can compromise research and development timelines.
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols designed to robustly separate and identify these challenging isomers. We will move beyond a simple recitation of steps to explain the underlying principles and causalities behind methodological choices, ensuring you can not only replicate these results but also adapt them to your specific analytical needs.
Part 1: The Core Challenge - Chromatographic Separation of Isomers
The foundation of any successful GC-MS analysis is the chromatographic separation. Without adequate separation, even the most sensitive mass spectrometer will produce convoluted data. The selection of the GC capillary column is the single most important factor dictating selectivity for isomers.[1]
Comparative Analysis of GC Capillary Columns
The principle of "likes dissolves like" is the starting point for column selection.[1] However, for isomers with subtle differences in polarity and shape, a more nuanced approach is required. We compare several stationary phase polarities to illustrate their differential effects on the separation of bromodifluorobenzene isomers.
-
Non-Polar Columns (e.g., 5% Phenyl Polysiloxane): These columns, such as the common DB-5ms or CP-Sil 5 CB, separate compounds primarily based on differences in their boiling points, which are governed by van der Waals forces.[1] While many bromodifluorobenzene isomers have very close boiling points, these columns serve as an essential baseline and are effective when boiling point differences are sufficient.
-
Intermediate-Polarity Columns (e.g., 50% Phenyl Polysiloxane): Columns with a higher phenyl content (e.g., DB-17) or those incorporating cyanopropyl groups (e.g., DB-624) introduce additional separation mechanisms, including dipole-dipole and π-π interactions.[2][3] The electronegative bromine and fluorine atoms create distinct molecular dipoles in each isomer, which interact differently with the polar stationary phase, often leading to enhanced resolution.
-
Specialty Phases (e.g., Liquid Crystalline): For the most difficult separations of positional isomers, liquid crystalline stationary phases offer unparalleled selectivity. These phases separate molecules based on their geometric shape and rigidity, a property that differs significantly among isomers.[4] An elongated isomer will interact more strongly with the ordered liquid crystal structure than a more compact one, resulting in separation that is independent of boiling point.[4]
Table 1: Comparison of GC Stationary Phases for Halogenated Aromatic Isomer Separation
| Stationary Phase Type | Common Designations | Primary Separation Mechanism | Suitability for Bromodifluorobenzene Isomers |
| Non-Polar | DB-5, HP-5ms, Rtx-5ms, CP-Sil 5 CB | Boiling Point (Van der Waals forces)[1] | Good Starting Point. Effective if isomers have a discernible boiling point difference.[5] |
| Intermediate-Polar | DB-17, DB-624, Rtx-1701 | Dipole-dipole, π-π interactions[2] | Excellent. Exploits differences in molecular polarity caused by halogen substitution patterns. |
| Polar | DB-WAX, HP-INNOWAX | Hydrogen bonding, Dipole-dipole[6] | Variable. Can provide unique selectivity but may not always be superior to mid-polar phases.[5] |
| Specialty | Liquid Crystalline Phases | Molecular Shape & Rigidity[4] | Superior. Often the best choice for resolving closely related positional isomers. |
Optimizing GC Oven Parameters
Once a column is selected, the oven temperature program must be optimized. For closely eluting isomers, a slow temperature ramp (e.g., 2-5 °C/min) is crucial to maximize resolution. A recent innovation, Low Thermal Mass GC (LTM GC), utilizes columns with very low thermal mass, allowing for ultra-fast temperature programming and rapid cooling, which can significantly shorten analysis times without sacrificing separation efficiency.[7]
Part 2: Definitive Identification by Mass Spectrometry
With chromatographic separation achieved, the mass spectrometer provides the data for structural confirmation. The choice of ionization technique is critical and directly impacts the information obtained.
Comparative Analysis of Ionization Techniques: EI vs. CI
Electron Ionization (EI): A Hard Ionization Technique
EI is the most common ionization method in GC-MS. It uses high-energy electrons (typically 70 eV) to ionize analyte molecules, causing extensive and reproducible fragmentation.[8]
-
Strengths: The resulting fragmentation patterns are highly specific and act as a "fingerprint" for a molecule, allowing for confident identification through comparison with extensive spectral libraries like those from NIST or Wiley.[9]
-
Weaknesses for Isomers: A significant drawback is that constitutional isomers often yield very similar, if not identical, EI mass spectra, making differentiation based on fragmentation alone challenging or impossible.[10][11] Furthermore, the high energy of EI can lead to a weak or entirely absent molecular ion peak, obscuring the primary evidence of the compound's molecular weight.[10]
Chemical Ionization (CI): A Soft Ionization Technique
CI is a gentler ionization method that uses a reagent gas (e.g., methane, ammonia) to ionize the analyte through proton transfer.[8][12]
-
Strengths: This "soft" ionization imparts less excess energy to the molecule, resulting in minimal fragmentation and typically producing an abundant protonated molecular ion ([M+H]⁺).[12] This makes CI exceptionally useful for confirming the molecular weight of an unknown and differentiating compounds when EI spectra are ambiguous.[13]
-
Weaknesses: The lack of extensive fragmentation means CI spectra are less useful for detailed structural elucidation or library searching.
Table 2: Comparison of Electron Ionization (EI) and Chemical Ionization (CI)
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Ionization Energy | High ("Hard")[10] | Low ("Soft")[12] |
| Molecular Ion (M⁺•) | Often weak or absent[10] | Abundant Protonated Ion ([M+H]⁺)[8] |
| Fragmentation | Extensive, complex, reproducible[9] | Minimal, simple[13] |
| Primary Use | Structural Elucidation, Library Matching | Molecular Weight Confirmation[13] |
| Isomer Differentiation | Difficult if spectra are identical[11] | Excellent for confirming isomers have the same MW. |
Interpreting Fragmentation Patterns
For brominated compounds, the mass spectrum has a tell-tale signature: the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[14] This results in any bromine-containing fragment appearing as a pair of peaks (doublet) separated by 2 m/z units, with roughly equal intensity. This "M and M+2" pattern is a definitive indicator of the presence of a single bromine atom in the ion.[14]
Part 3: A Validated Step-by-Step GC-MS Protocol
This protocol provides a robust starting point for the analysis of substituted bromodifluorobenzene isomers. It is designed as a self-validating system, incorporating both EI for structural fingerprinting and CI for molecular weight confirmation.
1. Sample Preparation:
-
Accurately prepare a 1-10 ppm solution of the isomer mixture in a high-purity solvent (e.g., ethyl acetate, dichloromethane).
-
If available, prepare individual solutions of certified reference standards for each isomer at the same concentration.
2. GC-MS Instrument Parameters:
-
GC Column: Agilent DB-17 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness). A mid-polar phase is recommended for its balanced selectivity.
-
Injector: 250°C, Splitless mode (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
MS Transfer Line: 280°C.
3. MS Acquisition Parameters:
-
Run 1: Electron Ionization (EI)
-
Ion Source: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: 40-350 amu.
-
Scan Mode: Full Scan.
-
-
Run 2: Chemical Ionization (CI)
-
Ion Source: 200°C.
-
Reagent Gas: Methane.
-
Mass Range: 80-350 amu.
-
Scan Mode: Full Scan.
-
4. Data Analysis and Isomer Identification:
-
Step A (Retention Time): Integrate the chromatograms from both the EI and CI runs. Compare the retention times of the peaks in the sample mixture to those of the certified reference standards.
-
Step B (Molecular Weight): Examine the CI mass spectrum for each separated peak. Confirm that each isomer exhibits the expected protonated molecular ion ([M+H]⁺).
-
Step C (Fragmentation): Analyze the EI mass spectrum for each peak. Note the characteristic Br isotope pattern and compare the fragmentation pattern to library data and the spectra of the reference standards.
-
Step D (Confirmation): Unequivocal identification requires a match in retention time, the correct molecular weight from CI, and a matching fragmentation pattern from EI when compared to a certified reference standard analyzed under identical conditions.[15]
Part 4: Visualizing the Workflow and Logic
To ensure clarity and repeatability, the experimental workflow and method development logic are presented below.
Caption: Decision tree for GC method development.
References
-
Agilent Technologies. Agilent J&W GC Column Selection Guide. [Link]
-
Postnova Analytics GmbH. Agilent J&W GC Column Selection Guide. [Link]
-
Scribd. GC Column Selection Guide. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Jordi Labs. Comparison of EI-CI in QTOF-GCMS. [Link]
-
Waters Corporation. Common Ionization Methods. [Link]
-
Royal Society of Chemistry. A sensitive, rapid and highly efficient low thermal mass (LTM GC) method for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. [Link]
-
Chemistry LibreTexts. Fragmentation. [Link]
-
Whitman College. Lab Chapter 7.2.4 - Electron (hard) versus Chemical (soft) Ionization. [Link]
-
Fiveable. Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes. [Link]
-
AZoM. Electron Impact or Chemical Ionization for Mass Spectrometry. [Link]
-
ResearchGate. SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]
-
MDPI. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. [Link]
-
PubMed. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. [Link]
-
Chromatography Forum. Separation of Bromodichlorobenzene isomers. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
-
IUPAC. Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. [Link]
-
National Institutes of Health. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]
-
SlidePlayer. GC-MS and LC-MS methods for Flame Retardant (FR) analysis. [Link]
-
ResearchGate. GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. vurup.sk [vurup.sk]
- 5. Separation of Bromodichlorobenzene isomers - Chromatography Forum [chromforum.org]
- 6. postnova.com [postnova.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. waters.com [waters.com]
- 9. fiveable.me [fiveable.me]
- 10. jordilabs.com [jordilabs.com]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. Lab Chapter 7.2.4 [people.whitman.edu]
- 14. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. iupac.org [iupac.org]
A Researcher's Guide to the Electronic Effects of the Methylsulfanyl Group: A Comparative Analysis
Welcome to an in-depth guide designed for researchers, medicinal chemists, and synthetic organic chemists. The methylsulfanyl group (-SCH₃), a common substituent in both fine chemicals and active pharmaceutical ingredients, presents a fascinating case of dual electronic behavior that can be strategically exploited. Unlike its oxygen analog, the methoxy group (-OCH₃), which is a strong activator, the -SCH₃ group offers a more nuanced influence on molecular reactivity. This guide will dissect these effects, providing a comparative analysis supported by quantitative data and actionable experimental protocols.
PART 1: The Duality of the Methylsulfanyl Group: Inductive vs. Resonance Effects
The net electronic effect of any substituent is a composite of its inductive and resonance contributions. The methylsulfanyl group is a quintessential example of where these two effects are in opposition, leading to its unique reactivity profile.
-
Inductive Effect (-I): Sulfur is more electronegative (2.58 on the Pauling scale) than carbon (2.55). This slight difference results in a weak inductive withdrawal of electron density from the aromatic ring through the sigma (σ) bond.[1][2]
-
Resonance Effect (+M): The sulfur atom possesses lone pairs of electrons in its 3p orbitals. These lone pairs can be delocalized into an adjacent π-system (like a benzene ring), donating electron density.[2] This donation occurs specifically at the ortho and para positions, as illustrated by the resonance structures of its parent compound, thioanisole.
Caption: Resonance delocalization in thioanisole increases electron density at ortho and para positions.
The larger size of the sulfur 3p orbital compared to the carbon 2p orbital results in less effective orbital overlap than that seen with the oxygen 2p orbital in anisole (-OCH₃).[3] This poorer overlap is the primary reason the resonance-donating effect of the -SCH₃ group is significantly weaker than that of the -OCH₃ group.
PART 2: Impact on Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile.[4] Therefore, substituents that donate electrons to the ring increase its reactivity (activating), while those that withdraw electrons decrease it (deactivating).[5][6]
Reactivity: A Subtle Balance
The interplay between the weak inductive withdrawal and the weak resonance donation of the methylsulfanyl group places it on the borderline between activating and deactivating.[7] For most practical purposes, it is considered a very weak activating group. However, its key role is in directing the position of substitution.
Directing Effects: A Clear Ortho, Para Director
Despite its weak effect on the overall reaction rate, the methylsulfanyl group is a strong ortho, para director.[8] The reason for this is rooted in the stability of the cationic intermediate (the "sigma complex" or arenium ion) formed during the reaction. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is directly adjacent to the sulfur atom, allowing the sulfur's lone pair to delocalize and stabilize the charge. This crucial stabilizing resonance structure is not possible if the attack occurs at the meta position.[9]
Caption: Stability of arenium ion intermediates in EAS of thioanisole.
Quantitative Comparison: Hammett Constants
The electronic influence of substituents can be quantified using Hammett substituent constants (σ).[10] These constants are derived from the ionization of substituted benzoic acids. A negative σ value indicates an electron-donating character, while a positive value signifies an electron-withdrawing character.[11]
-
σmeta (σm): Primarily reflects the inductive effect.
-
σpara (σp): Reflects the combined influence of inductive and resonance effects.
| Substituent | σm | σp | Dominant Effect at Para Position | Reactivity in EAS | Directing Effect |
| -SCH₃ (Methylsulfanyl) | 0.13[12] | -0.16[12] | Resonance Donation | Weakly Activating | Ortho, Para |
| -OCH₃ (Methoxy) | 0.07[13] | -0.24[13] | Strong Resonance Donation | Strongly Activating | Ortho, Para |
| -CH₃ (Methyl) | -0.07[13] | -0.17[13] | Inductive Donation | Activating | Ortho, Para |
Analysis of Data:
-
The positive σm value for -SCH₃ (0.13) confirms its inductive electron-withdrawing nature.[12]
-
The negative σp value for -SCH₃ (-0.16) demonstrates that at the para position, the resonance-donating effect outweighs the inductive-withdrawing effect, leading to a net electron donation.[12][13]
-
Comparing -SCH₃ to -OCH₃, the less negative σp value of the methylsulfanyl group (-0.16 vs. -0.24) quantitatively shows its weaker electron-donating ability via resonance.[12][13]
PART 3: Influence on Acidity
A powerful way to assess electronic effects is to measure a substituent's influence on the pKa of an acidic proton. A comparison between phenol and thiophenol is particularly revealing.
| Compound | Structure | pKa | Acidity Comparison |
| Phenol | C₆H₅OH | 9.95[14] | Less Acidic |
| Thiophenol | C₆H₅SH | 6.62 [14] | More Acidic |
Thiophenol is significantly more acidic than phenol (by more than 3 pKa units).[14] This increased acidity is due to two primary factors:
-
Bond Strength: The S-H bond is weaker and longer than the O-H bond, facilitating easier proton donation.
-
Anion Stability: The resulting thiophenolate anion (C₆H₅S⁻) has its negative charge on a larger, more polarizable sulfur atom. This disperses the charge over a larger volume, leading to greater stability compared to the phenoxide anion where the charge is concentrated on a smaller oxygen atom.
PART 4: Experimental Protocols for Assessment
To provide a practical framework, we outline key experimental procedures for synthesizing the parent compound and evaluating its reactivity.
Protocol 1: Synthesis of Thioanisole (Methyl Phenyl Sulfide)
This procedure details the S-methylation of thiophenol, a robust and high-yielding reaction.
Diagram of Workflow:
Caption: Step-by-step workflow for the synthesis of thioanisole.
Step-by-Step Methodology: [15]
-
To a solution of sodium hydroxide (11 mmol) in ethanol (1 mL) in a round-bottom flask equipped with a magnetic stir bar, add thiophenol (9.1 mmol).
-
Stir the mixture for 5 minutes at room temperature. The formation of sodium thiophenolate should be observed.
-
Add methyl iodide (11 mmol) dropwise to the stirring solution.
-
Allow the reaction mixture to stir for 5 hours at room temperature.
-
Quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous solution with ethyl acetate (3 x 10 mL).
-
Combine the organic fractions, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel using hexane as the eluent to afford pure thioanisole.
Protocol 2: Oxidation to Modulate Electronic Effects
The electronic properties of the methylsulfanyl group can be dramatically inverted through oxidation. The oxidation of the electron-donating thioether to the electron-withdrawing sulfoxide and then to the strongly electron-withdrawing sulfone is a common strategy in drug development.[16]
Reaction: Ph-S-CH₃ + H₂O₂ → Ph-S(O)-CH₃ + H₂O[17]
Step-by-Step Methodology (Illustrative Oxidation to Sulfoxide):
-
Dissolve thioanisole (1 mmol) in a suitable solvent such as methanol or acetic acid.
-
Cool the solution in an ice bath to 0 °C.
-
Add one equivalent of 30% hydrogen peroxide (H₂O₂) dropwise with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane), dry, and concentrate to yield the sulfoxide.
-
Using two or more equivalents of H₂O₂ and/or stronger oxidizing agents (like m-CPBA) will favor the formation of the sulfone.[18]
Conclusion
The methylsulfanyl group is a versatile substituent whose electronic influence is a delicate balance of opposing forces. Its weak inductive withdrawal is overcome by a moderate resonance donation, rendering it a weak activator and a reliable ortho, para director in electrophilic aromatic substitution. This behavior contrasts sharply with the strongly activating nature of the methoxy group. Furthermore, its influence on the acidity of adjacent protons and its ability to be transformed into a potent electron-withdrawing group via oxidation make the -SCH₃ group a valuable tool for fine-tuning molecular properties in chemical research and drug design.
References
-
Quora. (2017). Which is more acidic, phenol or thiophenol?[Link]
-
askIITians. (2013). which is more acidic phenol or thiophenyl?[Link]
-
Wikipedia. Thiophenol. [Link]
-
Stenutz, R. Hammett substituent constants. [Link]
-
Feichtinger, D., & Liedl, K. R. (1998). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. ResearchGate. [Link]
-
Li, Y., et al. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 5943. [Link]
-
Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]
-
Lumen Learning. Substituent Effects. Organic Chemistry II. [Link]
-
Chemistry LibreTexts. (2022). Substituent Effects in Substituted Aromatic Rings. [Link]
-
Chemistry Steps. (2023). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]
-
Chegg. (2022). Solved 6. The pKa values for several alcohols and thiols are. [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
La Salle University. Substituent Effects. [Link]
-
Wikipedia. Hammett equation. [Link]
-
University of Calgary. Example Question involving substituent effects (inductive vs resonance). [Link]
-
Dr. Hamad Al Mamari. (2016). Substituent Effects in Electrophilic Aromatic Substitution I. [Link]
-
eGPAT. (2020). What are activating and deactivating groups. [Link]
-
TheElkchemist. (2023). Activating & Deactivating Groups | EAS | A-Level Chemistry. [Link]
-
Wikipedia. Hydrogen peroxide. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. youtube.com [youtube.com]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. Hammett substituent constants [stenutz.eu]
- 13. web.viu.ca [web.viu.ca]
- 14. Thiophenol - Wikipedia [en.wikipedia.org]
- 15. Thioanisole synthesis - chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 18. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
As researchers and developers in the pharmaceutical and chemical industries, our work with novel intermediates like 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene is fundamental to innovation. However, our responsibility extends beyond synthesis and application; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for managing waste streams containing this specific compound, grounding every recommendation in established safety protocols and regulatory standards. The objective is to ensure that operational safety and environmental stewardship are integral parts of the scientific process.
Hazard Profile and the Rationale for Specialized Disposal
Understanding the intrinsic chemical properties of this compound is the first step in appreciating the necessity for a stringent disposal protocol. Its molecular structure contains three distinct features that dictate its handling and disposal pathway: a bromine atom, fluorine atoms, and a methylsulfanyl group.
-
Halogenation (Bromo- and Difluoro- groups): The presence of carbon-halogen bonds classifies this compound as a halogenated organic compound .[1][2] During thermal decomposition, these halogens can form acidic and highly corrosive gases such as hydrogen bromide (HBr) and hydrogen fluoride (HF). Standard incineration is insufficient; specialized facilities equipped with flue gas scrubbers are required to neutralize these byproducts.[3]
-
Sulfur Content (-S-CH₃ group): The methylsulfanyl group introduces sulfur into the waste stream. Combustion of sulfur-containing compounds generates sulfur dioxide (SO₂), a primary contributor to acid rain and a respiratory irritant.[4] This reinforces the need for advanced gas scrubbing technology during disposal.
-
Flammability and Toxicity: The compound is a flammable liquid and is harmful if ingested, causing skin, eye, and respiratory irritation.[3][5][6][7][8] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making its containment and prevention from entering waterways a critical priority.[5][6][7][9]
These properties collectively mandate that this compound cannot be treated as general chemical waste. The following table summarizes its key hazard classifications.
| Hazard Type | GHS Classification | Hazard Statement |
| Physical Hazard | Flammable Liquid, Cat. 3 | H226: Flammable liquid and vapor[5][7] |
| Health Hazard | Acute Toxicity, Oral, Cat. 4 | H302: Harmful if swallowed[5][7][8] |
| Skin Irritation, Cat. 2 | H315: Causes skin irritation[3][7][8] | |
| Eye Irritation, Cat. 2A | H319: Causes serious eye irritation[3][8] | |
| Skin Sensitization, Cat. 1 | H317: May cause an allergic skin reaction[5][6][7] | |
| STOT, Single Exposure, Cat. 3 | H335: May cause respiratory irritation[3][8] | |
| STOT, Repeated Exposure, Cat. 2 | H373: May cause damage to organs through prolonged or repeated exposure[6][7] | |
| Environmental Hazard | Aquatic, Acute, Cat. 1 | H400: Very toxic to aquatic life[7] |
| Aquatic, Chronic, Cat. 1 | H410: Very toxic to aquatic life with long lasting effects[5][6][7] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, ensuring personal and environmental safety is paramount. All handling of this compound and its waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.[10]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile Rubber) | Prevents skin contact, irritation, and potential allergic reactions.[3][11] |
| Eye & Face Protection | Safety glasses with side shields and a face shield | Protects against splashes that can cause serious eye irritation.[3] |
| Body Protection | Flame-retardant laboratory coat | Protects skin from contamination and provides a barrier against accidental splashes. |
| Respiratory Protection | Not required if handled within a functioning fume hood | In case of inadequate ventilation or spill cleanup, appropriate respiratory protection is necessary.[3] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential for safety and regulatory compliance.
Step 1: Waste Classification and Segregation
Immediately classify any waste containing this compound as Hazardous Halogenated Organic Waste .[10][12]
-
Causality: This initial classification is the most critical step. This waste must be kept separate from non-halogenated waste streams.[13] Mixing halogenated and non-halogenated waste results in the entire volume being classified as halogenated, significantly increasing disposal costs and complexity.[1]
Step 2: Container Selection and Labeling
Select a waste container that is in good condition, compatible with the chemical, and has a secure, vapor-tight lid.[13][14]
-
Container Material: Use a container made of a material that will not react with or be degraded by the waste. Borosilicate glass or a suitable chemically-resistant polymer are appropriate choices.
-
Labeling: The container must be labeled clearly before the first drop of waste is added.[13] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" and any other components in the mixture.
-
The associated hazard pictograms (e.g., Flammable, Irritant/Harmful, Environmentally Hazardous).
-
Step 3: Waste Accumulation
Accumulate the waste in the designated, labeled container.
-
Location: Keep the waste container at or near the point of generation (a "satellite accumulation area") and closed at all times, except when actively adding waste.[13]
-
Safety: Use a funnel for transferring liquid waste to prevent spills. Ensure the container is not overfilled (leave at least 10% headspace).
Step 4: Final Disposal Arrangement
The disposal of this chemical waste must be managed by a licensed and certified hazardous waste disposal contractor.
-
Methodology: The standard and required method for this type of waste is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber .[3] This ensures the complete destruction of the organic molecule and the capture of harmful HBr, HF, and SO₂ byproducts.[3][4]
-
Regulatory Compliance: As the generator of the waste, your institution is legally responsible for its management from "cradle to grave."[9] Maintain all documentation, including waste profiles and manifests provided by the disposal contractor, in accordance with local, state, and federal regulations such as those under the Resource Conservation and Recovery Act (RCRA) in the United States.[15]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory.
-
Control Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.[6][9]
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Contain & Absorb: For small spills, cover with a non-combustible, inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using spark-proof tools, carefully scoop the absorbed material into a designated, labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area with an appropriate solvent and soap and water. Collect all cleaning materials as hazardous waste.
-
Prevent Environmental Release: Do not allow the chemical or cleanup materials to enter drains or waterways.[6][16]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow from generation to final incineration.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. The responsible management of chemical waste is not an afterthought but a core component of scientific excellence.
References
-
S D FINE-CHEM LIMITED. 1-BROMO-4-FLUOROBENZENE MSDS. [Link]
-
Hess Corporation. Safety Data Sheet - Sulfur. [Link]
-
U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: 1-Bromo-3,5-difluorobenzene. [Link]
- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
-
U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Sulfur. [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Alberta Environment. Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. [Link]
-
ResearchGate. Clean-up and determination of Organochlorine and Organobromine Compounds. [Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
Carl ROTH. Safety Data Sheet: Sulphur. [Link]
-
U.S. Environmental Protection Agency. State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]
-
The University of Texas at Austin Environmental Health & Safety. Chemical Waste. [Link]
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Liverpool University Press. The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. [Link]
-
Penta Chemicals. Safety Data Sheet: Sulfur powder. [Link]
Sources
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. hess.com [hess.com]
- 5. 1-Bromo-3,5-difluorobenzene | 461-96-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. fishersci.com [fishersci.com]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. scienceready.com.au [scienceready.com.au]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 15. epa.gov [epa.gov]
- 16. carlroth.com [carlroth.com]
Personal protective equipment for handling 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
Essential Safety and Handling Guide: 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
This document provides comprehensive safety protocols and operational guidance for the handling of this compound (CAS No. 648905-87-7). The procedural recommendations outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks. The information is synthesized from established safety data for structurally similar compounds and general best practices for handling halogenated and sulfur-containing aromatic compounds.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While specific toxicological data for this compound is limited, the hazard profile can be inferred from its structural analogue, 1-Bromo-3,5-difluorobenzene, and its functional groups. The primary risks are associated with flammability, skin contact, ingestion, and long-term organ damage.[1][2][3]
Table 1: GHS Hazard Classifications (Inferred)
| Hazard Class | GHS Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor.[1][2][3] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2][3] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure.[1][2] |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life.[1][2] |
| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects.[1][2] |
Note: These classifications are based on the closely related compound 1-Bromo-3,5-difluorobenzene. The presence of the methylsulfanyl group may alter the toxicological profile.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent chemical exposure. The selection of appropriate PPE is contingent on the scale and nature of the procedure being performed.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound.[1] Safety glasses do not provide a sufficient seal against splashes and are inadequate.[1][4]
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., transfers of volumes >1 L, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[5][6]
Hand Protection
-
Glove Selection: Due to the aromatic nature of the compound, chemically resistant gloves are required. Nitrile gloves may provide adequate protection for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as neoprene or Viton should be considered.[1]
-
Best Practice: Always consult a glove compatibility chart from the manufacturer for the specific chemical or a similar class of compounds. For chemicals with unknown toxicity, a double-gloving technique, using a flexible laminate glove (e.g., Silver Shield) under a chemically resistant outer glove, is recommended.[5][6] Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[7]
Body Protection
-
Standard Use: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.[4]
-
High-Risk Operations: For larger-scale work or when there is a significant risk of splashes, a chemical-resistant apron or impervious coveralls should be worn over the lab coat.[1]
Respiratory Protection
-
Primary Control: All handling of this compound should be conducted within a certified chemical fume hood to control vapor inhalation.[2]
-
Emergency or High-Concentration Scenarios: In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] Respirator use must be in accordance with a formal respiratory protection program.[5]
Caption: PPE selection decision workflow.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and environmental protection.
Safe Handling Protocol
This step-by-step workflow provides a procedural framework for safe handling from preparation to disposal.
Caption: Step-by-step safe handling workflow.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Table 2: Emergency Response Plan
| Situation | Action |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation or a rash develops.[1][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][8] |
| Small Spill | Evacuate the area. Remove all ignition sources. Absorb the spill with a non-combustible material like sand or vermiculite and place it in a sealed container for disposal.[1] Clean the area with an appropriate solvent. |
| Large Spill | Evacuate the laboratory immediately and alert personnel in adjacent areas. Contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment. |
Disposal Plan
Chemical waste management is a critical component of the laboratory workflow.
-
Waste Collection: All materials contaminated with this compound, including excess reagent, contaminated gloves, and absorbent materials, must be collected in a clearly labeled, sealed container.[9]
-
Environmental Precaution: This material is very toxic to aquatic life.[1][2] Under no circumstances should it be disposed of down the drain or in general waste.[1]
-
Final Disposal: The sealed waste container must be disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1][2]
References
- BenchChem. (2025). Essential Safety and Operational Guide for 1-Bromo-3,5-difluorobenzene-d3.
-
PubChem. (n.d.). 1-Bromo-3,5-difluorobenzene. Retrieved from [Link]
-
Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved from [Link]
- SAFETY DATA SHEET. (2025). 1-Bromo-3,5-difluorobenzene.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromo-3,5-difluorobenzene.
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
- University of British Columbia. (2021). Personal Protective Equipment.
- Synquest Labs. (2018). 1-Bromo-3-(difluoromethyl)benzene Safety Data Sheet.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
- Revvity. (n.d.). Sulfur-35 handling precautions.
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. cdc.gov [cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. resources.revvity.com [resources.revvity.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
